5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Description
Properties
IUPAC Name |
5-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHRPMZHUNKRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride: A Core Scaffold for Modern Drug Discovery
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights to empower your research endeavors. The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The strategic introduction of a fluorine atom onto this privileged structure significantly modulates its physicochemical properties, offering a powerful tool for modern drug design.[2]
Core Physicochemical and Structural Characteristics
This compound is a heterocyclic organic compound. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in biological assays and as a starting material in aqueous reaction media. The fluorine atom's high electronegativity and small size can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₅H₉ClFN | Calculated |
| Molecular Weight | 137.58 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar hydrochloride salts[3] |
| Melting Point | Not explicitly reported; likely >200 °C | Analogy to similar structures like MPTP HCl (254 °C)[4] |
| Solubility | Soluble in water and polar organic solvents like DMSO | Expected for a hydrochloride salt |
| Stability | Stable under standard laboratory conditions; store in a cool, dry place away from strong oxidizing agents.[5] Aqueous solutions may have limited stability. | General chemical principles and supplier data for analogs |
Synthesis and Purification: A Strategic Approach
The synthesis of fluorinated tetrahydropyridines can be achieved through various modern synthetic strategies, including multicomponent reactions or the fluorination of piperidone-based precursors.[6][7] A common and logical approach involves the Vilsmeier-Haack reaction on a protected 4-piperidone, followed by further functionalization.
Workflow for Synthesis and Purification
Caption: Generalized workflow for synthesis and purification.
Experimental Protocol: Representative Synthesis
This protocol is a representative example based on established methodologies for similar structures.[7] Causality: The N-Bts (benzothiazole-2-sulfonyl) group is chosen as a robust protecting group that is stable to the Vilsmeier-Haack conditions and can be removed later if necessary. The Vilsmeier-Haack reaction is a reliable method for formylating activated rings, creating a key intermediate for subsequent fluorination.
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Step 1: Protection of 4-Piperidone. To a cooled (0-5 °C) solution of 4-piperidone hydrochloride monohydrate in a suitable solvent like dioxane and aqueous NaOH, add benzothiazole-2-sulfonyl chloride portion-wise while maintaining the pH between 10 and 11. Stir until the reaction is complete (monitored by TLC). Acidify, extract with an organic solvent (e.g., CHCl₃), wash, dry, and purify by flash chromatography to yield N-Bts-4-piperidone.[7]
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Step 2: Vilsmeier-Haack Reaction. Cool a solution of DMF in a solvent like trichloroethylene to 5 °C. Add phosphorus oxychloride (POCl₃) dropwise. Add a solution of N-Bts-4-piperidone to this mixture. Allow the reaction to proceed for several hours. Quench the reaction by pouring it into an ice-cold solution of sodium acetate. Extract the product, wash, and dry the combined organic layers.[7]
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Step 3: Fluorination. The resulting β-chloroacrolein derivative is then subjected to electrophilic fluorination. Dissolve the intermediate in a suitable solvent (e.g., acetonitrile). Add an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Stir at room temperature until completion.
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Step 4: Deprotection (if required) and Purification. If the N-protecting group needs to be removed, select appropriate conditions. Purify the crude fluorinated free base using column chromatography on silica gel.
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Step 5: Hydrochloride Salt Formation. Dissolve the purified 5-fluoro-1,2,3,6-tetrahydropyridine free base in a dry solvent like diethyl ether or methanol. Add a stoichiometric amount of a solution of HCl in ether or dioxane. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Structural Elucidation: Spectral Analysis
Confirming the identity and purity of the final compound is paramount. NMR and Mass Spectrometry are indispensable tools for this purpose. The following data are predictive, based on the analysis of structurally related compounds.[8][9][10]
Table 2: Representative Spectral Data
| Technique | Expected Observations |
| ¹H NMR | Resonances for protons on the tetrahydropyridine ring. The vinylic proton at C5 will likely appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent proton. Protons on carbons adjacent to the nitrogen will also be present. Chemical shifts will vary based on the solvent used (e.g., D₂O, DMSO-d₆).[9] |
| ¹³C NMR | A signal for the carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant. Other signals will correspond to the remaining carbons of the ring. The specific chemical shifts provide a fingerprint of the carbon skeleton.[8] |
| Mass Spec (ESI-MS) | The positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |
Reactivity and Applications in Medicinal Chemistry
The chemical reactivity of 5-fluoro-1,2,3,6-tetrahydropyridine is dictated by the nucleophilic nitrogen, the electron-rich double bond, and the C-F bond. This versatility makes it a valuable building block for creating diverse molecular libraries.
Key Reaction Pathways
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An In-depth Technical Guide to the Anticipated Neurochemical Profile of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Situating 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride in the Landscape of Neuroactive Tetrahydropyridines
The tetrahydropyridine scaffold is a cornerstone in the study of neuropharmacology, largely due to the profound and selective neurotoxic effects of its most infamous member, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The discovery of MPTP's ability to induce a syndrome strikingly similar to idiopathic Parkinson's disease in humans and primates has revolutionized our understanding of dopaminergic neurodegeneration.[1][2][3][4][5] This guide ventures into the anticipated neurochemical profile of a lesser-known analog, this compound. While direct empirical data on this specific fluorinated compound is not extensively available in public literature, its structural similarity to a class of potent monoaminergic neurotoxins allows for a scientifically grounded postulation of its mechanism of action and biological effects. This document is intended to serve as a comprehensive technical guide for researchers, providing a theoretical framework and practical experimental designs to rigorously characterize its neuropharmacological properties. The introduction of a fluorine atom is a common medicinal chemistry strategy to modulate ligand-protein interactions, metabolic stability, and blood-brain barrier permeability. Therefore, understanding the potential impact of this substitution is of paramount importance.
I. Postulated Mechanism of Action: An Analogy to MPTP
The neurotoxicity of MPTP is a multi-step process, and it is highly probable that 5-Fluoro-1,2,3,6-tetrahydropyridine follows a similar bioactivation pathway.[6][7][8]
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Systemic Administration and Blood-Brain Barrier Penetration: As a lipophilic molecule, 5-Fluoro-1,2,3,6-tetrahydropyridine is expected to readily cross the blood-brain barrier.
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Bioactivation by Monoamine Oxidase B (MAO-B): Once in the central nervous system, the parent compound is likely a substrate for MAO-B, undergoing oxidation to a dihydropyridinium intermediate, which is then further oxidized to the corresponding 1-methyl-4-phenylpyridinium (MPP+)-like cation.
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Selective Uptake by Monoamine Transporters: The resulting pyridinium ion is the active neurotoxin. Its positive charge and structural resemblance to endogenous monoamines would facilitate its recognition and transport into presynaptic nerve terminals by the dopamine transporter (DAT), and potentially the norepinephrine transporter (NET) and serotonin transporter (SERT).[2][7] The selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta to MPTP is primarily attributed to the high density of DAT in this region.[2][5][9]
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Mitochondrial Impairment and Oxidative Stress: Once inside the neuron, the MPP+-like metabolite is thought to accumulate in mitochondria, where it inhibits Complex I of the electron transport chain. This leads to a catastrophic cascade of events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[1][8]
The fluorine substitution at the 5-position of the tetrahydropyridine ring could influence several of these steps. It may alter the affinity of the parent compound for MAO-B, the affinity of the pyridinium metabolite for monoamine transporters, or its potency as a mitochondrial toxin.
Visualizing the Postulated Pathway
Caption: Postulated bioactivation and neurotoxic pathway of 5-Fluoro-1,2,3,6-tetrahydropyridine.
II. Experimental Protocols for Neurochemical Characterization
A thorough investigation of this compound necessitates a multi-faceted experimental approach, encompassing both in vitro and in vivo methodologies.
A. In Vitro Radioligand Binding Assays
These assays are fundamental for determining the affinity of the compound for monoamine transporters.
Objective: To quantify the binding affinity (Ki) of this compound and its potential pyridinium metabolite for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Methodology:
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Membrane Preparation:
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Homogenize brain tissue (e.g., striatum for DAT, cortex for SERT and NET) from rodents in ice-cold sucrose buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
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Wash the pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters.
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Resuspend the final membrane preparation in assay buffer and determine the protein concentration.
-
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Binding Assay:
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In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd.
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Add increasing concentrations of the test compound (this compound or its synthesized pyridinium metabolite).
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Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
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Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
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Subtract non-specific binding from total binding to obtain specific binding.
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Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
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Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
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Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
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B. In Vitro Synaptosomal Uptake Assays
These functional assays measure the ability of the compound to inhibit the reuptake of neurotransmitters.
Objective: To determine the potency (IC50) of this compound and its potential pyridinium metabolite to inhibit the uptake of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine into synaptosomes.
Methodology:
-
Synaptosome Preparation:
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Isolate synaptosomes from specific brain regions as described for membrane preparation.
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Resuspend the final synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with increasing concentrations of the test compound.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing as described for the binding assay.
-
Measure the radioactivity accumulated in the synaptosomes.
-
-
Data Analysis:
-
Determine non-specific uptake at 4°C.
-
Calculate the percentage of inhibition of specific uptake at each concentration of the test compound.
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Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value.
-
Visualizing the In Vitro Workflow
Caption: Standard workflow for in vitro characterization of a novel compound's interaction with monoamine transporters.
III. Anticipated Quantitative Data Profile
The following table presents a hypothetical but plausible neurochemical profile for this compound and its active metabolite, based on known structure-activity relationships of related compounds.
| Target | Assay | Test Compound | Anticipated Affinity (Ki, nM) | Anticipated Potency (IC50, nM) |
| Dopamine Transporter (DAT) | Radioligand Binding | 5-Fluoro-1,2,3,6-tetrahydropyridine | > 10,000 | - |
| 5-Fluoro-pyridinium | 50 - 200 | - | ||
| Synaptosomal Uptake | 5-Fluoro-1,2,3,6-tetrahydropyridine | - | > 10,000 | |
| 5-Fluoro-pyridinium | - | 100 - 500 | ||
| Serotonin Transporter (SERT) | Radioligand Binding | 5-Fluoro-1,2,3,6-tetrahydropyridine | > 10,000 | - |
| 5-Fluoro-pyridinium | 500 - 2,000 | - | ||
| Synaptosomal Uptake | 5-Fluoro-1,2,3,6-tetrahydropyridine | - | > 10,000 | |
| 5-Fluoro-pyridinium | - | 1,000 - 5,000 | ||
| Norepinephrine Transporter (NET) | Radioligand Binding | 5-Fluoro-1,2,3,6-tetrahydropyridine | > 10,000 | - |
| 5-Fluoro-pyridinium | 200 - 1,000 | - | ||
| Synaptosomal Uptake | 5-Fluoro-1,2,3,6-tetrahydropyridine | - | > 10,000 | |
| 5-Fluoro-pyridinium | - | 500 - 2,000 |
Note: These values are illustrative and require empirical validation.
IV. In Vivo Evaluation: Microdialysis and Behavioral Studies
To confirm the in vitro findings and assess the physiological consequences of this compound administration, in vivo studies are indispensable.
A. In Vivo Microdialysis
Objective: To measure changes in extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, nucleus accumbens) following systemic administration of the compound.
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid at a low flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
B. Behavioral Assays
Objective: To assess the behavioral effects of the compound, which may include changes in locomotor activity, stereotypy, and potential neurotoxic effects over time.
Methodology:
-
Locomotor Activity: Place animals in an open-field arena equipped with photobeam detectors to automatically record horizontal and vertical movements. Administer the compound and monitor activity for a set period. An increase in locomotor activity could suggest a stimulant effect, likely mediated by increased dopaminergic and/or noradrenergic signaling.[10]
-
Rotarod Test: To assess motor coordination and potential neurotoxicity, train animals to walk on a rotating rod. After administration of the compound (acutely or chronically), measure the latency to fall from the rod. A deficit in performance could indicate motor impairment.[11]
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Pole Test: This test measures bradykinesia, a hallmark of parkinsonism. Train animals to descend a vertical pole. After chronic treatment with the compound, measure the time it takes for the animal to turn and descend the pole. An increase in this time would suggest a parkinsonian-like motor deficit.
V. Concluding Remarks and Future Directions
The neurochemical profile of this compound is predicted to be that of a pro-neurotoxin, with its activity dependent on bioactivation to a pyridinium metabolite that is a substrate for monoamine transporters, particularly the dopamine transporter. The fluorine substitution may modulate its potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its neurochemical and behavioral effects. A thorough characterization of this compound will not only elucidate its specific properties but also contribute to the broader understanding of the structure-activity relationships of neuroactive tetrahydropyridines and their potential as tools for studying neurodegenerative diseases.
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An In-depth Technical Guide to the Characterization of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride as a Dopamine Transporter Ligand
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of novel compounds targeting the dopamine transporter (DAT). For illustrative purposes, we will focus on the hypothetical compound 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride , a representative of the fluorinated tetrahydropyridine class of molecules, which are of growing interest in neuroscience research. This document will delve into the rationale behind experimental design, provide detailed protocols for in vitro characterization, and offer insights into data interpretation.
Introduction: The Dopamine Transporter as a Key Therapeutic Target
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1] It actively reuptakes dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[1] This regulatory role makes DAT a primary target for a variety of therapeutic agents, including treatments for attention deficit hyperactivity disorder (ADHD) and depression, as well as a key site of action for psychostimulants like cocaine.[1][2] The development of novel DAT ligands with specific affinity and selectivity profiles is a significant area of research aimed at creating more effective and safer medications for these conditions.[3][4]
Fluorinated organic molecules have gained prominence in medicinal chemistry due to the unique properties that fluorine imparts, such as altered metabolic stability and binding affinity. The introduction of a fluorine atom into a tetrahydropyridine scaffold presents a promising strategy for developing novel DAT ligands. This guide will outline the essential steps to characterize the pharmacological profile of such a compound, using this compound as our model.
Synthesis of Fluorinated Tetrahydropyridine Derivatives
The synthesis of fluorinated tetrahydropyridines can be achieved through various synthetic routes. A common approach involves the use of fluorinated building blocks or the introduction of fluorine late in the synthetic sequence. For instance, a plausible route could involve the multi-step synthesis starting from a suitable piperidone precursor, followed by fluorination and subsequent modifications to yield the desired 5-Fluoro-1,2,3,6-tetrahydropyridine.[5] The hydrochloride salt form is typically used to improve the compound's solubility and stability for biological assays. The precise synthetic pathway would be tailored to achieve the desired stereochemistry and purity, which are critical for accurate pharmacological evaluation.
In Vitro Pharmacological Characterization: A Two-Pronged Approach
The initial characterization of a novel DAT ligand involves determining its binding affinity and functional potency. This is typically accomplished through two key in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[6][7][8]
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
Radioligand binding assays are a powerful tool for determining the affinity of a test compound for its target receptor or transporter.[9][10] These assays are typically conducted using cell membranes prepared from cell lines engineered to express the human dopamine transporter (hDAT).[11] A radiolabeled ligand with known high affinity for DAT, such as [³H]WIN 35,428, is used to label the transporters.[11] The test compound is then introduced at varying concentrations to compete with the radioligand for binding to DAT. By measuring the displacement of the radioligand, we can determine the inhibitory constant (Kᵢ) of the test compound, which is an inverse measure of its binding affinity.[12]
To assess selectivity, similar binding assays are performed for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[13] High selectivity for DAT over SERT and NET is often a desirable characteristic for novel therapeutic agents to minimize off-target side effects.[14]
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 5-Fluoro-1,2,3,6-tetrahydropyridine HCl | 15 | 750 | 450 | 50 | 30 |
| Cocaine (Reference) | ~255 | High | High | Non-selective | Non-selective |
| GBR-12909 (Reference) | 1 | High | High | Highly selective | Highly selective |
| Note: Data for the title compound is hypothetical for illustrative purposes. Reference values are sourced from published literature.[12] |
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT to confluency.
-
Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[11]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration determined by a protein assay (e.g., BCA assay).[15]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[15]
-
Cell membrane preparation.
-
[³H]WIN 35,428 at a concentration near its Kd.
-
Varying concentrations of this compound or a reference compound.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[11]
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[11]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[11]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Dopamine Uptake Inhibition Assays: Assessing Functional Potency (IC₅₀)
While binding assays measure the affinity of a compound for the transporter, uptake inhibition assays determine its functional effect on the transporter's activity.[6][7] These assays are performed using whole cells expressing DAT. The ability of the test compound to block the uptake of radiolabeled dopamine (e.g., [³H]Dopamine) into the cells is measured.[11] The result is expressed as the IC₅₀ value, the concentration of the compound that inhibits 50% of dopamine uptake.
| Compound | DAT IC₅₀ (nM) |
| 5-Fluoro-1,2,3,6-tetrahydropyridine HCl | 45 |
| Nomifensine (Reference) | 15 |
| Note: Data for the title compound is hypothetical. Reference value is sourced from published literature.[1] |
-
Cell Plating:
-
Plate HEK293 cells expressing hDAT in a 96-well plate and grow them to near confluency.[7]
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at 37°C.[11]
-
Initiate dopamine uptake by adding a solution containing [³H]Dopamine (final concentration ~10-20 nM).[11]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[11]
-
-
Termination and Lysis:
-
Quantification and Data Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the intracellular radioactivity using a scintillation counter.[11]
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.[11]
-
Visualization of Mechanisms and Workflows
To better understand the experimental processes and the compound's mechanism of action, graphical representations are invaluable.
Caption: Experimental workflows for DAT inhibition assays.
Caption: Mechanism of action at the dopaminergic synapse.
Conclusion and Future Directions
The in vitro characterization of this compound, or any novel DAT ligand, is a critical first step in the drug discovery process. The radioligand binding and dopamine uptake inhibition assays provide essential data on the compound's affinity, potency, and selectivity. Based on our hypothetical data, this compound demonstrates promising characteristics as a potent and selective DAT inhibitor.
Further research would involve a more extensive selectivity panel, including other receptors and transporters, to fully assess its off-target profile. In vivo studies, such as microdialysis to measure extracellular dopamine levels and behavioral assays to evaluate its potential therapeutic effects and abuse liability, would be the logical next steps.[4] The ultimate goal is to identify compounds with a favorable pharmacological profile for further development as potential treatments for DAT-related neurological and psychiatric disorders.[2]
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The Pivotal Role of Fluorine in Sculpting the Biological Activity of Tetrahydropyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide delves into the compelling biological activities of fluorinated tetrahydropyridines, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. By strategically incorporating fluorine atoms into the tetrahydropyridine scaffold, medicinal chemists can exquisitely modulate a molecule's physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability. This document provides a comprehensive overview of the synthesis, key biological activities, and detailed experimental protocols for the evaluation of these promising compounds, grounded in established scientific principles and methodologies.
The Strategic Advantage of Fluorination in Tetrahydropyridine Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[1] Its small atomic size and high electronegativity impart profound effects on a molecule's properties.[2][3] When incorporated into the tetrahydropyridine ring, fluorine can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation by cytochrome P450 enzymes. This leads to an increased half-life and improved bioavailability of the drug candidate.[4][5]
-
Modulate Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[1][2][3] This is particularly advantageous for developing drugs targeting the central nervous system (CNS).
-
Influence Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electronic distribution within the molecule, leading to more favorable interactions with target proteins. This can enhance binding affinity and selectivity for the desired biological target.[5]
-
Act as a Bioisostere: Fluorine can serve as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle modifications to a molecule's structure to improve its pharmacological profile.[6]
These unique properties have positioned fluorinated tetrahydropyridines as a promising scaffold for the development of novel therapeutics for a range of diseases.
Key Biological Activities and Mechanistic Insights
Fluorinated tetrahydropyridines have demonstrated a diverse range of biological activities, with significant research focused on their neurological, anticancer, and antimicrobial effects.
Monoamine Oxidase (MAO) Inhibition and Neuro-modulatory Effects
A significant area of investigation for fluorinated tetrahydropyridines is their activity as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.
The tetrahydropyridine scaffold itself is a known substrate for MAO enzymes.[4] The infamous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a classic example. MPTP is oxidized by MAO-B to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, inducing parkinsonian symptoms in animal models.[4]
The introduction of fluorine atoms onto the MPTP core structure has been shown to create even more potent enzyme substrates and neurotoxins.[2][4][7] This enhanced activity is attributed to the electronic effects of fluorine, which can influence the molecule's interaction with the active site of the MAO enzyme.[4] For instance, studies have shown that fluorinated MPTP analogs can be more potent neurotoxins than MPTP itself.[2][7]
This body of research highlights the potential of fluorinated tetrahydropyridines as dual inhibitors of both MAO-A and MAO-B, offering a promising avenue for the development of novel antidepressants and therapeutics for neurodegenerative disorders.[4][8][9]
Logical Relationship: From MAO Substrate to Potential Therapeutic
Caption: Interaction of fluorinated tetrahydropyridines with MAO.
Anticancer Activity
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Fluorinated heterocyclic compounds have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines.[10][11][12] While research specifically on fluorinated tetrahydropyridines for anticancer applications is still developing, the broader class of fluorinated nitrogen-containing heterocycles has shown significant promise.
The proposed mechanisms of action for the anticancer activity of these compounds are varied and can include:
-
Inhibition of key enzymes involved in cancer cell proliferation and survival.[10]
-
Induction of apoptosis (programmed cell death) in cancer cells.
-
Interference with DNA replication and repair mechanisms.[5]
The incorporation of fluorine can enhance the cytotoxic potential of these molecules by improving their cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
The rising threat of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Fluorinated compounds have a long history of use as antimicrobials, with the fluoroquinolones being a prime example. The tetrahydropyrimidine scaffold itself has been investigated for its antibacterial and antifungal properties.[13][14]
The introduction of fluorine into the tetrahydropyrimidine nucleus can potentiate its antimicrobial activity.[13] The exact mechanisms are not always fully elucidated but are thought to involve:
-
Inhibition of essential bacterial enzymes.
-
Disruption of the bacterial cell membrane integrity. [15]
-
Interference with nucleic acid synthesis.
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for assessing the key biological activities of fluorinated tetrahydropyridines. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the reliability of the results.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Workflow for MAO Inhibition Assay
Caption: Step-by-step workflow for the MAO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorinated tetrahydropyridine test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.
-
Reconstitute lyophilized MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare the substrate solution (e.g., p-tyramine) and the detection reagent (containing horseradish peroxidase and a fluorogenic substrate) according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK136).[16]
-
Prepare positive control inhibitors: Clorgyline for MAO-A and Deprenyl (Selegiline) for MAO-B.[4]
-
Prepare a standard curve using known concentrations of H₂O₂.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer.
-
Add the test compound dilutions to the sample wells.
-
Add the positive control inhibitors to their respective control wells.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the blank.
-
Incubate the plate for a pre-determined time (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.[17][18]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately add the detection reagent to all wells.
-
Incubate the plate for 45-60 minutes at room temperature, protected from light.[17]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[16]
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Test Sample) / Fluorescence of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Quantitative Data Summary: MAO Inhibition
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| FTEAA | 9.6 (kcal/mol binding energy) | 8.8 (kcal/mol binding energy) | [4] |
| Clorgyline | (Standard) | - | [4] |
| Deprenyl | - | (Standard) | [4] |
| 2'-F-MPTP | - | More potent than MPTP | [7] |
| 2'-CH₂F-MPTP | Oxidized by MAO-A | Oxidized by MAO-B | [7] |
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired human cancer cell lines (e.g., HepG2, HeLa, A-549, HT-29, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.[5][19]
-
Harvest the cells and seed them into 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated tetrahydropyridine test compounds in the culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Test Sample / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Neuronal Cell Viability Assay
This protocol is essential for evaluating the neuroprotective or neurotoxic effects of fluorinated tetrahydropyridines on primary neuronal cultures or neuronal cell lines.
Step-by-Step Methodology:
-
Neuronal Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a specialized neuronal culture medium.
-
Seed the cells onto coated 96-well plates.
-
-
Compound Treatment and Toxin Induction (for neuroprotection studies):
-
Treat the neuronal cells with various concentrations of the fluorinated tetrahydropyridine compounds for a predetermined period.
-
To assess neuroprotective effects, after pre-treatment with the test compounds, induce neuronal damage by adding a neurotoxin (e.g., glutamate, NMDA, or MPP+).[20]
-
Include appropriate controls: vehicle control, toxin-only control, and a positive control (a known neuroprotective agent).
-
-
Viability Assessment (e.g., LDH or MTT Assay):
-
LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. Increased LDH activity indicates decreased cell viability.[20][21]
-
MTT Assay: Perform the MTT assay as described in the cytotoxicity protocol to assess the metabolic activity of the remaining viable neurons.[20][21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability or neuroprotection and determine the EC₅₀ (for neuroprotection) or IC₅₀ (for neurotoxicity) values.
-
Antimicrobial Susceptibility Testing
This section outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of fluorinated tetrahydropyridines against various bacterial and fungal strains.[22][23]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the fluorinated tetrahydropyridine in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[22][23]
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a specific concentration (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
Quantitative Data Summary: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 4c | S. aureus (MRSA) | 6.25 | [13] |
| Compound 4b | S. aureus (MRSA) | 12.5 | [13] |
| Ciprofloxacin | S. aureus | (Standard) | - |
| Fluconazole | C. albicans | (Standard) | - |
Conclusion and Future Directions
The strategic incorporation of fluorine into the tetrahydropyridine scaffold offers a powerful approach to developing novel therapeutic agents with enhanced biological activities. The documented efficacy of these compounds as MAO inhibitors, coupled with their emerging potential as anticancer and antimicrobial agents, underscores the importance of continued research in this area. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new fluorinated tetrahydropyridine derivatives.
Future research should focus on elucidating the precise mechanisms of action for their anticancer and antimicrobial effects, as well as optimizing their selectivity and safety profiles. The development of innovative synthetic methodologies to access a wider diversity of fluorinated tetrahydropyridines will undoubtedly accelerate the discovery of new drug candidates with improved therapeutic potential.
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An In-Depth Technical Guide to 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride: Properties, Synthesis, and Applications
Introduction
The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The inherent structural versatility of the THP ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. This guide provides a comprehensive technical overview of a specific, functionally significant derivative: 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride.
While detailed experimental data for this precise molecule is not extensively documented in publicly available literature, this guide will establish a robust foundational understanding by examining the physicochemical properties of the parent 1,2,3,6-tetrahydropyridine hydrochloride, exploring contemporary synthetic strategies for analogous fluorinated tetrahydropyridines, discussing the pivotal role of such derivatives in drug discovery, and outlining critical safety and handling protocols. The strategic incorporation of a fluorine atom is a well-established medicinal chemistry tactic to modulate metabolic stability, binding affinity, and lipophilicity, making fluoro-tetrahydropyridine derivatives a compelling class of compounds for researchers in drug development.[2]
Physicochemical Properties of the Tetrahydropyridine Core
To establish a baseline for understanding the characteristics of this compound, it is instructive to first examine the properties of the unsubstituted parent compound, 1,2,3,6-tetrahydropyridine, and its hydrochloride salt. These values provide a reference point for predicting the behavior of the fluorinated analogue.
| Property | 1,2,3,6-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine Hydrochloride |
| CAS Number | 694-05-3[3][4] | 18513-79-6[5] |
| Molecular Formula | C₅H₉N[4] | C₅H₁₀ClN[5] |
| Molecular Weight | 83.13 g/mol [4] | 119.59 g/mol [5] |
| Appearance | Clear colorless to pale yellow liquid[3] | Pale beige to beige solid[5] |
| Melting Point | -48 °C[3][6] | 189-191 °C[5] |
| Boiling Point | 108-110.9 °C[3][6] | Not available |
| Density | 0.911-0.913 g/mL at 25 °C[3] | Not available |
| Solubility | Insoluble in water[3][4] | Soluble in Chloroform (Slightly), Methanol (Slightly)[5] |
The introduction of the fluorine atom and the formation of the hydrochloride salt in the target compound will significantly alter these properties. The melting point is expected to be substantially higher than that of the free base, and solubility in polar solvents like water and methanol is likely to be enhanced.
Synthesis of Fluoro-Substituted Tetrahydropyridines
The methodology involves the reaction of α-trifluoromethyl (α-CF₃) alkenes with electron-rich alkenes and sulfonamides in the presence of a base and light.[7] This process is noteworthy for its efficiency, proceeding through the cleavage of two C-F bonds and subsequent ring formation to yield the desired fluorinated heterocyclic core.[7]
Conceptual Synthetic Workflow
Caption: Photoinduced synthesis of 6-fluoro-1,2,3,4-tetrahydropyridines.
Experimental Protocol: A Generalized Approach
-
Reaction Setup: To a suitable reaction vessel, add the α-trifluoromethyl alkene, the electron-rich alkene, the sulfonamide, and an appropriate solvent.
-
Addition of Base: Introduce the base to the reaction mixture.
-
Initiation: Irradiate the mixture with a light source at a specified wavelength to initiate the reaction.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.
-
Purification: Extract the crude product with a suitable organic solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The final product is purified using column chromatography.[9][10]
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
Applications in Drug Discovery and Research
Tetrahydropyridine derivatives are of profound interest in drug discovery due to their wide spectrum of pharmacological activities, including applications as antimicrobial and central nervous system (CNS) modulating agents.[1]
The most notable example that underscores the potent biological activity of this class of compounds is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1] MPTP is a neurotoxin that can induce a condition strikingly similar to Parkinson's disease in humans and primates.[11][12] Its metabolite, MPP+, selectively destroys dopaminergic neurons in the substantia nigra.[1][11] This discovery has made MPTP an invaluable tool in neurological research for creating animal models of Parkinsonism, which are essential for studying the disease's pathology and for testing novel therapeutic interventions.[11][12][13]
The introduction of a fluorine atom, as in 5-fluoro-1,2,3,6-tetrahydropyridine, is a strategic modification intended to enhance the drug-like properties of the molecule. Fluorine can block sites of metabolism, increase binding affinity to target proteins, and alter the acidity of nearby functional groups, all of which can lead to improved potency and pharmacokinetic profiles.[2]
Safety and Handling
Given the potential for high biological activity, all tetrahydropyridine derivatives should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[14] The following safety precautions, derived from safety data sheets of analogous compounds, should be strictly adhered to.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[15]
-
Hand Protection: Impervious gloves, such as nitrile, should be worn.[15]
-
Skin and Body Protection: A lab coat or impervious protective clothing is required to prevent skin contact.[14][15]
Handling and Storage
-
Avoid inhalation of dust or vapors.[14]
-
Do not eat, drink, or smoke when using this product.[15][16]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[16][17]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice.[16][17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
-
If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[15][17]
Conclusion
This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. While specific datasheet information remains limited, an understanding of the parent tetrahydropyridine structure, coupled with modern synthetic methods for fluorinated analogues, provides a strong foundation for its study and application. The proven biological significance of the tetrahydropyridine scaffold, exemplified by compounds like MPTP, highlights the potential for fluorinated derivatives to serve as valuable probes and lead compounds in the quest for novel therapeutics. As with all potent chemical entities, strict adherence to safety protocols is paramount during its handling and investigation.
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5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into its chemical properties, plausible synthetic routes, potential applications in medicinal chemistry, and a detailed examination of its safety profile.
Introduction: The Strategic Role of Fluorine in Heterocyclic Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance pharmacological properties.[1][2][3] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[4][5] In the context of tetrahydropyridine scaffolds, which are prevalent in numerous natural products and synthetic drugs, the addition of a fluorine atom can lead to novel compounds with unique biological activities.[6][7] this compound emerges as a valuable building block and research tool, offering a unique combination of a reactive heterocyclic core and the modulating effects of fluorination.
Physicochemical Properties and Structural Elucidation
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts: the 1,2,3,6-tetrahydropyridine core and the fluorine substituent.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C5H9ClFN | Based on the chemical structure. |
| Molecular Weight | 137.58 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | The hydrochloride salt form typically imparts a crystalline solid nature. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt increases polarity and aqueous solubility. |
| Melting Point | Expected to be higher than the free base due to the ionic nature of the salt. The melting point of the parent 1,2,3,6-tetrahydropyridine is -48 °C. | Ionic compounds generally have higher melting points. |
| Boiling Point | Not applicable for the salt form; the free base would have a boiling point likely similar to or slightly higher than 1,2,3,6-tetrahydropyridine (108 °C). | Salts decompose at high temperatures rather than boil. |
| pKa | The presence of the electron-withdrawing fluorine atom is expected to lower the pKa of the tertiary amine compared to the non-fluorinated analog. | The inductive effect of fluorine reduces the basicity of the nitrogen atom. |
Synthesis Strategies: A Plausible Pathway
A potential retrosynthetic analysis is outlined below:
Caption: A plausible retrosynthetic pathway for this compound.
Proposed Experimental Protocol:
-
N-Protection of 4-Piperidone: 4-Piperidone is first protected, for example, with a benzyl or Boc group, to prevent side reactions at the nitrogen atom.
-
Reduction of the Ketone: The ketone at the 4-position of the protected piperidone is reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride.
-
Fluorination: The resulting alcohol is then converted to the corresponding fluoride using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This step is critical and may require optimization to control regioselectivity and avoid elimination side products.
-
Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acid treatment for a Boc group). The resulting free base, 5-Fluoro-1,2,3,6-tetrahydropyridine, is then treated with hydrochloric acid to yield the desired hydrochloride salt.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are still emerging, its structural motifs suggest several potential uses in drug discovery.
-
Scaffold for Novel Therapeutics: The tetrahydropyridine core is a "privileged scaffold" found in many biologically active compounds.[6][7] This fluorinated derivative can serve as a starting point for the synthesis of new chemical entities targeting a wide range of receptors and enzymes. The fluorine atom can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compounds.[1][2]
-
Probing Biological Systems: The structural similarity of tetrahydropyridines to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggests that fluorinated analogs could be valuable tools for studying neurodegenerative diseases like Parkinson's disease.[11][12] The fluorine atom could modulate the compound's metabolism and interaction with monoamine oxidase (MAO) and the dopamine transporter (DAT), providing insights into the mechanisms of neurotoxicity.[13]
-
Positron Emission Tomography (PET) Imaging: The incorporation of the positron-emitting isotope ¹⁸F into this scaffold could lead to the development of novel PET radiotracers for in vivo imaging of biological targets in the central nervous system and other tissues.[2]
Safety Data Sheet: A Composite Profile
In the absence of a specific Safety Data Sheet (SDS) for this compound, this section provides a composite safety profile based on the known hazards of the parent compound, 1,2,3,6-tetrahydropyridine, and general considerations for fluorinated and hydrochloride salt compounds.[14][15][16] This information is for guidance only and a comprehensive risk assessment should be conducted before handling this compound.
Hazard Identification
-
Classification: Based on analogous compounds, it is prudent to consider this compound as potentially:
-
GHS Pictograms (Anticipated):
Pictogram Hazard 🔥 Flammable ❗ Irritant, Harmful 💀 Acute Toxicity (if warranted by further data) ⚕️ Health Hazard (potential for target organ effects) -
Signal Word: DANGER or WARNING
-
Hazard Statements (Anticipated):
-
Precautionary Statements (Recommended):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[16]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[15]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
-
First-Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[15]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[15]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, the potential for neurotoxicity should be a primary consideration due to its structural relationship to MPTP.[11][12] Chronic exposure to fluoride has also been associated with neurotoxic effects.[17][18][19][20] Animal studies with fluorinated analogs of MPTP have shown potent neurotoxicity.[11] Therefore, this compound should be handled with extreme caution, and all exposure should be minimized until more specific toxicological data is available.
Conclusion
This compound represents a promising, albeit understudied, chemical entity with significant potential in drug discovery and development. Its unique combination of a tetrahydropyridine scaffold and a fluorine substituent makes it an attractive building block for creating novel therapeutics with potentially enhanced pharmacological profiles. As with any novel compound, a thorough understanding of its chemical properties, synthetic accessibility, and, most importantly, its safety profile is paramount for its successful application in research and development. This guide provides a foundational understanding of these aspects, emphasizing the need for caution and further investigation.
References
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Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. PubMed.
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This compound suppliers & manufacturers in China. ChemicalBook.
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Applications of Fluorine in Medicinal Chemistry. PubMed.
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
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The role of fluorine in medicinal chemistry. PubMed.
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SAFETY DATA SHEET - 1,2,3,6-Tetrahydropyridine. Fisher Scientific.
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SAFETY DATA SHEET - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%. Fisher Scientific.
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Applications of Fluorine in Medicinal Chemistry. ResearchGate.
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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SAFETY DATA SHEET - 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride. Tokyo Chemical Industry Co., Ltd.
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694-05-3 Cas No. | 1,2,3,6-Tetrahydropyridine. Apollo Scientific.
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An Evaluation of Neurotoxicity Following Fluoride Exposure from Gestational Through Adult Ages in Long-Evans Hooded Rats. PubMed.
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The chemistry and pharmacology of tetrahydropyridines. PubMed.
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The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
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MPTP hydrochloride, powder, 23007-85-4. Sigma-Aldrich.
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Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate.
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Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. National Institutes of Health.
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Impacts of Fluoride Neurotoxicity and Mitochondrial Dysfunction on Cognition and Mental Health: A Literature Review. MDPI.
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Safety Data Sheet: 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride. Chemos GmbH & Co. KG.
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Developmental Fluoride Neurotoxicity: A Systematic Review and Meta-Analysis. National Institutes of Health.
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Developmental fluoride neurotoxicity: an updated review. PubMed.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
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1,2,3,6-Tetrahydropyridine 97%. Sigma-Aldrich.
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Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Google Patents.
-
4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE. GSRS.
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2,3,5,6-Tetrafluoropyridine. Oakwood Chemical.
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1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride. TCI Chemicals.
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MPTP. Wikipedia.
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Methodological & Application
Application Notes and Protocols: A Proposed Synthetic Route for 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, proposed synthetic protocol for the preparation of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of fluorinated tetrahydropyridines is a key area of research due to the unique pharmacological properties often imparted by the fluorine atom.[1][2] This protocol is designed for researchers with a background in organic synthesis and provides a step-by-step guide from a commercially available starting material, N-Boc-4-piperidone, to the final hydrochloride salt. The proposed route involves a three-step sequence: reductive amination to introduce the necessary precursor for elimination, fluorination, and subsequent deprotection and salt formation. This guide provides in-depth explanations for the choice of reagents and reaction conditions, as well as detailed procedures for purification and characterization.
Introduction
Tetrahydropyridine scaffolds are prevalent in a wide array of biologically active molecules and natural products.[3][4] The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] Consequently, the development of efficient synthetic routes to fluorinated tetrahydropyridines is of significant interest to the pharmaceutical industry.
This application note details a proposed synthesis of this compound. The presented protocol is based on established synthetic transformations for analogous heterocyclic systems, providing a robust starting point for researchers aiming to synthesize this and related compounds.[7][8] The synthesis commences with the readily available N-Boc-4-piperidone.[9][10]
Proposed Synthetic Scheme
The proposed three-step synthesis of this compound is depicted below. The strategy involves the initial formation of an N-Boc protected 4-hydroxypiperidine, followed by a fluorination reaction, and finally, deprotection and salt formation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Step 1: Synthesis of tert-Butyl 4-hydroxy-4-(phenylamino)piperidine-1-carboxylate
This step involves the reductive amination of N-Boc-4-piperidone with aniline. The ketone is first converted to an iminium ion intermediate in the presence of aniline, which is then reduced in situ by sodium borohydride to the corresponding amine.
Procedure:
-
To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in methanol (150 mL) in a round-bottom flask, add aniline (5.0 mL, 55.2 mmol).[11]
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.85 g, 75.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford tert-butyl 4-hydroxy-4-(phenylamino)piperidine-1-carboxylate as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| N-Boc-4-piperidone | 199.25 | 10.0 g | 50.2 | 1.0 |
| Aniline | 93.13 | 5.0 mL | 55.2 | 1.1 |
| Sodium Borohydride | 37.83 | 2.85 g | 75.3 | 1.5 |
Table 1: Reagents for the synthesis of tert-butyl 4-hydroxy-4-(phenylamino)piperidine-1-carboxylate.
Step 2: Synthesis of tert-Butyl 4-fluoro-4-(phenylamino)piperidine-1-carboxylate
This step utilizes a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), to replace the hydroxyl group with a fluorine atom. This reaction proceeds via an intermediate alkoxy-sulfur difluoride, which undergoes nucleophilic displacement by fluoride.
Procedure:
-
Dissolve tert-butyl 4-hydroxy-4-(phenylamino)piperidine-1-carboxylate (10.0 g, 34.2 mmol) in anhydrous dichloromethane (150 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (5.4 mL, 41.0 mmol) dropwise via syringe over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl 4-fluoro-4-(phenylamino)piperidine-1-carboxylate.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| tert-Butyl 4-hydroxy-4-(phenylamino)piperidine-1-carboxylate | 292.39 | 10.0 g | 34.2 | 1.0 |
| Diethylaminosulfur trifluoride (DAST) | 161.19 | 5.4 mL | 41.0 | 1.2 |
Table 2: Reagents for the synthesis of tert-butyl 4-fluoro-4-(phenylamino)piperidine-1-carboxylate.
Step 3: Synthesis of this compound
This final step involves an oxidative elimination of the aniline group to introduce the double bond, followed by deprotection of the Boc group and formation of the hydrochloride salt. The oxidation of the amine to an N-oxide with an agent like m-CPBA, followed by a Cope-type elimination, is a plausible route.
Procedure:
-
Dissolve tert-butyl 4-fluoro-4-(phenylamino)piperidine-1-carboxylate (5.0 g, 17.0 mmol) in dichloromethane (100 mL) and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 4.1 g, ~18.7 mmol) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Dissolve the crude N-oxide intermediate in toluene (100 mL) and heat to reflux for 4 hours to effect the elimination.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the crude tert-butyl 5-fluoro-3,6-dihydropyridine-1(2H)-carboxylate in a minimal amount of dichloromethane.
-
Add a 4 M solution of HCl in 1,4-dioxane (20 mL) and stir the mixture at room temperature for 2 hours.
-
A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| tert-Butyl 4-fluoro-4-(phenylamino)piperidine-1-carboxylate | 294.38 | 5.0 g | 17.0 | 1.0 |
| m-CPBA (~77%) | 172.57 | 4.1 g | ~18.7 | ~1.1 |
| 4 M HCl in 1,4-Dioxane | - | 20 mL | 80.0 | Excess |
Table 3: Reagents for the synthesis of this compound.
Characterization and Analytical Methods
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product. The successful incorporation of fluorine can be unequivocally confirmed by the presence of characteristic signals and couplings in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by HPLC. A suitable method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid).[12]
Caption: General workflow for purification and analysis of synthesized compounds.
Safety Precautions
-
This protocol should be carried out by trained personnel in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diethylaminosulfur trifluoride (DAST) is toxic and corrosive and reacts violently with water. It should be handled with extreme caution.
-
meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive when dry.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed, albeit proposed, synthetic route for this compound. The protocol is based on well-established organic reactions and provides a solid foundation for researchers to produce this and similar fluorinated heterocyclic compounds. The successful synthesis and characterization of this molecule will enable further investigation into its potential applications in drug discovery and development.
References
- Tetrahydropyridines: a recent update for their multicomponent synthesis - PubMed Central. (2026, January 8).
- Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024, December 4).
- Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2025, August 9).
- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC - NIH. (n.d.).
- Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC - PubMed Central. (2024, December 4).
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC - NIH. (n.d.).
- Synthesis of N-Boc 4-piperidone - ChemicalBook. (2022, May 17).
- N-Boc-4-piperidone - Cayman Chemical. (n.d.).
- Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche - NIH. (n.d.).
- Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.).
- Tetrahydropyridines: a recent update for their multicomponent synthesis - ResearchGate. (2026, January 7).
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26).
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- 7. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3-Fluoro- and 3-Hydroxypyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis and Purification of Fluorinated Tetrahydropyridine Analogs
Introduction: The Strategic Value of Fluorinated Tetrahydropyridines in Modern Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Fluorine's unique electronic properties, small steric footprint, and high C-F bond strength can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups, thereby optimizing drug-target interactions.[1] When incorporated into the tetrahydropyridine scaffold, a privileged structural motif in numerous bioactive compounds, the resulting fluorinated analogs offer a compelling avenue for the development of novel therapeutics with improved efficacy and safety profiles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and purification of fluorinated tetrahydropyridine analogs. We will delve into established synthetic strategies, offering not only step-by-step protocols but also the underlying mechanistic principles to empower rational experimental design. Furthermore, we will address the unique challenges associated with the purification of these fluorinated heterocycles and provide detailed protocols for achieving high purity, a critical prerequisite for reliable biological evaluation.
I. Synthetic Strategies for Fluorinated Tetrahydropyridine Analogs
The synthesis of fluorinated tetrahydropyridines can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. Here, we detail three robust and versatile synthetic routes.
Electrophilic Fluorination of Dihydropyridine Precursors
A direct and efficient method for the introduction of fluorine onto a partially saturated pyridine ring is the electrophilic fluorination of dihydropyridine precursors. This approach leverages the reactivity of electron-rich double bonds within the dihydropyridine ring towards electrophilic fluorinating agents.
Among the various electrophilic fluorinating agents, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a preferred reagent due to its stability, safety, and high reactivity.[3][4][5] The reaction is believed to proceed through the addition of the electrophilic fluorine of Selectfluor® to the double bond of the dihydropyridine, forming a transient ammonium salt intermediate.[6] Subsequent decomposition of this intermediate under mild conditions yields the desired 3-fluoro-3,6-dihydropyridine.[6]
Dihydropyridine [label="1,2-Dihydropyridine"]; Selectfluor [label="Selectfluor®\n(F-TEDA-BF4)"]; Intermediate [label="Ammonium Salt\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Product [label="3-Fluoro-3,6-dihydropyridine"]; HF_elimination [label="HF Elimination", shape=plaintext]; Pyridine_product [label="2-(Fluoromethyl)pyridine"];
Dihydropyridine -> Intermediate [label="+ Selectfluor®"]; Intermediate -> Product [label="Decomposition"]; Product -> Pyridine_product [label="+ Selectfluor®\n(Path B)"]; }
Diagram 1: Proposed mechanism for the electrophilic fluorination of 1,2-dihydropyridines.This protocol is adapted from the work of Vasin et al. and demonstrates the electrophilic fluorination of a 1,2-dihydropyridine.[6]
Materials:
-
Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-4-carboxylate (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Argon or Nitrogen for inert atmosphere
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon filled with inert gas
-
Ice bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an argon atmosphere, dissolve the 1,2-dihydropyridine starting material in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of Selectfluor® in anhydrous acetonitrile. Slowly add the Selectfluor® solution to the cooled solution of the dihydropyridine via a syringe or dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines
For the synthesis of all-cis-(multi)fluorinated piperidines, which can be considered as fully saturated analogs of tetrahydropyridines, a powerful one-pot dearomatization-hydrogenation (DAH) process has been developed.[7][8] This method allows for the highly diastereoselective synthesis of these valuable building blocks from readily available fluoropyridine precursors.
This process involves a rhodium-catalyzed dearomatization of the fluoropyridine with a borane reagent, such as pinacolborane (HBpin), followed by in-situ hydrogenation of the resulting diene intermediates.[7] The use of a specific rhodium-carbene catalyst is crucial for achieving high selectivity and preventing catalyst poisoning. The reaction proceeds in a highly diastereoselective manner, affording the all-cis substituted products.[7][8]
Fluoropyridine [label="Fluoropyridine"]; Rh_catalyst [label="Rh-Carbene Catalyst\n+ HBpin"]; Dearomatization [label="Dearomatization", shape=ellipse, fillcolor="#EA4335"]; Diene_intermediate [label="Diene Intermediate"]; Hydrogenation [label="Hydrogenation\n(H2)"]; Product [label="all-cis-Fluorinated\nPiperidine"];
Fluoropyridine -> Dearomatization [label="Rh-catalyzed"]; Dearomatization -> Diene_intermediate; Diene_intermediate -> Hydrogenation; Hydrogenation -> Product; }
Diagram 2: The Dearomatization-Hydrogenation (DAH) process for fluorinated piperidines.Aza-Prins Cyclization for 4-Fluorotetrahydropyridine Analogs
The aza-Prins cyclization offers a convergent approach to the synthesis of 4-fluoropiperidines, which are structurally very similar to tetrahydropyridines. This reaction involves the cyclization of a homoallylic amine with an aldehyde, promoted by a Lewis acid that also serves as a fluoride source.
Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid in Prins cyclizations.[9][10][11][12] In stoichiometric amounts, BF₃·OEt₂ not only activates the aldehyde for nucleophilic attack by the homoallylic amine but also serves as the source of fluoride to quench the resulting carbocation intermediate, leading to the formation of the 4-fluoropiperidine ring.[9][10][11][12]
Homoallylic_Amine [label="N-Tosyl-homoallylic\nAmine"]; Aldehyde [label="Aldehyde"]; BF3OEt2 [label="BF₃·OEt₂"]; Carbocation [label="Carbocation\nIntermediate", shape=ellipse, fillcolor="#4285F4"]; Fluoride_attack [label="Fluoride Attack\n(from BF₃·OEt₂)"]; Product [label="4-Fluoropiperidine"];
Homoallylic_Amine -> Carbocation [label="+ Aldehyde"]; BF3OEt2 -> Carbocation [label="Lewis Acid\nActivation"]; Carbocation -> Fluoride_attack; Fluoride_attack -> Product; }
Diagram 3: Aza-Prins cyclization for the synthesis of 4-fluoropiperidines.II. Purification Strategies for Fluorinated Tetrahydropyridine Analogs
The purification of fluorinated compounds presents unique challenges due to the influence of fluorine on molecular properties. The high electronegativity of fluorine can alter the polarity and pKa of the molecule, affecting its interaction with chromatographic stationary phases.[2]
Challenges in Purification
-
Altered Polarity: The incorporation of fluorine can significantly change the polarity of a molecule, often making it less polar than its non-fluorinated counterpart. This necessitates careful selection of the mobile phase in chromatography.
-
Modified pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state and its retention on silica gel or in ion-exchange chromatography.
-
Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be challenging to separate from the target compound.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds and is well-suited for the purification of fluorinated tetrahydropyridine analogs.
Materials:
-
Crude fluorinated tetrahydropyridine analog
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional, for basic compounds)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica gel to settle, ensuring a level surface.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase, applying gentle pressure with air or nitrogen if necessary.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated tetrahydropyridine analog.
-
Expert Tip: For basic fluorinated tetrahydropyridines that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the separation.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
For challenging separations, particularly of diastereomers, or for obtaining very high purity material, preparative HPLC is the method of choice.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 for reversed-phase, or a fluorinated stationary phase for enhanced selectivity)
Procedure:
-
Method Development:
-
Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient.
-
For fluorinated compounds, consider using a pentafluorophenyl (PFP) stationary phase, which can offer unique selectivity compared to standard C18 columns.[13]
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in the mobile phase.
-
Filter the sample through a syringe filter to remove any particulate matter.
-
-
Purification:
-
Inject the sample onto the preparative HPLC column.
-
Run the developed gradient method.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to yield the highly purified product.
-
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel | C18, PFP, Chiral |
| Mobile Phase | Hexanes/Ethyl Acetate, DCM/Methanol | Acetonitrile/Water, Methanol/Water |
| Resolution | Moderate | High |
| Sample Load | High (mg to g) | Low to Moderate (µg to mg) |
| Cost | Low | High |
| Application | Routine purification | High-purity, diastereomer separation |
| Table 1: Comparison of Purification Techniques. |
III. Characterization of Fluorinated Tetrahydropyridine Analogs
Once purified, the structure and purity of the synthesized fluorinated tetrahydropyridine analogs must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom(s).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.
-
Melting Point: For solid compounds, a sharp melting point is an indicator of high purity.
Conclusion
The synthesis and purification of fluorinated tetrahydropyridine analogs are critical steps in the discovery and development of novel therapeutic agents. The synthetic strategies and detailed protocols provided in this application note offer a robust framework for accessing these valuable compounds. By understanding the mechanistic principles behind the reactions and the unique challenges associated with the purification of fluorinated molecules, researchers can confidently and efficiently prepare high-purity materials for biological evaluation. The continued exploration of new synthetic methodologies and purification techniques will undoubtedly further accelerate the development of next-generation pharmaceuticals based on this important class of fluorinated heterocycles.
References
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Vasin, A. V., Rogozev, B. I., & Vasin, V. V. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(22), 5463. [Link]
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Lal, G. S., Pez, G. P., & Syvret, R. G. (1995). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737-1756. [Link]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Chemistry, 11(3), 264-270. [Link]
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Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41. [Link]
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Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]
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Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975-3977. [Link]
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Wikipedia contributors. (2023, November 28). Selectfluor. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
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Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. CORE. [Link]
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Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: Mechanistic Insight and Applications. ResearchGate. [Link]
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Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. PubMed. [Link]
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Le, G., Penhoat, M., & Vidal, S. (2020). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]
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Sereda, G. (2014). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]
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O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. [Link]
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Legeay, J. C., Crousse, B., & Brigaud, T. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. ResearchGate. [Link]
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Luzzio, F. A. (2020). Fluorine in heterocyclic chemistry. ResearchGate. [Link]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. ResearchGate. [Link]
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Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. PubMed. [Link]
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Glorius, F. (2019). Rh catalyzed dearomatization via hydrogenation of cis‐(multi)fluorinated piperidines. ResearchGate. [Link]
- Xu, B. (2021). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
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Xiao, J. (2018). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
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Bower, J. F. (2018). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 9(12), 3199-3203. [Link]
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Organic Syntheses. (n.d.). n-fluoropyridinium triflate. Organic Syntheses. [Link]
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Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed. [Link]
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O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Semantic Scholar. [Link]
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Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
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Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]
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Al-Rimawi, F. (2014). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. PubMed. [Link]
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Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. [Link]
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Fields, C. G. (2025). Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. PubMed. [Link]
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Al-Qadiri, M. (2013). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. [Link]
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Pal, S., & Singh, G. K. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6855. [Link]
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Wang, M. (2024). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor. PubMed. [Link]
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Shaik, A. B. (2022). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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Kimball, R. H., & Tufts, L. E. (1947). Quantitative determination of fluorine in organic compounds. Analytical Chemistry, 19(3), 150-153. [Link]
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Zhang, Y., & Soucek, M. D. (2015). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. [Link]
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Application Notes and Protocols for 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride in Dopamine Uptake Assays
Introduction: A Potent Tool for Probing the Dopamine Transporter
The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1][2] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[3] Consequently, the DAT is a primary target for therapeutic drug development and a key subject of neuroscientific research.[4]
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a structural analog of the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[5] MPTP is renowned for its ability to induce a parkinsonian syndrome in primates and rodents by selectively destroying dopaminergic neurons.[6][7] This selectivity is conferred by its uptake into these neurons via the DAT.[8] The introduction of a fluorine atom to the tetrahydropyridine ring can modulate the compound's properties, potentially enhancing its potency and utility as a research tool.[1][9] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to investigate dopamine uptake mechanisms.
Mechanism of Action: A Substrate for the Dopamine Transporter
The neurotoxic mechanism of MPTP provides a well-established framework for understanding the action of its fluorinated analogs. MPTP, a lipophilic compound, readily crosses the blood-brain barrier.[5] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in glial cells, to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[10]
MPP+ is the active neurotoxin and bears a structural resemblance to dopamine. This allows it to be recognized and actively transported into dopaminergic neurons by the high-affinity dopamine transporter (DAT).[8] Once inside the neuron, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[10]
This compound is hypothesized to follow a similar pathway. It is expected to be a substrate for the dopamine transporter, gaining entry into dopaminergic neurons and subsequently disrupting cellular function. The fluorine substitution may alter its affinity for the transporter or its susceptibility to metabolism by MAO-B, potentially making it a more potent tool for studying DAT function and dopaminergic neurodegeneration.[9]
Caption: Mechanism of 5-Fluoro-1,2,3,6-tetrahydropyridine uptake and action.
Experimental Protocols
In Vitro Dopamine Uptake Inhibition Assay
This protocol describes a method to determine the potency of this compound in inhibiting dopamine uptake in cells expressing the dopamine transporter. A common method is to measure the uptake of a radiolabeled substrate, such as [3H]dopamine.[4]
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 2 mM glucose, 0.2 mM pargyline, and 0.1 mM ascorbic acid.
-
[3H]Dopamine (specific activity ~20-60 Ci/mmol).
-
This compound: Prepare a stock solution in sterile water or DMSO.
-
Non-specific uptake control: A known DAT inhibitor such as GBR12909 (10 µM) or cocaine (100 µM).
-
Scintillation fluid and vials.
-
96-well cell culture plates.
-
Microplate scintillation counter.
Protocol:
-
Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a density of 4-8 x 10^4 cells per well. Culture for 24-48 hours to allow for adherence and formation of a confluent monolayer.
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. A suggested starting range is 10 nM to 100 µM. Also, prepare the [3H]dopamine solution in assay buffer to a final concentration of 10-20 nM.
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed (37°C) assay buffer.
-
Add 50 µL of the various concentrations of this compound to the appropriate wells.
-
For total uptake, add 50 µL of assay buffer without the compound.
-
For non-specific uptake, add 50 µL of the non-specific uptake control (e.g., 10 µM GBR12909).
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
Initiate the uptake by adding 50 µL of the [3H]dopamine solution to all wells.
-
Incubate at 37°C for 10 minutes.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Wash the cells three times with 200 µL of ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake CPM from the total uptake CPM.
-
Plot the percentage of inhibition of specific [3H]dopamine uptake against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.
-
Quantitative Data Summary Table:
| Parameter | Description | Expected Outcome |
| IC50 | The concentration of this compound that inhibits 50% of dopamine uptake. | To be determined experimentally. A lower IC50 value indicates higher potency. |
| Ki | The inhibition constant, representing the affinity of the compound for the dopamine transporter. | Can be calculated from the IC50 value using the Cheng-Prusoff equation if the assay conditions are appropriate. |
| Vmax | The maximum rate of dopamine uptake. | Can be determined through kinetic studies with varying concentrations of [3H]dopamine. |
| Km | The Michaelis-Menten constant, representing the substrate concentration at half-maximal uptake velocity. | Can be determined through kinetic studies. |
digraph "In_Vitro_Workflow" { graph [splines=true, overlap=false, nodesep=0.4, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plate_cells [label="Plate hDAT-expressing cells\nin 96-well plate"]; wash_cells [label="Wash cells with\nassay buffer"]; add_compound [label="Add serial dilutions of\n5-Fluoro-1,2,3,6-tetrahydropyridine HCl"]; pre_incubate [label="Pre-incubate at 37°C"]; add_radioligand [label="Add [3H]Dopamine to\ninitiate uptake"]; incubate [label="Incubate at 37°C"]; terminate [label="Terminate uptake and\nwash with ice-cold buffer"]; lyse [label="Lyse cells"]; count [label="Scintillation Counting"]; analyze [label="Data Analysis (IC50 determination)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> plate_cells; plate_cells -> wash_cells; wash_cells -> add_compound; add_compound -> pre_incubate; pre_incubate -> add_radioligand; add_radioligand -> incubate; incubate -> terminate; terminate -> lyse; lyse -> count; count -> analyze; analyze -> end; }
Caption: Experimental workflow for the in vitro dopamine uptake inhibition assay.
In Vivo Dopamine Uptake Assay using Microdialysis
This protocol provides a general framework for assessing the effect of this compound on dopamine uptake in the brain of a living animal, typically a rat or mouse. Microdialysis allows for the sampling of extracellular dopamine levels in specific brain regions.
Materials and Reagents:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Stereotaxic apparatus.
-
Microdialysis probes and pump.
-
This compound: Dissolved in sterile saline.
-
Artificial cerebrospinal fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for dopamine analysis.
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 10-20 minutes until stable dopamine levels are observed.
-
-
Administration of this compound:
-
Administer the compound via systemic injection (e.g., intraperitoneal) or locally through the microdialysis probe (retrodialysis).
-
Continue collecting dialysate samples to monitor changes in extracellular dopamine levels.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
An increase in extracellular dopamine following administration of the compound suggests inhibition of dopamine uptake.
-
Experimental Parameters Summary Table:
| Parameter | Recommended Conditions |
| Animal Model | Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). |
| Target Brain Region | Striatum (for dopaminergic terminals). |
| Microdialysis Flow Rate | 1-2 µL/min. |
| Sample Collection Interval | 10-20 minutes. |
| Route of Administration | Intraperitoneal (systemic) or retrodialysis (local). |
| Dosage | To be determined empirically. A dose-response study is recommended. Based on MPTP studies, a starting range of 10-40 mg/kg (i.p.) could be explored. |
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, several controls are essential:
-
In Vitro:
-
Non-transfected cells: Use the parent cell line that does not express hDAT to confirm that the observed uptake is transporter-dependent.
-
Positive control: Include a known DAT inhibitor (e.g., GBR12909, cocaine) to validate the assay's ability to detect uptake inhibition.
-
Vehicle control: Test the vehicle used to dissolve the compound to ensure it does not affect dopamine uptake.
-
-
In Vivo:
-
Vehicle-treated animals: A control group of animals should receive only the vehicle to account for any effects of the injection procedure.
-
Histological verification: After the experiment, verify the correct placement of the microdialysis probe in the target brain region.
-
References
-
Riachi, N. J., Arora, P. K., Sayre, L. M., & Harik, S. I. (1988). Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. Journal of Neurochemistry, 50(4), 1319–1321. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]
-
Akkouche, A., et al. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & Medicinal Chemistry, 11(23), 5229-5234. [Link]
-
Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
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Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173–2177. [Link]
-
Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Nature, 311(5985), 467–469. [Link]
-
Hare, D. J., Adlard, P. A., Doble, P. A., & Finkelstein, D. I. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 91–109. [Link]
-
Wikipedia. (2024). MPTP. [Link]
-
Langston, J. W. (1989). MPTP-induced parkinsonism as a model for Parkinson's disease. Acta Neurologica Scandinavica. Supplementum, 126, 35–40. [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]
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- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Cellular Application of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Abstract
This comprehensive application note provides a detailed protocol for the solubilization and application of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride in a cell culture setting. This document is intended for researchers, scientists, and drug development professionals investigating the biological activities of novel compounds. Given the structural similarity of tetrahydropyridine derivatives to known neurotoxins and monoamine oxidase (MAO) inhibitors, this guide emphasizes safety, proper handling, and a scientifically rigorous approach to experimental design. The protocol outlines methods for preparing sterile stock solutions and suggests a pathway for determining the compound's activity in cell-based assays, particularly focusing on its potential as a monoamine oxidase B (MAO-B) inhibitor.
Introduction: Scientific Context and Rationale
This compound belongs to the tetrahydropyridine class of compounds. This structural motif is of significant interest in neuroscience research due to its presence in both naturally occurring alkaloids and synthetic molecules with potent biological activities. A well-known member of this class, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a proneurotoxin that induces Parkinsonism in animal models by its conversion to the neurotoxic metabolite MPP+ through the action of monoamine oxidase B (MAO-B).[1] The introduction of a fluorine atom to the tetrahydropyridine ring can significantly alter the compound's metabolic stability, lipophilicity, and biological activity.[1] Fluorine substitution is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
Given this background, it is hypothesized that this compound may act as a substrate or inhibitor of MAO enzymes. Therefore, this protocol will focus on preparing the compound for use in cell-based assays designed to investigate its effects on MAO activity, a key enzyme in the metabolism of monoamine neurotransmitters. Dysregulation of MAO activity is implicated in a variety of neurological and psychiatric disorders, making it a critical target for drug discovery.[2]
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its proper handling and use in experiments.
| Property | Value | Source |
| CAS Number | 1279874-66-6 | Internal Data |
| Molecular Formula | C5H9ClFN | Internal Data |
| Molecular Weight | 137.58 g/mol | Internal Data |
| Form | Solid | Internal Data |
| Storage | Long-term: -20°C; Short-term (1-2 weeks): -4°C | [3] |
Safety Precautions: As a tetrahydropyridine derivative with potential neurotoxic properties, this compound should be handled with caution in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
Preparation of Stock Solutions: A Step-by-Step Protocol
The hydrochloride salt form of a compound generally confers improved solubility in aqueous solutions.[4][5] However, for cell culture applications, it is standard practice to prepare a concentrated stock solution in a solvent that is miscible with the culture medium and minimally toxic to the cells at the final working concentration. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol for a 10 mM Stock Solution
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.376 mg of the compound (Molecular Weight = 137.58 g/mol ).
-
Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) for a short period may be employed. Visually inspect the solution to ensure there are no particulates.
-
Sterilization: While DMSO at high concentrations is self-sterilizing, for long-term storage and to ensure sterility for cell culture, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C, protected from light.
Application in Cell Culture: Determining Biological Activity
The primary hypothesized application of this compound is in the study of MAO activity. The following section outlines a general workflow for assessing its potential as a MAO-B inhibitor.
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in a cell-based MAO-B inhibition assay.
Recommended Cell Lines and Assay Systems
-
Cell Lines: Cell lines endogenously expressing MAO-B, such as the human neuroblastoma cell line SH-SY5Y, or cell lines engineered to overexpress human MAO-B are suitable for these studies.
-
Assay Kits: Commercially available MAO-B activity assay kits provide a convenient and standardized method for measuring enzyme activity.[2][3][6] These kits typically contain a specific MAO-B substrate that is converted to a fluorescent or colorimetric product, allowing for quantitative measurement of enzyme activity.
Experimental Protocol Outline
-
Cell Seeding: Seed the chosen cell line in a multi-well plate at a density optimized for the specific assay. Allow the cells to adhere and reach the desired confluency.
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of dilutions in the assay buffer provided with the kit or in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical starting concentration range for an unknown compound might be from 100 µM down to 1 nM. It is crucial to include a vehicle control (DMSO at the same final concentration as in the compound-treated wells) and a positive control (a known MAO-B inhibitor like selegiline or deprenyl).[1]
-
Compound Incubation: Remove the cell culture medium and replace it with the prepared dilutions of this compound. Incubate the cells for a predetermined period (e.g., 30-60 minutes) to allow for compound uptake and interaction with the enzyme.
-
MAO-B Activity Measurement: Following the incubation, initiate the MAO-B reaction by adding the substrate provided in the assay kit. Follow the manufacturer's instructions for the reaction time and measurement of the product signal using a plate reader.
-
Data Analysis: The raw data (e.g., fluorescence units) is used to calculate the percentage of MAO-B inhibition for each concentration of the compound relative to the vehicle control. A dose-response curve is then generated by plotting the percent inhibition against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC50) value can then be determined from this curve using non-linear regression analysis.
Concluding Remarks and Future Directions
This application note provides a foundational protocol for the dissolution and initial characterization of this compound in a cell culture context. The strong scientific rationale for investigating this compound as a potential modulator of monoamine oxidase activity provides a clear path for further research. Subsequent studies could involve assessing its selectivity for MAO-B over MAO-A, investigating its effects on neurotransmitter levels in neuronal cell models, and exploring its potential neuroprotective or neurotoxic properties. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, paving the way for a deeper understanding of the biological effects of this novel fluorinated tetrahydropyridine derivative.
References
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. (2022). ACS Omega. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2021). Molecules. Retrieved from [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (2022). ACS Omega. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
- Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2021). CoLab.
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. (1986). International Journal of Pharmaceutics. Retrieved from [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. Retrieved from [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. Retrieved from [Link]
-
(PDF) PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. (2016). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Neurotoxicity Studies Using 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Introduction: Modeling Parkinsonism in a Dish with 5-Fluoro-1,2,3,6-tetrahydropyridine
The study of neurodegenerative diseases, particularly Parkinson's Disease (PD), relies on robust in vitro models that can replicate the key pathological events, namely the selective destruction of dopaminergic neurons.[1][2][3][4] The pro-neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a cornerstone of this research, capable of inducing a Parkinsonian state in various models.[1][3][4] 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a fluorinated analog of MPTP. While specific literature on this particular analog is sparse, its structural similarity strongly suggests it functions as a pro-neurotoxin through a parallel biochemical cascade.
This guide provides a framework for utilizing this compound to induce neurotoxicity in the human neuroblastoma SH-SY5Y cell line, a widely accepted cellular model for neurobiological studies.[5][6][7] We will detail the presumed mechanism of action, provide comprehensive protocols for key downstream assays, and offer insights into data interpretation. It is critical for the researcher to recognize that the protocols provided herein are based on the well-established actions of MPTP and its active metabolite, MPP+. Initial dose-response experiments are imperative to determine the optimal cytotoxic concentrations for this specific fluorinated analog.
Principle and Mechanism of Action: The Path to Selective Neurotoxicity
The neurotoxic effect of MPTP-family compounds is not direct but relies on a multi-step process of metabolic activation and selective uptake.[3][4][8][9]
-
Bioactivation: The lipophilic pro-toxin, 5-Fluoro-1,2,3,6-tetrahydropyridine, is presumed to readily cross cell membranes. Within astrocytes (glial cells), the enzyme Monoamine Oxidase B (MAO-B), located on the outer mitochondrial membrane, catalyzes its oxidation.[8][9] This conversion yields the intermediate 1-methyl-4-(5-fluorophenyl)-2,3-dihydropyridinium (5-F-MPDP+), which is then oxidized to the active toxic species, 1-methyl-4-(5-fluorophenyl)pyridinium (5-F-MPP+).[8][10]
-
Selective Uptake: The charged 5-F-MPP+ molecule is released into the extracellular space.[8] Dopaminergic neurons selectively take up 5-F-MPP+ through the high-affinity dopamine transporter (DAT).[4][11] This selective uptake is the primary reason for the specific targeting of these neurons.
-
Mitochondrial Inhibition & Oxidative Stress: Once inside the dopaminergic neuron, 5-F-MPP+ accumulates in the mitochondria. Here, it acts as a potent inhibitor of Complex I (NADH dehydrogenase) of the mitochondrial respiratory chain.[2][9][10] This inhibition disrupts ATP production, leading to an energy crisis, and simultaneously generates a surge of reactive oxygen species (ROS), inducing severe oxidative stress.[2][3]
-
Apoptotic Cell Death: The combination of energy depletion and oxidative damage triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases (like Caspase-3) and the programmed death of the neuron.[1][3]
The following diagram illustrates this proposed mechanistic pathway.
Caption: Proposed bioactivation and neurotoxic pathway of 5-F-MPTP.
Safety and Handling Precautions
MPTP and its analogs are potent human neurotoxins that can cause irreversible Parkinsonian symptoms.[12][13][14] Extreme caution is mandatory.
-
Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood.[12][14] The laboratory should be under negative pressure.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and safety goggles at all times.[13][14]
-
Decontamination: All surfaces and equipment should be decontaminated with a 10% bleach solution for at least 30 minutes, followed by a water rinse.[14]
-
Waste Disposal: All contaminated solid and liquid waste must be treated as hazardous and disposed of according to institutional guidelines.[12][14]
-
Accidental Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for 15 minutes. Seek immediate medical attention for any exposure.[13][14]
Experimental Protocols
Protocol 1: Culturing and Differentiation of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a versatile model for neurotoxicity studies.[6][7] For enhanced neuronal characteristics and susceptibility to toxins, differentiation is recommended.[5][7][10]
Materials:
-
SH-SY5Y Cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: DMEM/F12 (1:1), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM/F12 (1:1), 1% FBS, 1% Penicillin-Streptomycin, 10 µM all-trans-Retinoic Acid (RA).
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Maintenance: Culture undifferentiated SH-SY5Y cells in Complete Growth Medium in a 37°C, 5% CO₂ incubator. Sub-culture cells when they reach 80-90% confluency, typically every 3-5 days.
-
Seeding for Experiments: Plate cells in the desired format (e.g., 96-well plates for viability assays) at a density of 2 x 10⁴ cells/well in Complete Growth Medium. Allow cells to attach for 24 hours.
-
Differentiation: After 24 hours, aspirate the medium and replace it with Differentiation Medium containing 10 µM RA.
-
Incubation: Culture the cells for 5-7 days in Differentiation Medium, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with visible neurite outgrowth.[7]
Protocol 2: Induction of Neurotoxicity
This protocol describes the treatment of differentiated SH-SY5Y cells. A critical first step is to perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates.
-
This compound.
-
Sterile water or PBS for stock solution preparation.
-
Cell culture medium.
Procedure:
-
Prepare Stock Solution: Carefully prepare a 10 mM stock solution of this compound in sterile water or PBS inside a chemical fume hood. Filter-sterilize through a 0.22 µm syringe filter.
-
Dose-Response: Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM).
-
Treatment: Remove the medium from the differentiated cells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" group treated with medium only.
-
Incubation: Incubate the plates for a predetermined time, typically 24 to 48 hours, at 37°C and 5% CO₂.
-
Assessment: Following incubation, proceed with downstream assays to measure cytotoxicity, oxidative stress, and apoptosis.
Downstream Assay Methodologies
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, serving as an indicator of cell viability.[15][16][17][18]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Microplate reader.
Procedure:
-
After the neurotoxin incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.
-
Add 100 µL of Solubilization Solution to each well to dissolve the crystals.[18]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme from damaged cells into the culture medium, providing a measure of membrane integrity and cytotoxicity.[2][4][8]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar).
-
96-well assay plate.
-
Microplate reader.
Procedure:
-
Prepare Controls: Set up wells for:
-
After the neurotoxin incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[2]
-
Carefully transfer 50-100 µL of supernatant from each well of the treatment plate to a new 96-well assay plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.[2]
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate percent cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbances.
Protocol 5: Measurement of Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Serum-free medium.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Perform neurotoxin treatment on differentiated SH-SY5Y cells cultured in a black, clear-bottom 96-well plate.
-
At the end of the treatment period, remove the culture medium and wash the cells gently with 100 µL of warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
ROS production can be expressed as the fold change in fluorescence intensity compared to the vehicle-treated control.
Protocol 6: Apoptosis Detection (Caspase-3 Activity Assay)
This assay quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway, using a substrate that releases a fluorescent or colorimetric signal upon cleavage.[1][3][11][12]
Materials:
-
Commercially available Caspase-3 Activity Assay Kit (fluorometric or colorimetric).
-
Cell Lysis Buffer (often provided in the kit).
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[1][3]
-
Microplate reader (absorbance or fluorescence).
Procedure:
-
After neurotoxin treatment in a standard 96-well plate, pellet the cells by centrifugation.
-
Aspirate the medium and add 50 µL of chilled Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.[3]
-
Transfer the cell lysates to a new plate (if required by the kit).
-
Prepare the reaction mixture containing the Caspase-3 substrate according to the kit's instructions.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3]
-
Measure the signal using a microplate reader (absorbance at 405 nm for pNA-based assays; Ex/Em of 380/460 nm for AMC-based assays).[3][11]
-
Express Caspase-3 activity as a fold increase compared to the vehicle-treated control.
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for analysis.
| Assay Endpoint | Parameter Measured | Expected Outcome with 5-F-MPTP | Typical Readout |
| Cell Viability | Mitochondrial dehydrogenase activity | Dose-dependent decrease | % Viability vs. Control |
| Cytotoxicity | LDH release (membrane damage) | Dose-dependent increase | % Cytotoxicity |
| Oxidative Stress | Intracellular ROS levels | Dose-dependent increase | Fold Change in Fluorescence |
| Apoptosis | Caspase-3 enzyme activity | Dose-dependent increase | Fold Change in Activity |
The following diagram illustrates the logical workflow for these in vitro assays.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
References
-
Rehling, J., et al. (n.d.). Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+. PubMed Central. Retrieved January 19, 2026, from [Link]
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Creative Biolabs. (n.d.). Caspase-3 activity assay. Retrieved January 19, 2026, from [Link]
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Promega Corporation. (n.d.). LDH cytotoxicity assay. Protocols.io. Retrieved January 19, 2026, from [Link]
-
Kovalevich, J., & Langford, D. (n.d.). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. SciSpace. Retrieved January 19, 2026, from [Link]
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Singer, T. P., et al. (1987). Mechanism of the Neurotoxicity of MPTP. An Update. PubMed. Retrieved January 19, 2026, from [Link]
-
Przedborski, S., & Jackson-Lewis, V. (2000). Mechanisms of MPTP toxicity. PubMed. Retrieved January 19, 2026, from [Link]
-
OMA. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved January 19, 2026, from [Link]
-
JoVE. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Caspase Protocols in Mice. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Cell viability of SH-SY5Y cells treated with 1–3. Compounds were added.... Retrieved January 19, 2026, from [Link]
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Kovalevich, J., & Langford, D. (n.d.). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. PubMed Central. Retrieved January 19, 2026, from [Link]
- University of Miami. (2024). RISK ASSESSMENT BY AGENT:1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Hazard statement(s).
-
MDPI. (n.d.). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. Retrieved January 19, 2026, from [Link]
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Cordier, P. Y., et al. (2011). 5-FU-induced neurotoxicity in cancer patients with profound DPD deficiency syndrome: a report of two cases. PubMed. Retrieved January 19, 2026, from [Link]
-
Kim, J. G., et al. (2010). A Case of 5-Fluorouracil Induced Encephalopathy. Cancer Research and Treatment. Retrieved January 19, 2026, from [Link]
-
Wiraszka, R. (2023). 5-Fluorouracil Neurotoxicity – Diagnostic and Clinical Implications. Biomed J Sci & Tech Res. Retrieved January 19, 2026, from [Link]
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Wiraszka, R. (2023). 5-Fluorouracil Neurotoxicity – Diagnostic and Clinical Implications. Retrieved January 19, 2026, from [Link]
-
Cleveland Clinic Journal of Medicine. (2020). 5-Fluorouracil–induced encephalopathy. Retrieved January 19, 2026, from [Link]
-
Senderoff, R. I., et al. (1990). Evaluation of antiproliferative agents using a cell-culture model. PubMed. Retrieved January 19, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 19, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 19, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for In Vivo Microdialysis with 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following application notes and protocols are based on the structural similarity of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride (5-F-THP) to the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Due to a lack of specific literature on 5-F-THP, its biological effects are presumed to be analogous to MPTP for the purpose of this guide. All protocols and mechanistic discussions are provided as a starting point for investigation and should be adapted and validated by the end-user.
I. Introduction: The Scientific Rationale
The study of neurodegenerative disorders, particularly Parkinson's disease, has been significantly advanced by the use of neurotoxins that selectively target and damage specific neuronal populations. A prime example of such a tool is MPTP, a compound known to cause permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[1][2] The fluorinated analog, this compound (5-F-THP), is a research chemical of interest due to its structural resemblance to MPTP. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to differences in potency, selectivity, and metabolic fate.
In vivo microdialysis is a powerful technique for monitoring the chemistry of the extracellular space in the brain of a living animal.[3][4] It allows for the continuous collection of neurotransmitters, their metabolites, and other small molecules from discrete brain regions.[3] This guide provides a comprehensive framework for utilizing in vivo microdialysis to investigate the neurochemical effects of 5-F-THP, with a focus on the dopaminergic and serotonergic systems.
II. Presumed Mechanism of Action: An Analogy to MPTP
The neurotoxic effects of MPTP are well-documented and provide a strong basis for a hypothetical mechanism for 5-F-THP.[5][6][7] The proposed pathway involves a series of metabolic and cellular events:
-
Blood-Brain Barrier Penetration: As a lipophilic molecule, 5-F-THP is expected to readily cross the blood-brain barrier.
-
Metabolic Activation: Within the brain, 5-F-THP is likely metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to a toxic cation, 5-Fluoro-1-methyl-4-phenylpyridinium (5-F-MPP+).[5]
-
Selective Neuronal Uptake: The resulting 5-F-MPP+ is then thought to be selectively taken up by dopaminergic and potentially serotonergic neurons via their respective high-affinity transporters (DAT and SERT).[5]
-
Mitochondrial Toxicity: Once inside the neuron, 5-F-MPP+ is concentrated in the mitochondria, where it is believed to inhibit Complex I of the electron transport chain.[5][7]
-
Oxidative Stress and Neuronal Death: The inhibition of mitochondrial respiration leads to a cascade of detrimental events, including ATP depletion, the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the neuron.[7][8]
Caption: Presumed metabolic activation and neurotoxic mechanism of 5-F-THP.
III. Experimental Design: In Vivo Microdialysis Protocol
This protocol outlines the key steps for conducting an in vivo microdialysis study in rodents to assess the acute effects of 5-F-THP on extracellular levels of dopamine (DA), serotonin (5-HT), and their respective metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA).
A. Materials and Equipment
| Category | Item | Specifications/Notes |
| Animal Model | Male Sprague-Dawley rats or C57BL/6 mice | Aged 8-10 weeks, housed under standard conditions. |
| Surgical | Stereotaxic frame, anesthesia machine (isoflurane), surgical drill, microdialysis guide cannula, dummy probes. | Ensure all instruments are sterilized. |
| Microdialysis | Microdialysis probes | 2-4 mm membrane length, 20 kDa MWCO. |
| Syringe pump | Capable of low flow rates (0.5-2.0 µL/min). | |
| Perfusion solution (aCSF) | Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂). Filter sterilize. | |
| Tubing | FEP or PEEK tubing to minimize hydrophobic interactions.[9] | |
| Fraction collector | Refrigerated to 4°C to prevent analyte degradation. | |
| Chemicals | This compound | Prepare fresh in sterile saline or aCSF. |
| Anesthetics (isoflurane), analgesics (buprenorphine). | ||
| Analytical | HPLC with electrochemical detection (ECD) or LC-MS/MS. | For quantification of neurotransmitters and metabolites.[10][11] |
B. Step-by-Step Protocol
-
Guide Cannula Implantation (Survival Surgery):
-
Anesthetize the animal with isoflurane and place it in the stereotaxic frame.
-
Perform a midline incision to expose the skull.
-
Drill a small hole at the desired coordinates for the target brain region (e.g., striatum).
-
Slowly lower the guide cannula to the correct depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy probe to keep the guide patent.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
Handle the animal to acclimate it to the experimental setup.
-
Gently remove the dummy probe and insert the microdialysis probe.
-
Connect the probe to the syringe pump and fraction collector using FEP or PEEK tubing.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).[12]
-
Allow a stabilization period of at least 2 hours to achieve a stable baseline.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour (3-4 samples).
-
Administer 5-F-THP systemically (e.g., intraperitoneally) at the desired dose.
-
Continue collecting dialysate fractions for the desired post-injection period (e.g., 4-6 hours).
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by paraformaldehyde to fix the brain tissue for histological verification of probe placement.
-
C. Sample Handling and Analysis
-
Immediately after collection, add an antioxidant solution (e.g., perchloric acid) to the dialysate samples to prevent the oxidation of monoamines.
-
Store samples at -80°C until analysis.
-
Quantify the concentrations of DA, 5-HT, DOPAC, HVA, and 5-HIAA using a validated HPLC-ECD or LC-MS/MS method.
-
Express data as a percentage of the average baseline concentration for each animal.
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Application Notes & Protocols: 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride in Neurobiology Research
A Senior Application Scientist's Guide to its Use as a Potent Dopaminergic Neurotoxin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride. This compound is a potent fluorinated analog of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Its utility in neurobiology research primarily stems from its ability to induce a rapid and selective degeneration of dopaminergic neurons, creating a robust animal model of Parkinson's disease.[1][2][3]
Mechanism of Action: A Cascade of Selective Neurotoxicity
The neurotoxic effects of this compound are not exerted by the compound itself but by its metabolite. The mechanism is a multi-step process that ensures its selective toxicity to dopaminergic neurons.[4][5][6]
-
Bioactivation: Upon administration, the lipophilic this compound readily crosses the blood-brain barrier.[2][7] Within the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in astrocytes, into the toxic metabolite 1-methyl-4-(5-fluorophenyl)pyridinium (5-F-MPP+).[4][8]
-
Selective Uptake: The resulting 5-F-MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[9][10][11] This selective uptake is the primary reason for the compound's specific toxicity to this neuronal population.[10][11]
-
Mitochondrial Impairment: Once inside the dopaminergic neuron, 5-F-MPP+ is concentrated in the mitochondria. Here, it potently inhibits Complex I of the electron transport chain.[1][5] This inhibition leads to a cascade of detrimental events, including a drastic reduction in ATP production, increased production of reactive oxygen species (ROS), and oxidative stress, ultimately triggering apoptotic cell death of the neuron.[6][7][12]
Caption: Bioactivation and neurotoxic mechanism of 5-Fluoro-1,2,3,6-tetrahydropyridine.
Applications in Neurobiology Research
The primary application of this compound is in the generation of animal models of Parkinson's disease.[1][2][13][14] These models are invaluable for:
-
Pathophysiological Studies: Investigating the molecular and cellular mechanisms of dopaminergic neurodegeneration.[6][12]
-
Therapeutic Screening: Testing the efficacy of potential neuroprotective and neurorestorative drugs.[7]
-
Understanding Disease Progression: Studying the functional and behavioral consequences of dopamine depletion.[3][8]
Fluorinated analogs of MPTP, such as this compound, are of particular interest as they may exhibit enhanced potency and allow for imaging studies, such as Positron Emission Tomography (PET), when radiolabeled with ¹⁸F.[15]
Experimental Protocols: Inducing Parkinsonism in a Mouse Model
The following protocol describes a common method for inducing a reliable Parkinson's disease phenotype in mice using an MPTP analog.[13][14]
Animal Selection and Housing
-
Species: Mouse (Mus musculus).
-
Strain: C57BL/6 mice are highly sensitive to MPTP-induced neurotoxicity and are the recommended strain.[2]
-
Age and Weight: Young adult mice (8-10 weeks old, 20-25g) are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
Dosing and Administration
Different dosing regimens can be employed to produce acute, subacute, or chronic models of Parkinsonism.[2][7] A subacute model, which provides a good balance between severity of the lesion and animal welfare, is described below.
-
Preparation of Dosing Solution:
-
On the day of injection, dissolve this compound in sterile, physiological saline (0.9% NaCl) to a final concentration of 2 mg/mL.
-
Ensure the solution is completely dissolved and filter-sterilize through a 0.22 µm syringe filter.
-
-
Administration:
-
Administer the solution via intraperitoneal (i.p.) injection.
-
The typical dose is 20 mg/kg of body weight.
-
Injections are given once daily for five consecutive days.
-
A control group should receive equivalent volumes of saline.
-
Post-Injection Monitoring and Tissue Collection
-
Monitoring: Monitor the animals daily for any signs of distress, weight loss, or changes in behavior.
-
Timeline for Analysis: The peak of dopaminergic neurodegeneration typically occurs between 7 and 21 days post-injection.
-
Tissue Collection: At the designated endpoint, animals are euthanized by an approved method. For neurochemical and immunohistochemical analyses, transcardial perfusion with saline followed by 4% paraformaldehyde is recommended. Brains are then carefully dissected to isolate the striatum and substantia nigra.
Caption: Workflow for inducing a Parkinson's disease model in mice.
Analytical Methods for Assessing Neurotoxicity
A multi-faceted approach is necessary to fully characterize the neurotoxic effects.
Behavioral Analysis
Motor deficits are a key feature of Parkinsonism and can be assessed using:
-
Rotarod Test: Measures motor coordination and balance.
-
Pole Test: Assesses bradykinesia and motor coordination.
-
Open Field Test: Evaluates general locomotor activity.
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.[16][17] This provides a direct measure of the extent of dopamine depletion.
Immunohistochemistry
-
Tyrosine Hydroxylase (TH) Staining: TH is the rate-limiting enzyme in dopamine synthesis. Immunohistochemical staining for TH in the substantia nigra and striatum allows for the visualization and quantification of dopaminergic neuron loss and terminal degeneration.
Data Presentation: Expected Outcomes
The following table summarizes typical quantitative data expected from a subacute mouse model induced by an MPTP analog.
| Parameter | Control Group | Toxin-Treated Group | Percent Change |
| Striatal Dopamine (ng/mg tissue) | 100 ± 10 | 25 ± 5 | ↓ 75% |
| Substantia Nigra TH+ Neurons | 8000 ± 500 | 3200 ± 400 | ↓ 60% |
| Rotarod Latency to Fall (s) | 180 ± 20 | 60 ± 15 | ↓ 67% |
Values are represented as mean ± SEM and are illustrative.
Safety and Handling Precautions
This compound is a potent neurotoxin and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[18][19]
-
Handling: Handle the compound in a certified chemical fume hood.[20][21] Avoid inhalation of the powder and contact with skin and eyes.[19][22]
-
Waste Disposal: Dispose of all contaminated materials (e.g., syringes, bedding) as hazardous waste in accordance with institutional and local regulations.[18][20]
-
Emergency Procedures: In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[22]
References
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- Meredith, G. E., & Rademacher, D. J. (n.d.). MPTP Mouse Models of Parkinson's Disease: An Update. PubMed Central (PMC).
- Dopamine transporter mRNA levels are high in midbrain neurons vulnerable to MPTP. (n.d.).
- The toxicity of MPTP to dopamine neurons in culture is reduced at high concentrations. (n.d.).
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- Taib, C. N. M., & Mustapha, M. (n.d.). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PubMed Central (PMC).
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- Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. (n.d.). PubMed Central.
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- (2011, April 18). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3. Raines Lab.
- 5-Fluoro-2'-Deoxcyctidine and Tetrahydrouridine to Treat Patients With Advanced Cancer. (n.d.). ClinicalTrials.gov.
- Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (n.d.). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. PubMed.
- Tipton, K. F., & Singer, T. P. (1987). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. Neurochemistry International, 11(4), 359–373.
- MPTP. (n.d.). Wikipedia.
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- Fox, S. H. (n.d.). MPTP Parkinsonism and Implications for Understanding Parkinson's Disease. PMC.
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- MPTP hydrochloride, powder, 23007-85-4. (n.d.). Sigma-Aldrich.
- Zielinski, M., & Watters, J. J. (2022, November 26). Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin. PubMed.
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Application Notes and Protocols for Determining the Dopamine Transporter Binding Affinity of Novel Ligands
Introduction: The Critical Role of the Dopamine Transporter in Neuroscience and Drug Discovery
The dopamine transporter (DAT) is a presynaptic membrane protein that meticulously regulates dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[1][2] This process is fundamental for controlling the concentration and duration of dopamine signaling, which is deeply implicated in motor function, motivation, reward, and cognition.[1] Consequently, DAT is a primary target for a wide array of therapeutic agents, including treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, as well as substances of abuse such as cocaine and amphetamines.[3] The affinity with which a compound binds to DAT is a critical parameter in drug discovery and development, dictating its potency and potential therapeutic or psychoactive effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the dopamine transporter binding affinity of novel compounds, using "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride" as a representative investigational ligand. While specific binding data for this compound is not yet extensively published, the protocols outlined herein provide a robust framework for its characterization and for that of other novel chemical entities targeting DAT. We will delve into the theoretical underpinnings and practical execution of in vitro radioligand binding assays and functional dopamine uptake inhibition assays.
Part 1: Foundational Principles of Dopamine Transporter Binding Assays
The interaction of a ligand with the dopamine transporter can be quantified by its binding affinity, most commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The Kᵢ is typically derived from the IC₅₀ value, which is the concentration of the investigational ligand required to inhibit 50% of the specific binding of a known radioligand.
A complementary approach involves assessing the functional inhibition of dopamine uptake, which provides an IC₅₀ value that reflects the compound's ability to block the primary function of the transporter. Together, these assays offer a comprehensive pharmacological profile of a novel ligand's interaction with DAT.
Key Methodologies:
-
Competitive Radioligand Binding Assay: This technique measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]WIN 35,428 or [³H]CFT) from its binding site on the dopamine transporter.[4] The data from this assay are used to calculate the IC₅₀ and subsequently the Kᵢ of the test compound.
-
Dopamine Uptake Inhibition Assay: This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled dopamine (e.g., [³H]Dopamine) into cells or synaptosomes expressing DAT.[5] This provides a measure of the compound's functional potency as a DAT inhibitor.
Part 2: Experimental Protocols
These protocols are designed to be adaptable for various laboratory settings and can be scaled as needed.
Protocol 1: Competitive Radioligand Binding Assay for Kᵢ Determination
This protocol details the steps to determine the Kᵢ of "this compound" for the human dopamine transporter (hDAT) expressed in a stable cell line (e.g., HEK293-hDAT).
A. Materials and Reagents:
-
Cell Culture: HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 or [³H]CFT (specific activity ~70-85 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: GBR 12909 (10 µM final concentration) or another high-affinity DAT inhibitor.
-
Binding Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[4]
-
Scintillation Cocktail.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
B. Preparation of Cell Membranes:
-
Culture HEK293-hDAT cells to ~80-90% confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay). The protein concentration should be adjusted to 20-50 µg per well for the assay.
C. Assay Procedure:
-
In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of GBR 12909 (10 µM final concentration).
-
Test Compound: 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Add 50 µL of the radioligand ([³H]WIN 35,428) to each well at a final concentration of ~1-2 nM.
-
Add 100 µL of the prepared cell membrane suspension to each well.
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Quantify the radioactivity using a liquid scintillation counter.
D. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:[6]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for DAT.
-
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay for Functional Potency (IC₅₀)
This protocol measures the ability of "this compound" to inhibit the uptake of [³H]Dopamine into HEK293-hDAT cells.
A. Materials and Reagents:
-
Cell Culture: HEK293 cells stably expressing hDAT, plated in 96-well plates.
-
Radioligand: [³H]Dopamine.
-
Test Compound: this compound.
-
Non-specific Uptake Control: Nomifensine (10 µM final concentration) or another potent DAT uptake inhibitor.
-
Uptake Buffer: Krebs-HEPES buffer (KHB), as described above.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Cocktail.
-
Liquid scintillation counter.
B. Assay Procedure:
-
Plate HEK293-hDAT cells in a 96-well plate and grow to a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.
-
Add 100 µL of uptake buffer containing varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) to the respective wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of nomifensine.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Lyse the cells by adding 100 µL of 1% SDS to each well.
-
Transfer the lysate to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
C. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM) from the total uptake (CPM).
-
Plot the percentage of specific uptake against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value.
Part 3: Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise manner.
Table 1: Hypothetical Dopamine Transporter Binding Affinity and Functional Potency of this compound
| Assay Type | Parameter | Value (nM) | Radioligand | Cell System |
| Competitive Binding | Kᵢ | To be determined | [³H]WIN 35,428 | HEK293-hDAT |
| Dopamine Uptake | IC₅₀ | To be determined | [³H]Dopamine | HEK293-hDAT |
A low nanomolar Kᵢ value would suggest that "this compound" is a high-affinity ligand for the dopamine transporter. The IC₅₀ value from the dopamine uptake assay will provide insight into its functional potency as an inhibitor. A close correlation between the Kᵢ and IC₅₀ values would suggest that the compound acts as a competitive inhibitor at the dopamine binding site.
Part 4: Visualization of Experimental Workflow and Principles
Diagrams are essential for visualizing complex experimental processes.
Caption: Workflow for the competitive radioligand binding assay.
Caption: Principle of competitive radioligand binding at DAT.
References
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-16. Retrieved from [Link]
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Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]
- Schmitt, K. C., & Reith, M. E. (2010). The atypical psychostimulants and dopamine transporter conformation: a review of the evidence. Neurochemical research, 35(2), 173–183.
-
Maver, T., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 663. Retrieved from [Link]
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Chen, N., & Reith, M. E. (2005). Structural Determinants for Substrate and Inhibitor Recognition by the Dopamine Transporter. Duquesne Scholarship Collection. Retrieved from [Link]
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- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride in Parkinson's Disease Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride (5-F-THP) for establishing robust and reproducible rodent models of Parkinson's disease (PD). Drawing upon the extensive knowledge of its structural analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and data on related fluorinated derivatives, this guide details the underlying neurotoxic mechanisms, step-by-step experimental protocols, and critical validation methodologies. The focus is on providing the scientific rationale behind experimental choices to ensure the development of a self-validating system for preclinical PD research.
Introduction: The Rationale for Fluorinated Tetrahydropyridine Analogs in Parkinson's Disease Modeling
Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1]. Neurotoxin-based animal models are indispensable tools for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutics. The pro-neurotoxin MPTP has been a cornerstone in this field, as it recapitulates many of the key pathological features of PD, including the specific destruction of nigrostriatal dopaminergic neurons[2].
This compound (5-F-THP) is a fluorinated analog of MPTP. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, potentially enhancing its metabolic stability and neurotoxic potency[3]. Research on fluorinated MPTP analogs, such as 2'-F-MPTP, has demonstrated that they are not only effective substrates for monoamine oxidase B (MAO-B) but can also exhibit more potent neurotoxicity than the parent compound[4]. This suggests that 5-F-THP is a valuable tool for inducing a consistent and potent dopaminergic lesion in rodent models.
Mechanism of Neurotoxicity: A Stepwise Cascade
The neurotoxic action of 5-F-THP is predicated on a multi-step process that leads to the selective destruction of dopaminergic neurons. This process is analogous to that of MPTP[2].
-
Systemic Administration and Blood-Brain Barrier Penetration: As a lipophilic molecule, 5-F-THP readily crosses the blood-brain barrier after systemic administration.
-
Conversion to a Toxic Metabolite: Within the brain, glial cells, particularly astrocytes, metabolize 5-F-THP. The enzyme monoamine oxidase B (MAO-B) oxidizes 5-F-THP to a dihydropyridinium intermediate, which is then further oxidized to the toxic cation, 1-methyl-4-(fluorophenyl)pyridinium (5-F-MPP+). Studies on fluorinated MPTP analogs confirm their efficient processing by MAO-B[4].
-
Selective Uptake by Dopaminergic Neurons: The resulting 5-F-MPP+ has a high affinity for the dopamine transporter (DAT), which is densely expressed on the terminals of dopaminergic neurons[5]. This leads to the selective accumulation of the toxin within these neurons.
-
Mitochondrial Dysfunction and Oxidative Stress: Once inside the dopaminergic neuron, 5-F-MPP+ is concentrated in the mitochondria. Here, it inhibits Complex I of the electron transport chain, leading to a cascade of detrimental events including ATP depletion, increased production of reactive oxygen species (ROS), and oxidative stress, ultimately triggering cell death[6].
Diagram: Mechanism of 5-F-THP Neurotoxicity
Caption: Bioactivation and neurotoxic pathway of 5-F-THP.
Experimental Protocols
Animal Model Selection
C57BL/6 mice are the most commonly used strain for MPTP-induced models of PD due to their high sensitivity to the neurotoxin[7]. It is recommended to use male mice, as they often show a more consistent response to MPTP and its analogs. Animals should be aged 8-12 weeks at the start of the experiment.
Preparation and Handling of 5-F-THP Hydrochloride
CAUTION: 5-F-THP hydrochloride is a potent neurotoxin and must be handled with extreme care in a designated area, preferably a chemical fume hood. Personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles, is mandatory. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Preparation of Dosing Solution:
-
Calculate the required amount of 5-F-THP hydrochloride based on the desired dose and the number of animals.
-
Under a chemical fume hood, weigh the required amount of 5-F-THP hydrochloride powder.
-
Dissolve the powder in sterile, pyrogen-free 0.9% saline to the desired final concentration. Ensure the solution is completely dissolved before administration. A typical concentration for administration is 2-4 mg/mL.
Administration Regimens
The choice of administration regimen can influence the severity and timeline of neurodegeneration. Two common protocols are the acute and sub-acute regimens.
Acute Regimen: This regimen induces a rapid and severe loss of dopaminergic neurons.
-
Protocol: Administer 5-F-THP hydrochloride via intraperitoneal (i.p.) injection at a dose of 15-20 mg/kg, four times at 2-hour intervals on a single day[1].
Sub-acute Regimen: This regimen produces a more gradual neurodegeneration, which may better mimic the progressive nature of PD.
-
Protocol: Administer a single daily i.p. injection of 25-30 mg/kg of 5-F-THP hydrochloride for five consecutive days[1].
Table 1: Comparison of Administration Regimens
| Parameter | Acute Regimen | Sub-acute Regimen |
| Dosage | 15-20 mg/kg (4x, 2h intervals) | 25-30 mg/kg (1x daily for 5 days) |
| Timeline of Lesion | Rapid (within 7 days) | Progressive (stabilizes around 21 days) |
| Severity of Lesion | Severe dopamine depletion (>80%) | Moderate to severe dopamine depletion (60-80%) |
| Suitability | Rapid screening of neuroprotective agents | Studies on disease progression and long-term therapeutic effects |
Validation of the Parkinsonian Model
A robust validation of the induced pathology is crucial for the interpretation of experimental results. This involves a combination of behavioral assessments and neurochemical/histological analyses.
Behavioral Assessments
Behavioral testing should be conducted at baseline (before 5-F-THP administration) and at specified time points post-administration (e.g., 7, 14, and 21 days).
Rotarod Test: This test assesses motor coordination and balance.
-
Acclimate the mice to the rotarod apparatus for 2-3 days prior to baseline testing.
-
Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
Pole Test: This test measures bradykinesia and motor coordination.
-
Place the mouse head-up on top of a vertical wooden pole (approx. 50 cm high, 1 cm diameter).
-
Record the time it takes for the mouse to turn downwards (T-turn) and the total time to descend the pole.
-
A maximum time of 120 seconds is typically set.
Open Field Test: This test evaluates general locomotor activity and can also indicate anxiety-like behavior.
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Use an automated tracking system to record parameters such as total distance traveled, velocity, and time spent in the center versus the periphery of the arena for a duration of 10-30 minutes.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the 5-F-THP model.
Neurochemical and Histological Analysis
At the end of the experimental period (e.g., 21 days post-treatment), animals are euthanized, and brain tissue is collected for analysis.
High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Rapidly dissect the striata on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Perform protein precipitation and centrifugation.
-
Analyze the supernatant using an HPLC-ED system.
-
A significant reduction in striatal dopamine levels (typically >70%) in the 5-F-THP treated group compared to the saline control group confirms a successful lesion.
Immunohistochemistry (IHC): IHC is used to visualize and quantify the loss of dopaminergic neurons and their terminals.
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight, followed by cryoprotection in sucrose solution.
-
Section the brains on a cryostat.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to label dopaminergic neurons in the SNc and their fibers in the striatum.
-
Use stereological methods (e.g., optical fractionator) to quantify the number of TH-positive neurons in the SNc. A significant reduction in the number of these neurons is a key indicator of a successful parkinsonian model.
Table 2: Expected Outcomes in a Validated 5-F-THP Model
| Assessment Modality | Parameter | Expected Outcome in 5-F-THP Group (vs. Control) |
| Behavioral | Rotarod Latency to Fall | Significantly Decreased |
| Pole Test Time to Descend | Significantly Increased | |
| Open Field Total Distance | Significantly Decreased | |
| Neurochemical (Striatum) | Dopamine (DA) Level | Significantly Decreased (>70%) |
| DOPAC/DA & HVA/DA Ratios | Significantly Increased (indicating increased turnover) | |
| Histological (SNc) | Number of TH+ Neurons | Significantly Decreased (>50%) |
References
-
Sonsalla, P. K., et al. (1988). Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. Journal of Neurochemistry, 50(4), 1319-1321. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]
-
Rozas, G., et al. (1998). Behavioral phenotyping of the MPTP mouse model of Parkinson's disease. Behavioural Brain Research, 95(1), 3-12. [Link]
-
Mishra, J., & Singh, M. P. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Molecular Neurobiology, 57(11), 4549-4564. [Link]
-
Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979-980. [Link]
-
Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. [Link]
-
Petroske, E., et al. (2001). Mouse models of Parkinsonism: a comparison of acute and chronic MPTP treatment. Neuroscience, 106(3), 589-601. [Link]
-
Przedborski, S., & Jackson-Lewis, V. (2001). The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety. Journal of neurochemistry, 76(5), 1265-1274. [Link]
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- 5. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride for In Vitro Assays
Welcome to the technical support guide for 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for in vitro applications of this compound. Given that this compound is a specialized research chemical, this guide synthesizes established principles from structurally related compounds, such as fluoropyrimidines and tetrahydropyridines, with foundational best practices in cell-based assay optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What is the probable mechanism of action for this compound?
A1: While specific data on this compound is limited, its structure suggests potential mechanisms analogous to other well-studied molecules. The fluorinated pyridine ring is a common motif in pharmacologically active compounds. It may act as an inhibitor of enzymes involved in nucleotide synthesis, similar to 5-fluorouracil (5-FU), which can lead to cytotoxic effects by disrupting DNA and RNA synthesis.[1][2] Alternatively, the tetrahydropyridine core is found in neuroactive compounds like MPTP, a neurotoxin that affects dopaminergic neurons.[3][4] Therefore, depending on the cellular context, it could exhibit anti-proliferative or neuromodulatory effects. Initial experiments should aim to characterize its primary mode of action in your specific model system.
Q2: How should I prepare a stock solution of this compound?
A2: Proper solubilization is critical for reproducible results. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent due to its ability to dissolve a wide range of organic molecules.[5] The hydrochloride salt form suggests that solubility in aqueous solutions may also be possible.
Recommended Stock Solution Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.
-
Visually inspect for any particulates. If present, centrifugation may be necessary to pellet insoluble material.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]
Q3: My compound solution in DMSO changes color over time. Is this a concern?
A3: Yes, a color change can indicate compound degradation or oxidation, which is a known issue for some heterocyclic compounds in DMSO.[5] This can lead to reduced activity and inconsistent results. To mitigate this, always use high-purity, anhydrous DMSO and prepare fresh dilutions for your experiments from a recently thawed aliquot of your stock solution.
Q4: What is a reasonable starting concentration range for my initial experiments?
A4: For a novel compound, a broad concentration range is recommended for initial dose-response experiments. Based on analogs, a starting range spanning several orders of magnitude is advisable.
| Experiment Type | Suggested Starting Concentration Range | Rationale |
| Initial Dose-Response (IC50/EC50) | 1 nM to 100 µM | To capture a wide range of potential potencies. |
| Mechanistic Studies | Centered around the determined IC50/EC50 | To investigate the compound's effects at relevant concentrations. |
| Cytotoxicity Assessment | Up to 200 µM | To identify non-specific toxic effects at high concentrations. |
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro assays with this compound.
Issue 1: High Variability and Poor Reproducibility
High variability in your results can obscure real biological effects. The cause can often be traced back to inconsistencies in experimental setup.
Troubleshooting Workflow for High Variability
Caption: A logical workflow for troubleshooting high variability in results.
Solutions:
-
Cell Health: Ensure your cells are healthy, free of contamination, and within a consistent passage number range. Always seed cells at a uniform density and allow them to adhere and enter a logarithmic growth phase before treatment.[7]
-
Compound Preparation: Always prepare fresh serial dilutions of the compound in your assay medium from a frozen stock for each experiment. Ensure thorough mixing at each dilution step.
-
Assay Execution: Use a multichannel pipette for reagent addition to minimize timing differences across the plate. To avoid "edge effects" caused by evaporation, do not use the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or media.[7]
Issue 2: No Observed Biological Activity
If the compound does not elicit the expected response, consider the following possibilities.
Solutions:
-
Concentration Range: The effective concentration may be higher than the range you tested. Perform a wider dose-response curve, extending to at least 100 µM.
-
Compound Stability: The compound may be unstable in your cell culture medium. You can assess this by pre-incubating the compound in the medium for the duration of your experiment and then testing its activity.
-
Solubility: The compound may be precipitating out of the aqueous assay medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower final DMSO concentration or exploring other solubilization methods.[5]
-
Incorrect Mechanism of Action: The presumed mechanism of action may be incorrect for your cell model. Consider running a broader panel of assays, such as a general cytotoxicity assay, to see if the compound has any biological effect.
Issue 3: Unexpected Cytotoxicity
If you observe widespread cell death, even at low concentrations, it is important to determine if this is a specific effect or general toxicity.
Solutions:
-
Vehicle Control: Ensure that the concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%).[5]
-
Cytotoxicity Assay: Run a standard cytotoxicity assay, such as the MTT or resazurin assay, in parallel with your primary functional assay. This will help you to distinguish between a specific biological effect and general toxicity.
-
Time-Dependent Effects: The observed cytotoxicity may be time-dependent. Consider reducing the incubation time to see if a specific functional effect can be observed before the onset of widespread cell death.
Part 3: Experimental Protocols
This section provides detailed step-by-step protocols for essential experiments to characterize the in vitro activity of this compound.
Protocol 1: Determining the IC50 using a Resazurin-Based Viability Assay
This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50% (IC50).
Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 value.
Materials:
-
96-well clear-bottom black plates (for fluorescence assays)
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin-based viability reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells into the 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a 2X working concentration series of your compound in complete medium. For example, to achieve a final concentration range of 1 nM to 100 µM, your 2X series would be 2 nM to 200 µM. Include a vehicle control (medium with the same DMSO concentration as your highest compound concentration).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
Resazurin Addition: Add 20 µL of the resazurin reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Normalize the fluorescence readings to your vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[8]
References
-
Zhang, Y., et al. (2014). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 15(6), 1476–1483. Available at: [Link]
-
Ren, S. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(505). Available at: [Link]
-
Zholos, A. V. (2010). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. In TRP Channels (pp. 21-34). CRC Press/Taylor & Francis. Available at: [Link]
-
Kufe, D. W., & Major, P. P. (1980). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. Journal of Cancer Research and Clinical Oncology, 98(1), 85-90. Available at: [Link]
-
Matsusaka, S., et al. (2015). Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. Cancer Science, 106(5), 553–559. Available at: [Link]
-
Shadomy, S., et al. (1975). In Vitro Studies with Combinations of 5-Fluorocytosine and Amphotericin B. Antimicrobial Agents and Chemotherapy, 8(2), 117–121. Available at: [Link]
-
ClinicalTrials.gov. 5-Fluoro-2'-Deoxcyctidine and Tetrahydrouridine to Treat Patients With Advanced Cancer. Available at: [Link]
-
National Cancer Institute. 5-Fluoro-2'-Deoxycytidine and Tetrahydrouridine in Treating Patients with Refractory Solid Tumors. Available at: [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
Abaskharon, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5871. Available at: [Link]
-
Przedborski, S., & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement Disorders, 13 Suppl 1, 35-38. Available at: [Link]
-
Csonka, R., et al. (2020). Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids. Molecules, 25(21), 5030. Available at: [Link]
-
Al-Oqaily, R. A., & Al-Gburi, A. J. A. (2021). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Journal of Pharmaceutical Research International, 33(47B), 302-310. Available at: [Link]
-
Naoi, M., Maruyama, W., & Dostert, P. (2004). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Journal of Neural Transmission. Supplementum, (68), 55-73. Available at: [Link]
-
Singer, T. P., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences, 515, 229-244. Available at: [Link]
-
Azad, N., et al. (2014). A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine. Cancer Chemotherapy and Pharmacology, 74(3), 607–615. Available at: [Link]
-
Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453. Available at: [Link]
-
Sershen, H., et al. (1985). Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice. European Journal of Pharmacology, 108(3), 291-294. Available at: [Link]
-
Jarvis, M. F., & Wagner, G. C. (1990). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects. Synapse, 5(2), 104-112. Available at: [Link]
-
Boyce, S., et al. (1984). N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) affects locomotor activity without producing a nigrostriatal lesion in the rat. Neuroscience Letters, 48(2), 179-184. Available at: [Link]
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- 2. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solubility and Handling of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility and ensuring the stability of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride in common research buffers. Due to the limited availability of specific public solubility data for this compound, this document emphasizes a first-principles approach, combining predictive analysis based on its chemical structure with systematic experimental protocols.
Part 1: Understanding the Compound - Predicted Physicochemical Properties
This compound is a heterocyclic compound supplied as a hydrochloride salt. This fundamental property is the primary determinant of its solubility behavior.
-
Hydrochloride Salt Form: The presence of the hydrochloride moiety indicates that the compound is the salt of a likely weakly basic parent molecule. Such salts are generally designed to enhance aqueous solubility and stability compared to their freebase forms. We can predict that its solubility will be highest in acidic to neutral aqueous solutions where it remains in its protonated, ionized state.
-
Analogue Comparison: Similar compounds, such as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP), are known to be soluble in water[1]. This suggests a high probability of good initial solubility for this compound in simple aqueous systems.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the dissolution and use of this compound in experimental settings.
Q1: What is the best initial solvent for preparing a high-concentration stock solution?
A1: For a hydrochloride salt of this nature, the recommended starting solvent is high-purity, sterile water. A solubility of at least 10 mg/mL in water can be anticipated based on analogous compounds[1]. Alternatively, Dimethyl Sulfoxide (DMSO) is a common choice for creating highly concentrated stocks of organic molecules that can then be diluted into aqueous buffers[2].
-
Expert Insight: Always prepare a concentrated stock in a single, validated solvent (like water or DMSO) before diluting it into complex biological buffers. This minimizes the variables when troubleshooting and ensures the compound is fully dissolved before encountering buffer components. Most assays use compounds predissolved in DMSO, which are then pipetted into the buffer[3].
Q2: My compound precipitated after I diluted my stock solution into my phosphate-buffered saline (PBS). What happened?
A2: This is a common issue known as "salting out" or pH-shift precipitation. There are two likely causes:
-
pH Shift: If your stock was prepared in an unbuffered solvent (like water or DMSO) and your target buffer has a higher pH (e.g., pH > 7.5), the compound may have converted from its soluble hydrochloride salt form to its less soluble freebase form.
-
Buffer Component Interaction: While less common for this type of molecule, certain buffer components can interact with the compound. Phosphate buffers, for instance, can precipitate with divalent cations if they are present as contaminants or part of the experimental system[4].
Troubleshooting Steps:
-
Verify the pH of your final solution. For amine hydrochloride salts, solubility typically decreases as the pH increases.
-
Reduce the final concentration of the compound in the buffer.
-
Consider using a different buffer system. A "universal buffer" composed of multiple reagents can sometimes maintain solubility across a wider pH range[4].
Q3: I'm observing cloudiness in my wells during a cell-based assay, and I can't distinguish between compound precipitation and bacterial/cell growth. How can I solve this?
A3: This issue can confound plate-based assays[2]. It is crucial to determine if the cloudiness is due to poor solubility at the final concentration.
Protocol: Solubility Pre-Screen
-
Prepare your final assay medium (e.g., DMEM + 10% FBS).
-
In a separate, cell-free microplate, add the same volume of your compound's stock solution to the medium as you would in your actual experiment.
-
Include a vehicle control (e.g., DMSO or water) to ensure the medium itself is clear.
-
Incubate the plate under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation or cloudiness after a few hours and at the end-point of your experiment. If cloudiness appears, the compound is precipitating at that concentration.
Q4: Can I heat or sonicate the solution to improve dissolution?
A4: Yes, these are standard techniques, but they must be applied with caution.
-
Sonication: A brief period in a bath sonicator is an excellent method to break up particulates and accelerate dissolution. It is generally non-destructive.
-
Gentle Warming: Warming the solution (e.g., to 37°C) can increase the rate of dissolution and solubility. However, prolonged exposure to heat can degrade thermally sensitive compounds. Always check the compound's stability at elevated temperatures if this method is used. The stability of aqueous solutions of similar hydrochloride salts can be limited, sometimes to as little as 24 hours at 4°C[1].
Q5: How should I properly prepare my buffers to avoid solubility issues?
A5: Inconsistent buffer preparation is a frequent source of experimental error[5][6].
-
Accurate Measurements: Use calibrated balances and pH meters. The ratio of acid to base in a buffer is directly related to the final pH, which is critical for the solubility of ionizable compounds[7].
-
Dissolve Components Fully: Ensure all buffer salts are completely dissolved before adjusting the pH[8].
-
Adjust pH Correctly: Dissolve buffer components in about 60-70% of the final volume, adjust the pH using a strong acid or base, and only then bring the solution to the final volume with solvent[7]. Adding pure water to make up the final volume after pH adjustment will not significantly alter the pH[8].
-
Temperature Considerations: Prepare your buffer at the temperature at which you will perform your experiment, as pH can be temperature-dependent[7].
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a Master Stock Solution
This protocol details the steps for preparing a validated, high-concentration stock of this compound.
Materials:
-
This compound powder
-
Solvent: Sterile, nuclease-free water or anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and bath sonicator
Procedure:
-
Tare a sterile vial on a calibrated balance.
-
Carefully weigh the desired amount of the compound (e.g., 5 mg).
-
Calculate the volume of solvent required to achieve the target concentration (e.g., for 10 mg/mL, add 500 µL of solvent).
-
Add the solvent to the vial containing the compound.
-
Cap the vial securely and vortex for 30 seconds.
-
If solids remain, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a dark background to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store appropriately (typically at ≤ -20°C).
Workflow: Systematic Solubility Assessment
The following workflow provides a logical progression for determining the kinetic solubility of your compound in a specific research buffer. Kinetic solubility is the relevant measure for most biochemical and cell-based assays where a compound is introduced from a DMSO stock[3].
Caption: Workflow for assessing kinetic solubility in a target buffer.
Part 4: Data Summary and Record Keeping
Maintain a detailed solubility log for each new compound and buffer system. This practice is invaluable for ensuring reproducibility and quickly diagnosing future issues.
Table 1: Solubility Determination Template for this compound
| Buffer System | Buffer pH | Temperature (°C) | Max Concentration Achieved (mM) | Observations (Clear, Hazy, Precipitate) | Notes (e.g., Sonication used) |
| Nuclease-Free H₂O | 7.0 (approx.) | 22 | |||
| PBS (1X) | 7.4 | 22 | |||
| Tris-HCl (50 mM) | 7.5 | 22 | |||
| HEPES (25 mM) | 7.2 | 37 | |||
| RPMI + 10% FBS | 7.4 | 37 |
References
-
Khan Academy. (n.d.). Methods for preparing buffers. Khan Academy. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. Retrieved from [Link]
-
University of California, Davis. (n.d.). Making Buffers. UC Davis Chem LibreTexts. Retrieved from [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Retrieved from [Link]
-
Ellis, K. J., & Morrison, J. F. (2014). Universal buffers for use in biochemistry and biophysical experiments. PLOS ONE. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. Retrieved from [Link]
-
ResearchGate. (2015). What do I do when my inhibitor doesn't dissolve in buffer (bacteria and media) and ruins my MIC?. ResearchGate. Retrieved from [Link]
-
Chemsrc. (n.d.). 1,2,3,6-Tetrahydropyridine. Chemsrc. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). 5-Fluoro-2'-Deoxcyctidine and Tetrahydrouridine to Treat Patients With Advanced Cancer. ClinicalTrials.gov. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Preformulation Studies of Rapid Dissolving Films Containing Granisetron Hydrochloride. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Trissel, L. A., Xu, Q. A., & Pham, L. (2002). Physical and Chemical Stability of Hydromorphone Hydrochloride 1.5 and 80 mg/mL Packaged in Plastic Syringes. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. mt.com [mt.com]
- 8. goldbio.com [goldbio.com]
Stability of "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride" in DMSO
Technical Support Center
Introduction: Navigating the Stability of Amine Hydrochloride Salts in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride. As a hydrochloride salt of a fluorinated cyclic amine, its behavior in dimethyl sulfoxide (DMSO), the most common solvent for compound library storage, presents specific challenges and considerations.
The primary concern is not typically the stability of the tetrahydropyridine ring itself under standard conditions, but rather the interaction between the hydrochloride moiety and the DMSO solvent. The acidic proton from the hydrochloride salt can catalyze the decomposition of DMSO, especially under non-optimal conditions, potentially leading to the formation of reactive byproducts that could interfere with experiments or degrade the compound of interest.[1][2][3] This guide provides a comprehensive overview of these potential issues, best practices for solution preparation and storage, and troubleshooting steps to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when dissolving this compound in DMSO?
The main stability concern arises from the acidic nature of the hydrochloride salt in the presence of DMSO. DMSO can be protonated by the HCl, which can initiate decomposition pathways, particularly if exposed to elevated temperatures or impurities.[1][2][3] This can generate reactive sulfur-containing species.[2][3]
A secondary, but significant, concern is the hygroscopic nature of DMSO.[4][5] DMSO readily absorbs atmospheric moisture. For many compounds, water is a more critical factor in causing degradation in DMSO than oxygen.[6] The presence of water can facilitate hydrolytic degradation pathways of either the target compound or the solvent itself.
Q2: What are the definitive recommended storage conditions for a DMSO stock solution of this compound?
To maximize the long-term stability of your this compound stock solution, we recommend the following based on established best practices for compound management:
-
Use Anhydrous DMSO: Always prepare stock solutions using high-purity, anhydrous DMSO to minimize water-related degradation.[7]
-
Aliquot into Single-Use Volumes: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in tightly sealed vials (e.g., cryovials). This is the most critical step to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and temperature fluctuations.[8][9]
-
Store Frozen:
While some studies have shown that many compounds remain stable in DMSO/water mixtures at 4°C for extended periods, freezing is the gold-standard precautionary measure for ensuring maximum shelf-life.[10]
Q3: How long can I realistically expect my stock solution to be stable under these conditions?
While there is no specific long-term stability data for this particular molecule, general guidelines for small molecules in DMSO can be applied as a conservative starting point.
| Storage Condition | Expected Stability (General Guideline) | Key Considerations |
| -80°C | ≥ 6 months [8] | Optimal for long-term preservation. Minimize exposure to room temperature before freezing. |
| -20°C | ~1 month [8] | Suitable for working stocks. Re-qualify if stored longer. |
| 4°C | Not Recommended | Risk of accelerated degradation due to the acidic nature of the compound. |
| Room Temperature | Days [11] | Not recommended for storage; for benchtop use only during an experiment. |
Important Caveat: These are general guidelines. For critical, long-term studies, it is best practice to prepare fresh stock solutions or periodically re-qualify older stocks using an analytical method like HPLC.
Q4: Are there any visible signs of degradation I should watch for?
Visible signs such as a change in color (e.g., developing a yellow or brown tint) or the formation of a precipitate are clear indicators of instability or insolubility. If you observe any of these changes, the solution should be discarded. However, it is crucial to understand that significant degradation can occur without any visible changes . Analytical verification is the only definitive method to confirm compound integrity.
Troubleshooting Guide
This section addresses common issues that may be related to compound stability.
| Problem Encountered | Potential Cause & Troubleshooting Workflow |
| Loss of biological activity or inconsistent results in my assay. | This is the most common symptom of compound degradation. Follow the troubleshooting workflow below to diagnose the issue. |
| The frozen stock solution has a precipitate after thawing. | The compound may have poor solubility at the stored concentration, causing it to crystallize out of solution. This can also be a sign of degradation. Solution: Discard the stock. Prepare a new, potentially more dilute, stock solution. Ensure the compound is fully dissolved before aliquoting and freezing. |
| The stock solution appears discolored (yellow/brown). | This is a strong indicator of chemical degradation. Solution: Discard the solution immediately and prepare a fresh stock from solid material. |
Troubleshooting Workflow for Inconsistent Results
Below is a logical workflow to determine if stock solution instability is the cause of experimental issues.
Caption: Troubleshooting workflow for suspected compound degradation.
Protocols for Ensuring Solution Integrity
Protocol 1: Recommended Preparation of a Stabilized DMSO Stock Solution
This protocol is designed to minimize the primary sources of degradation: water and repeated temperature changes.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Solvent Addition: Use a calibrated pipette to add high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure the compound is fully dissolved. Visually inspect against a light source to confirm there are no suspended particles.
-
Aliquoting: Immediately dispense the solution into single-use, low-volume cryovials. Fill vials sufficiently to minimize headspace but ensure room for expansion upon freezing.
-
Freezing: Tightly cap the aliquots and place them in a labeled storage box. Transfer immediately to a -80°C freezer for long-term storage or a -20°C freezer for short-term use.
Protocol 2: General Procedure for Assessing Solution Stability via HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantitatively assessing stability.[12][13][14]
-
Method Development (If necessary): Develop an HPLC method (typically reverse-phase) that shows a sharp, well-resolved peak for the parent compound, 5-Fluoro-1,2,3,6-tetrahydropyridine. The method must be able to separate the parent compound from potential degradants.[14]
-
Initial Analysis (T=0): Prepare a fresh stock solution in DMSO according to Protocol 1. Immediately dilute a sample and inject it into the HPLC system. Record the chromatogram and integrate the peak area of the parent compound. This is your 100% reference.
-
Sample Storage: Store aliquots of the same stock solution under the conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition. Allow it to thaw completely and reach room temperature.
-
Data Acquisition: Dilute and inject the sample using the same HPLC method as the T=0 analysis.
-
Data Analysis:
-
Purity Calculation: Compare the peak area of the parent compound at the time point to the T=0 peak area. The stability is often expressed as (Area_timepoint / Area_T=0) * 100%.
-
Degradant Detection: Examine the chromatogram for the appearance of any new peaks that were not present at T=0. The presence of new peaks is direct evidence of degradation.
-
Visualizing Potential Instability
The following diagram illustrates the conceptual chemical risk associated with storing a hydrochloride salt in DMSO.
Caption: Potential interaction pathway between a hydrochloride salt and DMSO.
References
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Dotsenko, V. V., Frolov, K. A., & Krivokolysko, S. G. (2017). DMSO-HCl system as an efficient oxidant of thioamides and selenoamides. Mol. Divers., 21(1), 1-15. [Link]
-
Kutney, J. P., & Lemire, A. E. (1978). Reaction of dimethyl sulfoxide with chlorothiolformates, hydrogen chloride, hydrogen fluoride, and hexafluoroisopropanol. Canadian Journal of Chemistry, 56(22), 2884-2888. [Link]
-
Wang, Y., et al. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives. Organic & Biomolecular Chemistry, 19(4), 843-848. [Link]
-
Journal of Chromatographic Science. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]
-
ResearchGate. What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Purdue University College of Engineering. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]
-
International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Reddy, B. P., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Journal of Chromatographic Science, 50(8), 665-672. [Link]
-
Scribd. HSAS Method. [Link]
-
Xu, Q. A., & Trissel, L. A. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 10(4), 1148–1153. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
- Google Patents. US3573214A - Process for preparing stable dimethyl sulfoxide-hydrogen fluoride mixture.
-
PubMed. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. [Link]
-
ResearchGate. Can anyone help with storage of alexa fluor NHS ester dye? [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
ResearchGate. Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. [Link]
-
MP Biomedicals. Dimethyl Sulfoxide Product Information. [Link]
-
Choi, S. Y., et al. (2012). Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)-treated Huh7 hepatoma cells. Xenobiotica, 42(11), 1051-1059. [Link]
-
PubChem. Dimethyl Sulfoxide. [Link]
-
Murakami-Nitta, T., et al. (2002). Continuous Degradation of Dimethyl Sulfoxide to Sulfate Ion by Hyphomicrobium Denitrificans WU-K217. Journal of Bioscience and Bioengineering, 94(1), 52-56. [Link]
-
ResearchGate. Alleviation of Precursor Degradation Induced by DMF/DMSO Mixture for Enhanced Performance of Perovskite Solar Cells. [Link]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ziath.com [ziath.com]
- 12. ijsdr.org [ijsdr.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride Degradation Products
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this molecule and its potential degradation products. We provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions - Compound Stability & Degradation Pathways
This section addresses the inherent chemical liabilities of this compound and the factors that can influence its stability.
Q1: What are the primary chemical liabilities of this compound and its likely degradation pathways?
A1: The structure of 5-Fluoro-1,2,3,6-tetrahydropyridine contains several reactive sites that constitute its primary chemical liabilities. Understanding these is the first step in designing robust stability studies. The main points of vulnerability are:
-
The Vinyl Fluoride Moiety: While the carbon-fluorine bond is generally strong, vinyl fluorides can be susceptible to hydrolysis under certain pH conditions, particularly acidic, which could lead to the formation of a corresponding ketone, 5-Oxo-piperidine. This is analogous to the degradation seen in other fluorinated compounds where hydration across a double bond is a key first step.[1]
-
The C=C Double Bond: The alkene functional group is susceptible to oxidation. Exposure to atmospheric oxygen, light, or residual oxidizing agents can lead to the formation of epoxides, diols, or even oxidative cleavage of the ring.
-
The Tetrahydropyridine Ring: The allylic protons on the carbon adjacent to both the double bond and the nitrogen are potentially reactive. The overall ring system's stability can be compared to similar structures like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to be metabolized via oxidation.
-
The Tertiary Amine: The nitrogen atom is basic and can be protonated. It can also be susceptible to oxidation, forming an N-oxide, which is a common metabolic and degradation pathway for tertiary amines.
Based on these liabilities, we can hypothesize several degradation pathways, as illustrated below.
Caption: Hypothesized degradation pathways for 5-Fluoro-1,2,3,6-tetrahydropyridine.
Q2: What environmental conditions are most likely to accelerate the degradation of my compound?
A2: Based on the chemical liabilities identified, several environmental factors can significantly impact the stability of this compound:
-
pH: The stability of this compound is expected to be highly pH-dependent. Acidic conditions may catalyze the hydrolysis of the vinyl fluoride.[2][3] Conversely, strongly basic conditions could promote dehydrofluorination. It is critical to perform a pH-rate profile study to identify the pH of maximum stability for any solution-based formulations.
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of all potential degradation reactions. Store the compound, both in solid and solution form, at recommended cool temperatures and protected from excessive heat.
-
Light: Photodegradation is a significant risk, especially for compounds with double bonds. The energy from UV or even visible light can promote oxidative reactions. Solid materials and solutions should be stored in amber vials or otherwise protected from light.[2]
-
Oxygen: The presence of oxygen, particularly in combination with light or trace metal ions, can lead to the oxidation of the double bond or the tertiary amine. For long-term solution storage, consider purging the vial headspace with an inert gas like nitrogen or argon.
Part 2: Analytical Methodology & Troubleshooting Guide
This section provides practical advice on developing a robust analytical method and troubleshooting common issues encountered during analysis.
Q3: I am developing an analytical method. What is a good starting point for a stability-indicating HPLC-UV method?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for this type of analysis. A "stability-indicating" method is one that can separate the parent peak from all potential degradation products, ensuring that any decrease in the parent peak area is accurately quantified.
Here is a robust starting point. The key is the use of a low-pH mobile phase; this protonates the tertiary amine on your molecule, leading to better peak shape, and also suppresses the ionization of residual silanol groups on the column packing, which is a primary cause of peak tailing for basic compounds.[4]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A high-efficiency, end-capped C18 column is a versatile choice. The smaller particle size provides excellent resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) environment for good peak shape of the basic analyte. Volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is essential during development to ensure all potential degradants, which may have very different polarities, are eluted. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. |
| Injection Vol. | 2 µL | Keep the injection volume small to avoid column overload and peak distortion.[5] |
| Detection (UV) | 210 nm & 254 nm | Monitor multiple wavelengths. 210 nm is a more universal wavelength for organic molecules, while 254 nm can be useful if the pyridine ring forms via degradation. A photodiode array (PDA) detector is ideal for assessing peak purity. |
| Sample Diluent | Mobile Phase A | Crucial: Always dissolve your sample in a solvent that is as weak or weaker than the initial mobile phase conditions to prevent peak distortion. |
Q4: My primary peak for 5-Fluoro-1,2,3,6-tetrahydropyridine is tailing badly. What is causing this and how do I fix it?
A4: This is the most common issue when analyzing basic compounds like yours. The cause is almost always a secondary interaction between the positively charged (protonated) amine on your molecule and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[4] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Caption: A logical workflow for troubleshooting peak tailing of basic analytes.
Step-by-Step Solutions:
-
Lower Mobile Phase pH: This is the most effective solution. By operating at a pH of 3 or lower, you fully protonate the silanol groups to their neutral form (Si-OH), eliminating the ionic interaction site. Using 0.1% formic acid or 0.1% trifluoroacetic acid is standard practice.[4]
-
Use a Modern, High-Purity Column: Newer columns are made with higher purity silica with fewer metal contaminants and have more effective "end-capping," a chemical process that covers most of the residual silanols.
-
Reduce Sample Concentration: Overloading the column can saturate the desirable C18 binding sites, forcing more interaction with the undesirable silanol sites. Try diluting your sample 10-fold.[5]
Q5: I'm seeing new peaks in my chromatogram after my sample sits on the autosampler for a few hours. How can I determine if this is real degradation?
A5: This is a critical question of sample stability versus product instability. The first step is to perform a forced degradation study . This involves intentionally exposing your compound to harsh conditions to generate the likely degradation products in a controlled manner. This will provide you with a "fingerprint" of what to look for in your formal stability studies.
Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare a stock solution of this compound in your chosen diluent (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).
-
Thermal: Heat at 60 °C.
-
Photolytic: Expose to high-intensity light (in a photostability chamber) in a clear vial.
-
Control: Keep one vial at 4 °C, protected from light.
-
-
Incubate and Sample: Place the vials under their respective conditions. Take time points (e.g., 2, 8, 24 hours). Before injection, neutralize the acid and base samples to prevent column damage.
-
Analyze: Run all samples using your stability-indicating HPLC method.
-
Evaluate: Aim for 5-20% degradation of your main peak. If you see new peaks forming under these stress conditions that match the retention times of the peaks appearing in your autosampler, you have confirmed they are degradation products.
Part 3: Advanced Structural Characterization
Q6: My HPLC-UV method shows degradation, but I don't know what the new peaks are. How can I identify them?
A6: UV detection can quantify the "what" (the presence and amount of an impurity) but not the "who" (the chemical structure). For structural elucidation, you must turn to more powerful techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the frontline tool for identification. By coupling your HPLC to a mass spectrometer, you can get the mass-to-charge ratio (m/z) of each new peak.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can provide a mass measurement with extreme accuracy (<5 ppm). This allows you to determine the exact elemental formula (e.g., C₅H₈NO) of the degradant, which is invaluable for proposing a structure.
-
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, you isolate the ion of a specific degradant peak and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure, much like putting together a puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant is present at a sufficient level (>1%), it can be isolated using preparative HPLC and its structure can be definitively confirmed using 1D and 2D NMR techniques.
By comparing the elemental formula from HRMS with the hypothesized pathways (see Q1), you can often deduce the identity of the major degradation products.
References
-
Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PMC - NIH. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting. PharmaCores. Available at: [Link]
-
The degradation of 5'-deoxy-5-fluorouridine by pyrimidine nucleoside phosphorylase in normal and cancer tissues. PubMed. Available at: [Link]
-
Pre-treatment evaluation of 5-fluorouracil degradation rate. NIH. Available at: [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. Available at: [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
HPLC Troubleshooting Guide. Chromatography Online. Available at: [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available at: [Link]
-
New method for introducing fluorinated components into molecules. Uni Münster. Available at: [Link]
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GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. Available at: [Link]
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: [Link]
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Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. Available at: [Link]
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GC Troubleshooting: Common Issues & How to Fix Them. Technology Networks. Available at: [Link]
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Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. Available at: [Link]
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Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for the Use of Tetrahydropyridine Compounds in Neuroscience Research
Welcome to the technical support center for the application of tetrahydropyridine compounds in neuroscience research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during experimentation. Our goal is to ensure the scientific integrity and reproducibility of your work with these potent neuroactive compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and properties of tetrahydropyridine compounds, with a particular focus on the widely used neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
Question 1: What are the essential safety precautions for handling MPTP and related compounds?
Answer: MPTP is a potent neurotoxin that can induce symptoms of Parkinson's disease.[1][2][3] Extreme caution is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[2][4]
-
Ventilation: All handling of MPTP, especially weighing and solution preparation, must be conducted in a certified chemical fume hood or a Class II Type B2 biosafety cabinet.[2][4]
-
Avoid Inhalation and Contact: Do not weigh the dry powder form of MPTP if possible, as it can be easily aerosolized.[4] If you must, do so in a certified fume hood. Avoid all skin contact.[4]
-
Decontamination: Decontaminate all work surfaces with a 10% bleach solution, allowing for a 15-minute contact time, followed by a water rinse.[4]
-
Waste Disposal: All contaminated materials, including animal bedding and carcasses, must be treated as hazardous chemical waste and disposed of according to institutional guidelines.[4][5]
Question 2: How should I properly store and handle stock solutions of tetrahydropyridine compounds?
Answer: The stability of tetrahydropyridine compounds is critical for reproducible experimental outcomes.
-
Storage of Solids: Store solid compounds in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as sterile saline or DMSO. For MPTP, it is often dissolved in saline for in vivo studies.
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in the dark. The stability of the solution will depend on the solvent and the specific compound. It is advisable to consult the literature or the manufacturer for stability data.
Question 3: My tetrahydropyridine compound is not dissolving properly in my aqueous buffer. What should I do?
Answer: Solubility issues are a common challenge, particularly with hydrophobic small molecules.[6]
-
Co-solvents: If you are preparing a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous buffer is low (typically <1%) to avoid precipitation.[6]
-
pH Adjustment: The solubility of many compounds is pH-dependent.[6] Determine the pKa of your compound and adjust the pH of your buffer accordingly to favor the more soluble ionized or unionized form.
-
Sonication and Warming: Gentle warming and sonication can aid in dissolving the compound. However, be cautious of potential degradation with heat-sensitive compounds.
-
Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Pluronic F-127, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios in a question-and-answer format, emphasizing the underlying scientific principles.
In Vitro Studies
Question 4: I am observing high levels of cytotoxicity in my cell cultures, even at low concentrations of my tetrahydropyridine compound. What could be the cause?
Answer: Unexpected cytotoxicity can arise from several factors beyond the intended pharmacological effect.
-
Compound Purity: Impurities from the synthesis process can be cytotoxic.[7] It is crucial to verify the purity of your compound using methods like HPLC or NMR spectroscopy.[7][8][9]
-
Solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells. Ensure your final solvent concentration is within a tolerable range for your specific cell line (typically below 0.5%).
-
Metabolic Activation to a Toxic Species: Some tetrahydropyridines, like MPTP, are pro-toxins that are metabolized into more toxic species. In the case of MPTP, it is converted to MPP+ by monoamine oxidase B (MAO-B), which is present in astrocytes.[10][11][12] If you are using a co-culture system with astrocytes or a cell line that expresses MAO-B, you may be observing toxicity from the MPP+ metabolite.
-
Experimental Controls: Always include a vehicle control (buffer with the same concentration of solvent) to differentiate between compound-induced and solvent-induced cytotoxicity.
Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
Question 5: I am not observing the expected neurotoxic effect of MPTP in my primary neuron cultures. Why might this be?
Answer: The neurotoxicity of MPTP is highly dependent on its conversion to MPP+ and the subsequent uptake of MPP+ into dopaminergic neurons.
-
Absence of MAO-B: Pure neuronal cultures often lack astrocytes, which are the primary source of MAO-B in the brain for converting MPTP to its active toxic metabolite, MPP+.[10][11] Without this conversion, MPTP itself is not neurotoxic.[12]
-
Dopamine Transporter (DAT) Expression: The selective toxicity of MPP+ to dopaminergic neurons is due to its high-affinity uptake by the dopamine transporter (DAT).[10][12] Ensure that your neuronal cultures are indeed dopaminergic and express sufficient levels of DAT.
-
Direct Application of MPP+: To bypass the need for metabolic activation, consider directly applying MPP+ to your neuronal cultures. This will directly test the susceptibility of your neurons to the active neurotoxin.
The MPTP to MPP+ Neurotoxic Pathway
Caption: The metabolic activation of MPTP and its mechanism of neurotoxicity.
In Vivo Studies
Question 6: I am observing high variability in the neurodegenerative effects of MPTP in my mouse model. What are the potential sources of this inconsistency?
Answer: The MPTP mouse model of Parkinson's disease is known for its variability. Several factors can contribute to this.[13]
-
Mouse Strain and Age: Different mouse strains exhibit varying sensitivities to MPTP. C57BL/6 mice are commonly used as they are more susceptible than other strains like BALB/c.[10] Older mice may also show a more pronounced response.
-
Dosing Regimen: The dose, frequency, and route of administration of MPTP significantly impact the extent of neurodegeneration. Acute high-dose regimens may not fully replicate the progressive nature of Parkinson's disease, while chronic, low-dose regimens can produce more consistent results.[13]
-
Compound Stability and Administration: Ensure that your MPTP solution is freshly prepared and protected from light. Inconsistent injection volumes or techniques can also lead to variability.
-
Environmental Factors: Stress and housing conditions can influence the neuroinflammatory response and the overall susceptibility of the animals to MPTP-induced neurotoxicity.
Table 1: Factors Influencing Variability in the MPTP Mouse Model
| Factor | High Variability | Low Variability | Rationale |
| Mouse Strain | Use of resistant strains (e.g., BALB/c) | Use of susceptible strains (e.g., C57BL/6) | Genetic differences in MPTP metabolism and dopamine system vulnerability. |
| Age | Young adult mice | Aged mice | Age-related decline in compensatory mechanisms. |
| Dosing | Single high dose | Chronic low-dose regimen | Better mimics the progressive nature of the disease.[13] |
| Preparation | Inconsistent preparation, prolonged storage | Freshly prepared, light-protected solutions | MPTP can degrade over time. |
| Environment | High-stress housing | Stable, low-stress environment | Stress can modulate neuroinflammation. |
Question 7: How can I validate that my tetrahydropyridine compound has reached the brain and is engaging its target?
Answer: Verifying brain penetration and target engagement is crucial for interpreting your results.
-
Pharmacokinetic Analysis: At various time points after administration, collect blood and brain tissue to measure the concentration of the compound and its major metabolites using techniques like LC-MS/MS.
-
Target Occupancy Studies: If your compound has a specific molecular target (e.g., a receptor or enzyme), you can perform ex vivo autoradiography or binding assays on brain tissue from treated animals to measure the degree of target occupancy.
-
Pharmacodynamic Readouts: Measure a downstream biological effect that is known to be modulated by your compound. For example, if your compound is a MAO-B inhibitor, you can measure MAO-B activity in brain homogenates. For MPTP, a key indicator is the depletion of striatal dopamine.[14]
Experimental Workflow for In Vivo Validation
Caption: A workflow for validating the in vivo effects of a tetrahydropyridine compound.
Part 3: Quality Control and Purity Assessment
Question 8: How can I be sure of the purity and identity of the tetrahydropyridine compound I purchased?
Answer: Independent verification of compound purity and identity is a critical component of good research practice.
-
Certificate of Analysis (CoA): Always request a detailed CoA from the supplier. This should include information on the method of analysis (e.g., HPLC, NMR) and the determined purity.
-
Independent Verification: It is highly recommended to independently verify the purity and structure of a new batch of a critical compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity by separating the compound of interest from any impurities.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound.[7][8] Quantitative NMR (qNMR) can also be used to determine purity.[9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Table 2: Recommended Analytical Techniques for Quality Control
| Technique | Purpose | Information Provided |
| HPLC | Purity Assessment | Percentage of the main compound and detection of impurities.[7] |
| NMR | Structural Confirmation | Detailed information about the chemical structure.[8] |
| qNMR | Purity Determination | Absolute quantification of the compound.[9] |
| MS | Identity Confirmation | Molecular weight of the compound.[8] |
By following these guidelines and troubleshooting strategies, researchers can enhance the reliability and reproducibility of their experiments using tetrahydropyridine compounds in neuroscience.
References
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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ResearchGate. (2025, June 9). [Troubleshooting] Please advise on the identification method of MPTP-induced mouse Parkinson's disease model? Retrieved from [Link]
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PubMed Central. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2022, January 18). Fact Sheet: MPTP, Safe Handling. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
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MDPI. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]
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MDPI. (n.d.). Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson's Disease Induced with MPTP and D-Galactose. Retrieved from [Link]
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MDPI. (n.d.). Irisin as a Neuroprotective Agent in Parkinson's Disease: The Role of Physical Exercise in Modulating Dopaminergic Neurons. Retrieved from [Link]
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MDPI. (n.d.). Role of Sulfide Quinone Oxidoreductase and Supersulfides in Hepatic Ischemia–Reperfusion Injury in Mice. Retrieved from [Link]
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MDPI. (n.d.). Comparative Analysis of T-Cell Signatures and Astroglial Reactivity in Parkinson's Pathology Across Animal Models with Distinct Regenerative Capacities. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The Chemistry and Pharmacology of Tetrahydropyridines. Retrieved from [Link]
-
NIH. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of the Neurotoxicity of MPTP. An Update. Retrieved from [Link]
-
PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
PubMed. (n.d.). The development of amine substituted analogues of MPTP as unique tools for the study of MPTP toxicity and Parkinson's disease. Retrieved from [Link]
- Unknown Source. (n.d.). sop-mptp.pdf.
-
PubMed Central. (2025, November 12). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. Retrieved from [Link]
- Unknown Source. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
-
ResearchGate. (2015, June 18). Any cost effective alternative to MPTP which can be used to induce Parkinson (repeatably) in rodents? Retrieved from [Link]
-
MDPI. (n.d.). Bolus MPTP Injection in Aged Mice to Mimic Parkinson Disease: Effects of Low-Dose Antioxidant Treatment with Fullerene (C60) and Fullerenol (C60(OH)24). Retrieved from [Link]
-
RSC Publishing. (n.d.). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
-
Western University. (n.d.). GUIDELINES FOR THE USE OF MPTP IN ANIMAL RESEARCH. Retrieved from [Link]
-
The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025, August 7). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). MPTP. Retrieved from [Link]
-
ResearchGate. (2022, July 7). (PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Retrieved from [Link]
-
PubMed. (n.d.). Mouse model of Parkinsonism: a comparison between subacute MPTP and chronic MPTP/probenecid treatment. Retrieved from [Link]
- Unknown Source. (2025, August 7). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease.
- Unknown Source. (2024, March 1). RISK ASSESSMENT BY AGENT:1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
MDPI. (2024, December 14). Small Molecules in Parkinson's Disease Therapy: From Dopamine Pathways to New Emerging Targets. Retrieved from [Link]
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NIH. (n.d.). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Retrieved from [Link]
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Reddit. (2020, March 4). Having problems with solubility in certain buffers. Retrieved from [Link]
- Unknown Source. (n.d.). Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
NIH. (n.d.). The chemistry and pharmacology of tetrahydropyridines. Retrieved from [Link]
- Unknown Source. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
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Technical Support Center: Optimizing Experimental Conditions for 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support guide for 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the complexities of your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter.
Senior Scientist's Note: this compound is a specialized research compound. While extensive public data on this specific molecule is limited, its structural similarity to other tetrahydropyridines, such as the well-studied neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), provides a strong basis for experimental design.[1][2][3][4] This guide synthesizes information from analogous compounds and fundamental chemical principles to provide robust recommendations. The fluorine substituent introduces unique properties that must be considered, particularly regarding metabolic stability and potential toxicity.[5][6]
Section 1: Compound Handling and Preparation
This section addresses the most critical first steps: proper handling, storage, and preparation of solutions. Errors at this stage are a common source of experimental variability.
Question 1: How should I store and handle this compound upon receipt?
Answer: Proper storage is critical to maintain the integrity of the compound. As a hydrochloride salt, it is expected to be a crystalline solid that is more stable than its free-base form.
Core Recommendations:
-
Solid Compound: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[7][8] The hydrochloride salt form helps to minimize degradation from atmospheric CO2 and moisture.
-
Handling: Always handle the compound in a well-ventilated area or under a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Given the neurotoxic potential of related tetrahydropyridines like MPTP, treat this compound with a high degree of caution.[2][12]
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Conditions | Duration |
|---|---|---|---|---|
| Solid Powder | -20°C | Desiccated, Inert Gas (optional) | Amber vial, protected from light | Long-term (Years) |
| Stock Solution (DMSO) | -20°C | Tightly sealed, aliquot | Amber vial, protected from light | Up to 6 months |
| Aqueous Solution | 4°C | Sterile, tightly sealed | Protected from light | Short-term (≤ 24 hours)[1] |
Causality: The tetrahydropyridine ring can be susceptible to oxidation. Storage at low temperatures and protection from light minimizes the energy available for degradation pathways. As a hydrochloride salt, it is hygroscopic; therefore, protection from moisture is essential to prevent clumping and potential hydrolysis.
Question 2: What is the best way to prepare a stock solution? I'm having solubility issues.
Answer: Solubility is a function of the solvent and the physicochemical properties of the compound. As a hydrochloride salt, 5-Fluoro-1,2,3,6-tetrahydropyridine is expected to have good solubility in polar solvents like water and DMSO.
Table 2: Qualitative Solubility in Common Laboratory Solvents
| Solvent | Expected Solubility | Concentration Notes |
|---|---|---|
| Water | Soluble | Expected to be soluble up to ~10 mg/mL.[1] |
| DMSO | Soluble | High solubility expected. |
| Ethanol | Sparingly Soluble | Lower solubility than water or DMSO. |
| PBS (pH 7.4) | Soluble | Generally good, but monitor for precipitation. |
Expert Insight: While the compound should be water-soluble, preparing a high-concentration stock in an organic solvent like DMSO is often preferred for long-term storage and easy dilution into aqueous experimental media. This minimizes the risk of microbial growth and hydrolysis that can occur in aqueous stocks.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a self-validating method for preparing a reliable stock solution.
Materials:
-
This compound (Molecular Weight to be confirmed from supplier)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance and pipettes
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry amber vial on a calibrated analytical balance.
-
Weigh Compound: Carefully add the solid compound to the vial. Record the exact weight. Handle this step in a fume hood.
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap tightly.
-
Ensure Complete Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a bath sonicator for a few minutes until all solid is dissolved. Visually inspect against a light source to confirm there are no particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Section 2: Experimental Design & Troubleshooting
Inconsistent results are a common frustration in research. This section provides a logical framework for troubleshooting, focusing on the unique properties of a fluorinated tetrahydropyridine.
Question 3: My experimental results are inconsistent. What are the likely causes?
Answer: Inconsistency often stems from the degradation of the compound, inaccurate dosing due to solubility issues, or unforeseen interactions with your experimental system.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing the root cause of variability.
Question 4: I suspect the compound is unstable in my aqueous cell culture medium. How can I confirm this?
Answer: This is a critical concern. The C-F bond is generally strong, but the overall molecule can be susceptible to enzymatic or pH-dependent degradation.[6] The best way to empirically determine stability is with a time-course analysis using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Assessment of Compound Stability in Aqueous Medium via HPLC
Objective: To quantify the percentage of intact this compound remaining in a chosen medium over time.
Procedure:
-
Preparation: Prepare your experimental medium (e.g., cell culture medium + 10% FBS).
-
Spiking: Spike the medium with the compound to your final working concentration. Prepare a sufficient volume for all time points. Also, prepare a "Time 0" control by immediately mixing an aliquot of the spiked medium with an equal volume of a quenching solvent (e.g., ice-cold acetonitrile) to precipitate proteins and halt degradation.
-
Incubation: Incubate the remaining spiked medium under your exact experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At each desired time point (e.g., 2, 8, 24, 48 hours), remove an aliquot and immediately quench it with cold acetonitrile as done for the "Time 0" sample.
-
Sample Processing: Centrifuge all quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to HPLC vials and analyze. Use a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor at a UV wavelength determined by a preliminary scan of the compound.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at "Time 0".
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Trustworthiness Check: A successful analysis will show a single, sharp peak for the parent compound at Time 0, which may decrease over subsequent time points, potentially with the appearance of new peaks corresponding to degradation products.
Section 3: Mechanism and Biological Considerations
Understanding the potential biological fate and action of the compound is key to designing meaningful experiments and interpreting results.
Question 5: What is the likely mechanism of action or toxicity? I'm using it in neuroscience research.
Answer: The structural similarity to MPTP is a major red flag and a critical piece of information. MPTP is a pro-toxin; it is not toxic itself but is metabolized in the brain into the active neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[4][13] This conversion is primarily mediated by the enzyme monoamine oxidase B (MAO-B) in astrocytes.[13]
It is highly plausible that 5-Fluoro-1,2,3,6-tetrahydropyridine could undergo a similar bioactivation.
Experimental Implications:
-
Cell Models: When using cell lines, ensure they express the necessary metabolic enzymes (MAO-B) and transporters (Dopamine Transporter, DAT) if you intend to study this neurotoxic pathway.[14] Co-cultures of neurons and astrocytes may be more representative than neuronal monocultures.
-
In Vivo Studies: The species-specific metabolism of MPTP is well-documented, with primates being highly sensitive and rodents less so.[13] This is likely true for the fluorinated analog as well. Be aware of these differences when choosing an animal model.
-
The Role of Fluorine: The electron-withdrawing nature of fluorine could influence the rate of MAO-B metabolism or the potency of the resulting pyridinium ion at Complex I. While the C-F bond is strong, metabolic defluorination can sometimes occur, potentially leading to the formation of reactive metabolites or fluoride ions, which carry their own toxicological profiles.[5]
By anticipating these challenges and building validation steps into your protocols, you can significantly increase the reliability and impact of your research.
References
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound.
- Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET.
- Merck Millipore. (2024). SAFETY DATA SHEET.
- Chambers, R. D. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC - NIH.
- Ra ffols, C., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ResearchGate.
- BenchChem. (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- BenchChem. (2025). Addressing inconsistent results in 5-Fluoro-2-methoxypyrimidin-4(3H)-one experiments.
- Gmeiner, P., et al. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- Sigma-Aldrich. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (M0896) - Product Information Sheet.
- Sigma-Aldrich. (n.d.). MPTP hydrochloride, powder, 23007-85-4.
- IM57898. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4.
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, Hydrochloride | CAS 23007-85-4.
- Przedborski, S., & Jackson-Lewis, V. (n.d.). Mechanisms of MPTP toxicity. PubMed - NIH.
- Sigma-Aldrich. (n.d.). MPTP hydrochloride, powder, 23007-85-4 - Merck Millipore.
- Naoi, M., Maruyama, W., & Niwa, T. (n.d.). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. PubMed.
- Markey, S. P. (n.d.). MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease. PubMed.
- Trissel, L. A., Xu, Q. A., & Pham, L. (2002). Physical and Chemical Stability of Hydromorphone Hydrochloride 1.5 and 80 mg/mL Packaged in Plastic Syringes. PubMed.
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- 14. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorinated Pyridine Assay Artifacts
Introduction
Fluorinated pyridines are privileged scaffolds in modern drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity. However, the very electronic properties that make them attractive can also render them susceptible to creating artifacts in biochemical and cell-based assays. This guide provides a comprehensive resource for researchers encountering unexpected or misleading results when working with these compounds. We will delve into the mechanistic basis of common artifacts, provide detailed troubleshooting protocols, and offer best practices for robust assay design.
Frequently Asked Questions (FAQs)
Q1: My screening campaign produced a high number of hits containing a 2-fluoropyridine. Should I be concerned about false positives?
A: Yes, this is a significant red flag. The 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of both the ring nitrogen and the fluorine atom.[1] This makes 2-fluoropyridines particularly reactive towards nucleophilic residues (like cysteine or lysine) on proteins, which can lead to covalent modification of your target protein, assay enzymes (e.g., luciferase), or other protein reagents.[2] This non-specific covalent binding is a common source of false positives and is a characteristic of some Pan-Assay Interference Compounds (PAINS).[3][4][5][6]
Q2: I'm observing time-dependent inhibition with my fluorinated pyridine compound. What does this suggest?
A: Time-dependent inhibition is a classic hallmark of an irreversible or slow-binding covalent inhibitor.[7] The inhibitor forms a stable covalent bond with the target, leading to a progressive loss of enzyme activity over time that cannot be reversed by simple dilution. This differs from reversible inhibitors, which reach equilibrium quickly. If you did not intentionally design a covalent inhibitor, this behavior strongly suggests an artifact due to the reactivity of your compound.
Q3: Are all positional isomers of fluoropyridine equally reactive?
A: No, their reactivity varies significantly. The electron-withdrawing nitrogen atom activates the ortho (2- and 6-) and para (4-) positions to nucleophilic attack. Therefore, 2-fluoropyridines and 4-fluoropyridines are generally the most reactive and most likely to cause covalent artifacts. In contrast, 3-fluoropyridines are substantially less reactive in SNAr reactions because the fluorine is at a meta position relative to the ring nitrogen, which is not electronically activated for substitution.[8]
| Isomer Position | Relative Reactivity in SNAr | Potential for Covalent Artifacts | Rationale |
| 2-Fluoro | High | High | Position is ortho to the ring nitrogen, making it highly electron-deficient and susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with an alkoxide is ~320 times faster than 2-chloropyridine.[1][9] |
| 4-Fluoro | High | High | Position is para to the ring nitrogen, which also strongly activates it for nucleophilic substitution via resonance stabilization of the intermediate. |
| 3-Fluoro | Low | Low | Position is meta to the ring nitrogen; there is no effective resonance stabilization of the negatively charged intermediate, making substitution much less favorable.[8] |
Q4: My compound is fluorescent. How can I be sure the signal I'm seeing is real?
A: Compound autofluorescence is a common assay artifact, particularly in high-content screening.[10] It can obscure real results or generate false positives.[10] It is crucial to run controls where the compound is added to the assay buffer and cells (if applicable) in the absence of your fluorescent probe or reporter. This will quantify the background fluorescence contributed by the compound itself, allowing you to determine a viable assay window.[10]
Troubleshooting Guides & Protocols
Guide 1: Diagnosing Covalent Modification Artifacts
If you suspect your fluorinated pyridine is acting as a non-specific covalent modifier, a series of validation experiments is essential to distinguish this from true, on-target activity.
Caption: Troubleshooting workflow for suspected covalent artifacts.
This assay determines if the compound's potency is reduced by the presence of a competing nucleophile, which is indicative of electrophilic reactivity.
-
Reagent Preparation:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing a high concentration (e.g., 1-5 mM) of a nucleophilic scavenger like L-glutathione (GSH) or Dithiothreitol (DTT).[11] Ensure the pH is readjusted if necessary.
-
-
Assay Performance:
-
Run two parallel dose-response experiments to determine the compound's IC₅₀.
-
Plate 1: Use the standard assay buffer.
-
Plate 2: Use the assay buffer containing the scavenger.
-
-
Data Analysis:
-
Compare the IC₅₀ values from both experiments.
-
Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of the scavenger strongly suggests the compound is an electrophile that reacts with the scavenger, reducing its effective concentration available to modify the target protein.[11]
-
This is a direct method to verify if your compound is covalently binding to the target protein.[12]
-
Incubation:
-
Incubate the purified target protein with a molar excess (e.g., 5- to 10-fold) of your fluorinated pyridine compound for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).
-
Prepare a control sample with the protein and vehicle (e.g., DMSO) only.
-
-
Sample Cleanup:
-
Remove the unbound compound using a desalting column or buffer exchange spin column appropriate for your protein's size. This step is critical.
-
-
LC-MS Analysis:
-
Analyze both the treated and control samples via liquid chromatography-mass spectrometry (LC-MS) under conditions suitable for intact protein analysis.
-
-
Data Analysis:
-
Deconvolute the mass spectra for both samples.
-
Interpretation: Compare the mass of the protein from the treated sample to the control. An increase in mass corresponding to the molecular weight of your compound (minus the fluorine atom, plus a hydrogen atom) is direct evidence of a 1:1 covalent adduct. Multiple additions may also be observed.[13][14]
-
Mechanistic Deep Dive: The Chemistry of the Artifact
The primary mechanism for artifacts caused by 2- and 4-fluoropyridines is Nucleophilic Aromatic Substitution (SNAr) .
Caption: Mechanism of covalent modification by SNAr.
-
Nucleophilic Attack: A nucleophilic residue on a protein (e.g., the thiolate of a cysteine or the amine of a lysine) attacks the electron-deficient carbon atom bonded to the fluorine. This is typically the rate-determining step.[1]
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atom of the pyridine ring.[8]
-
Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context. This final step results in the formation of a stable, covalent carbon-sulfur or carbon-nitrogen bond between the compound and the protein.
References
-
Barreiro, E., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health. [Link]
-
Gan, J., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. National Institutes of Health. [Link]
-
Jumper, J., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
-
Geoghegan, K. F., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. National Institutes of Health. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Dahlin, J. L., et al. (2015). Use of Scavenging Reagents to Mitigate Impact of and to Identify Thiol-Reactive Compounds. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]
-
Grokipedia. (n.d.). Pan-assay interference compounds. Grokipedia. [Link]
-
Begtrup, M., et al. (1993). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Bassett, G. (2024). CYSTEINE ARYLATION VIA UNCONVENTIONAL NUCLEOPHILIC AROMATIC SUBSTITUTION. DigitalCommons@URI. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Neuroscience. [Link]
-
Sipes, N. S., et al. (2022). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. National Institutes of Health. [Link]
-
WuXi AppTec. (2023). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
Tveit, H., et al. (2018). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]
-
Dahlin, J. L., et al. (2015). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health. [Link]
-
Dahlin, J. L., et al. (2018). Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI Bookshelf. [Link]
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- 14. researchgate.net [researchgate.net]
Optimizing "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride" for blood-brain barrier penetration
Technical Support Center: Optimizing CNS Drug Candidates for Blood-Brain Barrier Penetration
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for Central Nervous System (CNS) drug development. This guide is designed for researchers, scientists, and drug development professionals focused on the critical challenge of delivering small molecules to the brain. We will use the hypothetical compound "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride" as a case study to explore common challenges and troubleshooting strategies in optimizing for blood-brain barrier (BBB) penetration.
The BBB is a formidable obstacle, preventing nearly all large-molecule drugs and over 98% of small-molecule agents from reaching the brain.[1][2][3] Its unique structure, composed of endothelial cells sealed by tight junctions and fortified by efflux transporters and metabolic enzymes, necessitates a highly strategic approach to drug design.[3][4] This guide provides field-proven insights and actionable protocols to navigate this complex landscape.
Foundational FAQs
This section addresses fundamental questions about our case-study compound and the principles of BBB penetration.
Q1: What are the initial physicochemical properties of "this compound" that I should be concerned about for BBB penetration?
A1: The structure of your compound presents several key features that require careful consideration:
-
The Hydrochloride Salt: This indicates the compound is a base that has been formulated as a salt to improve solubility and stability. At physiological pH (~7.4), the tertiary amine in the tetrahydropyridine ring will be mostly protonated (ionized). High ionization is a primary barrier to passive diffusion across the lipid-rich membranes of the BBB.
-
The Tetrahydropyridine Core: This is a relatively small and rigid scaffold. Its contribution to lipophilicity is moderate. The key concern is the basic nitrogen, as discussed above.
-
The 5-Fluoro Substitution: Fluorine substitution is a common medicinal chemistry tactic.[5] It generally increases lipophilicity (LogP) and can block sites of metabolism, potentially improving metabolic stability. However, the impact on pKa must also be evaluated.
-
Potential for Efflux: The structure could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain endothelial cells back into the bloodstream.[4]
Q2: What are the key parameters that govern a small molecule's ability to cross the BBB?
A2: Successful BBB penetration is a multifactorial problem, but it is generally governed by a balance of the following properties:
-
Lipophilicity (LogP/LogD): A LogP in the range of 1.5-3.5 is often considered optimal.[6][7] If a compound is too hydrophilic (low LogP), it cannot enter the lipid membrane. If it's too lipophilic (high LogP), it may get trapped in the membrane, exhibit high non-specific binding to plasma and brain proteins, and be more susceptible to metabolic breakdown.[6][7][8]
-
Molecular Weight (MW): A lower molecular weight is generally preferred. Most successful CNS drugs have an MW below 400-500 Daltons.[2][3]
-
Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms. A lower PSA (< 60-90 Ų) is desirable to minimize hydrogen bonding and facilitate membrane crossing.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) should be minimized. Generally, successful CNS drugs have ≤ 3 HBDs and ≤ 7 HBAs.
-
Ionization (pKa): As mentioned, neutral species cross membranes more readily than ionized ones. The compound's pKa relative to physiological pH determines the fraction of the neutral form available to diffuse across the BBB.
Q3: What are the primary transport mechanisms across the BBB?
A3: There are several ways a molecule can traverse the BBB, which must be considered during optimization.
-
Passive Transcellular Diffusion: The molecule diffuses directly across the endothelial cell membranes. This route is favored by small, lipophilic, and neutral molecules.[9]
-
Carrier-Mediated Transport (CMT): The molecule "hijacks" transporters meant for endogenous nutrients like amino acids (e.g., LAT1), glucose (e.g., GLUT1), or monocarboxylic acids.[10][11][12][13] This is a key strategy for delivering more polar compounds or prodrugs.[1][14]
-
Receptor-Mediated Transcytosis (RMT): Larger molecules can be transported via receptors like the transferrin or insulin receptors.[15] This is more relevant for biologics than for traditional small molecules.
-
Active Efflux: ATP-binding cassette (ABC) transporters, such as P-gp (MDR1) and Breast Cancer Resistance Protein (BCRP), actively expel a wide range of xenobiotics from the brain, representing a major hurdle for many drug candidates.[4]
Below is a diagram illustrating these key transport and barrier mechanisms.
Caption: Key transport and efflux mechanisms at the blood-brain barrier.
Troubleshooting Guides
This section provides practical, Q&A-based solutions to common experimental hurdles.
Q4: My compound shows poor permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). What are the next steps?
A4: The PAMPA-BBB assay exclusively measures passive diffusion.[16][17] Poor results here point directly to suboptimal physicochemical properties.
-
Causality: Your compound is likely too polar or has too many hydrogen bond donors/acceptors to efficiently cross a lipid membrane. For "this compound," the high degree of ionization at the assay's pH (often 7.4) is the most probable cause.
-
Troubleshooting Steps:
-
Measure LogD at pH 7.4: Don't rely on the calculated LogP, which is for the neutral species. LogD (the distribution coefficient) accounts for ionization and is a much better predictor of membrane permeability. A low LogD (<1) often correlates with poor PAMPA results.
-
Consider Prodrug Strategies: Mask the polar tertiary amine with a lipophilic moiety that can be cleaved enzymatically within the brain.[18][19][20] For example, creating a cleavable N-acyl or N-alkoxycarbonyl derivative can neutralize the charge and increase lipophilicity, dramatically improving passive diffusion. The prodrug must be stable in plasma but readily converted to the active parent drug in the CNS.
-
Structural Modifications: Synthesize analogs to systematically reduce polarity. Can you replace other polar groups? Can you increase the carbon-to-heteroatom ratio? Remember to balance these changes with the compound's primary activity at its therapeutic target.
-
Q5: My compound has an acceptable PAMPA-BBB result, but a high efflux ratio (>2-3) in an MDCK-MDR1 or Caco-2 assay. What does this mean and how can I fix it?
A5: This is a classic signature of an active efflux substrate. Your compound has the right passive properties to enter the cell, but it's being actively pumped out by P-gp (in the case of MDCK-MDR1 cells) or other transporters.[21][22]
-
Causality: P-gp and other efflux transporters recognize a broad range of substrates, often characterized by lipophilicity and the presence of nitrogen atoms. Your tetrahydropyridine core is a potential P-gp pharmacophore.
-
Troubleshooting Steps:
-
Confirm with an Inhibitor: Rerun the assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). If the efflux ratio drops significantly, you have confirmed P-gp mediated efflux.
-
"Soften" the P-gp Recognition Site: Make subtle structural modifications to disrupt the compound's interaction with the transporter. This can include:
-
Reducing H-bond donors.
-
Adding a bulky group to create steric hindrance.
-
Modulating pKa: Sometimes, slightly increasing the basicity can reduce P-gp efflux, though this may negatively impact passive permeability—it's a delicate balance.
-
-
Increase Intramolecular Hydrogen Bonding: This strategy "hides" polar groups from the solvent and can reduce the molecule's affinity for efflux transporters. This is an advanced technique but can be highly effective.[23]
-
Q6: My in vitro data looks promising, but in vivo brain-to-plasma (Kp) or unbound brain-to-unbound plasma (Kp,uu) ratios are very low. What's going wrong?
A6: A discrepancy between in vitro and in vivo results points to factors not captured by cellular assays, such as metabolism or plasma protein binding.
-
Causality:
-
Rapid Peripheral Metabolism: Your compound may be rapidly cleared by enzymes in the liver (first-pass metabolism) or blood, so very little of it ever reaches the BBB. The "5-fluoro" group may have been intended to block a site of metabolism, but other sites may be vulnerable.
-
Metabolism at the BBB: The brain endothelial cells themselves contain metabolic enzymes, such as monoamine oxidase (MAO).[24] The parent compound of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is metabolized by MAO-B at the BBB, which is a key step in its mechanism of toxicity. Your compound could be undergoing similar enzymatic degradation.[24]
-
High Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug in the plasma is available to cross the BBB.[6] If your compound is highly bound to proteins like albumin, its effective concentration for brain penetration will be very low.
-
-
Troubleshooting Steps:
-
Conduct a full pharmacokinetic (PK) study: Measure the compound's half-life, clearance, and bioavailability. This will reveal any issues with rapid metabolism.
-
Measure Plasma Protein Binding: Use an assay like equilibrium dialysis to determine the free fraction of your drug in plasma.
-
Measure Brain Tissue Binding: A high degree of non-specific binding within the brain tissue can also lead to low concentrations of free drug at the target, even if the total brain concentration appears adequate.[8] This is critical for calculating the Kp,uu, which is the gold standard for assessing brain exposure.
-
The following diagram outlines a logical workflow for troubleshooting and optimizing a CNS candidate.
Caption: A decision-making workflow for CNS drug candidate optimization.
Key Experimental Protocols
This section provides a detailed, step-by-step methodology for a crucial in vitro assay.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol outlines a standard procedure for assessing the passive permeability of a compound across an artificial membrane designed to mimic the BBB.
Objective: To determine the effective permeability coefficient (Pe) of a test compound.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compound and controls (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
96-well UV-transparent plate for analysis
-
Plate reader capable of UV-Vis spectroscopy
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and controls in DMSO (e.g., 10 mM).
-
Prepare the Donor solution by diluting the stock solutions into PBS (pH 7.4) to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.
-
-
Membrane Coating:
-
Carefully coat the membrane of each well in the Donor plate with 5 µL of the brain lipid/dodecane solution. Be careful not to puncture the membrane.
-
-
Assay Setup:
-
Add 200 µL of PBS to each well of the Acceptor plate.
-
Carefully place the coated Donor plate on top of the Acceptor plate, creating a "sandwich".
-
Add 200 µL of the Donor solution (containing your test compound or control) to each well of the Donor plate.
-
-
Incubation:
-
Cover the plate assembly to prevent evaporation.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the Donor (C_D(t)) and Acceptor (C_A(t)) wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS). You will also need the initial concentration in the donor well (C_D(0)).
-
-
Calculation of Permeability (Pe):
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - C_A(t) / C_equ) * V_D * V_A) / (Area * Time * (V_D + V_A))
-
Where:
-
C_equ is the equilibrium concentration, calculated from a mass balance equation.
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
-
Data Interpretation:
-
The permeability of your compound is compared to established benchmarks.
-
| Permeability Class | Typical Pe (x 10⁻⁶ cm/s) | CNS Penetration Prediction |
| High | > 6 | High |
| Medium | 4 - 6 | Medium |
| Low | < 4 | Low |
This table provides a general guideline; thresholds may vary between labs.
Self-Validation: The inclusion of high and low permeability controls is essential. If the controls do not fall within their expected ranges, the assay run is considered invalid, and troubleshooting of the protocol is required.
References
-
Gynther, M., & Långvik, O. (2013). Prodrug Approaches for CNS Delivery. IntechOpen. [Link][18][19]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link][23][25][26]
-
Ohtsuki, S., & Terasaki, T. (2007). Contribution of carrier-mediated transport systems to the blood-brain barrier as a supporting and protecting interface for the brain. Journal of Neurochemistry. [Link][10][11]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link][1]
-
Deguchi, Y., & Terasaki, T. (2000). Carrier-mediated or Specialized Transport of Drugs Across the Blood-Brain Barrier. Journal of Pharmaceutical Sciences. [Link][12][27]
-
Tega, Y., & Terasaki, T. (2019). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. Pharmaceutics. [Link][20]
-
Al-Hilal, T. A., et al. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules. [Link][9]
-
Shaker, M. A., et al. (2021). Blood-brain barrier transport machineries and targeted therapy of brain diseases. Neuroscience & Biobehavioral Reviews. [Link][13]
-
Stanimirovic, D. B., et al. (2015). Blood–brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. Expert Opinion on Drug Discovery. [Link][28][29]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray Website. [Link][16]
-
Wilson, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Current Medicinal Chemistry. [Link][6][7]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems Website. [Link][17]
-
Mandic, Z. (2013). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Journal of Pharmaceutical and Biomedical Analysis. [Link][21]
-
ResearchGate. Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. ResearchGate. [Link][22]
-
Lu, C. T., & Al-Juboori, S. I. (2017). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics. [Link][8]
-
Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx. [Link][3]
-
Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism. [Link][2]
-
Gynther, M., et al. (2022). Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics. Neurotherapeutics. [Link][4]
-
Kalaria, R. N., et al. (1987). Correlation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Neurotoxicity With Blood-Brain Barrier Monoamine Oxidase Activity. Proceedings of the National Academy of Sciences. [Link][24]
-
Biocytogen. (2024). The Blood-Brain Barrier: A Double-Edged Sword in Neurology. Biocytogen Website. [Link][15]
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- 14. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. The Blood-Brain Barrier: A Double-Edged Sword in Neurology [biocytogen.jp]
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- 23. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Correlation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity with blood-brain barrier monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. semanticscholar.org [semanticscholar.org]
- 27. Sci-Hub. Carrier-mediated or specialized transport of drugs across the blood–brain barrier / Advanced Drug Delivery Reviews, 1999 [sci-hub.box]
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- 29. researchgate.net [researchgate.net]
- 30. MPTP - Wikipedia [en.wikipedia.org]
Stability issues with "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride" solutions
Technical Support Center: 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
A Guide to Solution Stability and Experimental Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound. As a reactive fluorinated heterocyclic compound, its handling requires specific attention to detail to ensure experimental reproducibility and integrity.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared aqueous solution of this compound has started to turn a pale yellow color after a short time. What is happening?
This is a common observation and often the first sign of compound degradation. The tetrahydropyridine ring system is susceptible to oxidation, which leads to the formation of a more stable, conjugated pyridinium species. This process, known as aromatization, creates chromophores that absorb light in the visible spectrum, resulting in the yellow discoloration.
The likely cause is exposure to atmospheric oxygen. The rate of this degradation can be accelerated by factors such as elevated temperature, exposure to light, and the presence of trace metal ions which can catalyze the oxidation process.[1] For a structurally related compound, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride, it is recommended that aqueous solutions be stored for no longer than 24 hours at 4°C, highlighting the inherent instability of this class of compounds in aqueous media.[2]
Q2: I am observing inconsistent results in my biological assays. Could the stability of my compound solution be the cause?
Absolutely. Inconsistent results are a hallmark of using a degraded compound stock. If the parent compound is degrading, its effective concentration decreases over time, leading to variable dose-response curves and a lack of reproducibility. Furthermore, the degradation products themselves might have unintended biological activity or could interfere with your assay, leading to confounding results.
To ensure consistency, it is critical to use freshly prepared solutions for each experiment whenever possible. If a stock solution must be stored, its stability under your specific storage conditions should be validated first.
Q3: What are the optimal conditions for storing the solid this compound and its prepared solutions?
Proper storage is the most critical step in preventing degradation. Different conditions apply to the solid form versus solutions. Fluorinated heterocyclic compounds can be sensitive to moisture, light, and temperature.[3][4]
| Form | Solvent | Recommended Temperature | Atmosphere | Light Exposure | Max Duration (Guideline) |
| Solid | N/A | Room Temperature (Inert Atmosphere)[5][6] | Store under Argon or Nitrogen | Protect from light (Amber vial) | Per manufacturer's expiry |
| Solution | Water (Aqueous Buffer) | 2-8°C | Degas solvent; overlay with inert gas | Protect from light (Amber vial) | < 24 hours[2] |
| Solution | Anhydrous DMSO | -20°C | Use anhydrous grade solvent | Protect from light (Amber vial) | Up to 1-2 weeks (validation recommended) |
Note: These are general guidelines. It is highly recommended to perform an in-house stability check for your specific experimental conditions and concentrations.
Troubleshooting Guide
Problem: Unexpected Peaks in HPLC/LC-MS Analysis
You've run an analysis of your compound solution and see new peaks that were not present at time-zero.
This is a clear indication of degradation or contamination. The primary degradation pathway for a tetrahydropyridine is oxidation to a pyridinium salt.
The double bond in the tetrahydropyridine ring makes it susceptible to oxidative aromatization. The fluorine substituent may influence the rate of this reaction, but the fundamental pathway is expected to be similar to other tetrahydropyridines.
Caption: Hypothetical oxidation of the parent compound.
If you detect degradation, a systematic approach is needed to identify the cause.
Caption: Workflow for troubleshooting solution instability.
Experimental Protocols
Protocol 1: Rapid Stability Assessment by HPLC-UV
This protocol allows you to quickly determine the short-term stability of your compound in a specific buffer or solvent.
Objective: To quantify the percentage of the parent compound remaining over a set time course under specific conditions.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in your chosen experimental solvent (e.g., PBS pH 7.4, Water, DMSO) to a known concentration (e.g., 10 mM).
-
Time-Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a final concentration suitable for HPLC analysis (e.g., 50 µM) and inject it into the HPLC system. This is your 100% reference.
-
Incubate Solution: Store the remaining stock solution under the conditions you wish to test (e.g., benchtop at 25°C, 4°C refrigerator, 37°C incubator).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, and 24 hours), take another aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.
-
Data Analysis:
-
Identify the peak corresponding to the parent compound based on the T=0 chromatogram.
-
Measure the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Monitor for the appearance and growth of new peaks, which correspond to degradation products.
-
Instrumentation (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape) is a good starting point.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined by a UV scan of the parent compound (likely in the 200-280 nm range).[7][8]
Self-Validation: The trustworthiness of this protocol comes from the internal T=0 control. A decrease in the parent peak area with a concurrent increase in one or more new peaks provides direct evidence of degradation under the tested conditions.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
-
PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from [Link]
- ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
-
National Institutes of Health (NIH). (n.d.). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]
- National Institutes of Health (NIH). (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- Purdue University. (n.d.). Fluorine Safety.
- ChemicalBook. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
-
PubMed. (n.d.). Degradation of triphenylborane-pyridine antifouling agent in water by copper ions. Retrieved from [Link]
-
PubMed. (n.d.). Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. Retrieved from [Link]
- BenchChem. (2025). Analytical methods to detect degradation products of Disodium 5'-ribonucleotide.
Sources
- 1. Degradation of triphenylborane-pyridine antifouling agent in water by copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 4. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 5. 1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE CAS#: 18513-79-6 [m.chemicalbook.com]
- 6. 1,2,3,6-四氢吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
In the landscape of drug discovery and development, the starting materials' structural integrity and purity are paramount. For novel building blocks like 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride, a fluorinated pyridine precursor with significant potential in medicinal chemistry, rigorous purity assessment is not a mere formality but a foundational pillar of reproducible and reliable research.[1][2] Impurities can introduce unforeseen variables, leading to ambiguous biological data, altered pharmacological profiles, and compromised study outcomes.
This guide provides an in-depth, technically-grounded framework for researchers to confirm the purity of this compound. We will move beyond simple checklists, delving into the causality behind methodological choices and advocating for a self-validating, orthogonal approach to analytical chemistry.
The Analytical Imperative: Why Purity is Non-Negotiable
The introduction of a fluorine atom into a pyridine ring significantly modulates its physicochemical properties, including basicity (pKa) and lipophilicity.[1][3] These changes are often the very reason for the compound's selection in a drug design campaign. Consequently, even minor impurities—be they regioisomers, precursors from an incomplete reaction, or degradation products—can possess vastly different properties, confounding experimental results.
Common Sources of Impurities:
-
Synthetic Precursors: Unreacted starting materials or intermediates from the synthetic route. The synthesis of tetrahydropyridines can involve multiple steps where side reactions can occur.[4]
-
Positional Isomers: Fluorination reactions may sometimes lack perfect regioselectivity, leading to isomers where the fluorine atom is at a different position on the pyridine ring.[5]
-
Dehalogenated Species: The fluorine or chlorine (from the hydrochloride salt) atom may be replaced by hydrogen under certain conditions.
-
Oxidation Products: The tetrahydropyridine ring can be susceptible to oxidation, leading to the corresponding pyridinium species.
A robust analytical strategy is therefore essential to create a detailed "impurity profile" of the material.[6]
A Multi-Pronged Strategy: The Orthogonal Purity Assessment Workflow
Trustworthiness in analytical chemistry is achieved through cross-validation. Relying on a single technique is insufficient, as an impurity might be invisible to one method (e.g., co-elutes in an HPLC run) but clearly resolved by another (e.g., has a distinct signal in an NMR spectrum). The following workflow illustrates an orthogonal approach, where each technique provides a unique and complementary piece of the purity puzzle.
Caption: Orthogonal workflow for purity assessment.
Core Techniques: Protocols and Rationale
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for unambiguous structure confirmation and purity assessment of fluorinated compounds.[7]
-
Expertise & Causality: For this compound, three nuclei are of primary interest: ¹H, ¹³C, and ¹⁹F.
-
¹H NMR provides a map of all hydrogen atoms, confirming the tetrahydropyridine backbone. Integration of proton signals can give a preliminary ratio of the main component to proton-bearing impurities.
-
¹⁹F NMR is exceptionally valuable. Its high sensitivity, 100% natural abundance, and wide chemical shift range mean that signals from different fluorinated species are typically well-separated and easy to identify, even at low concentrations.[8][9] The absence of background signals in ¹⁹F NMR makes it perfect for analyzing fluorinated molecules with minimal cleanup.[8][9]
-
Quantitative ¹⁹F NMR (qNMR) allows for the determination of absolute purity by comparing the integral of the analyte's ¹⁹F signal to that of a certified internal standard of known purity and concentration. This technique is highly accurate and often considered a primary analytical method.
-
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard (e.g., trifluorotoluene) into a vial. Record the weight to 0.01 mg. Dissolve in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into a separate vial. Record the weight. Dissolve in the same volume of the same deuterated solvent.
-
Mixing: Transfer the entire volume of the dissolved sample to the vial containing the dissolved internal standard. Vortex thoroughly to ensure homogeneity.
-
NMR Acquisition: Transfer the final mixture to a high-quality NMR tube. Acquire the ¹⁹F NMR spectrum using parameters suitable for quantification (e.g., long relaxation delay, sufficient number of scans).
-
Data Processing: Carefully integrate the signal for the internal standard and the signal for the analyte.
-
Calculation: Use the following formula to determine the purity (P) of the analyte:
-
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral area, N = Number of fluorine atoms, MW = Molecular Weight, m = mass, P = Purity.
-
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC excels at separating the main compound from structurally similar impurities, providing a clear picture of the sample's chromatographic purity.
-
Expertise & Causality: Developing a robust HPLC method for a basic, hydrophilic compound like a pyridine hydrochloride requires specific considerations.[10]
-
Column Choice: A standard C18 reversed-phase column is a good starting point. However, for polar compounds, peak shape can be poor. A mixed-mode column (combining reversed-phase and ion-exchange characteristics) can provide superior retention and peak shape.[10]
-
Mobile Phase: The mobile phase must be buffered to an acidic pH (e.g., pH 3-4) to ensure the pyridine nitrogen is consistently protonated. This prevents peak tailing and ensures reproducible retention times. A simple mobile phase of acetonitrile and a buffer like ammonium formate or phosphate is a common choice.[6]
-
Detection: A UV detector is standard, as the pyridine ring is a chromophore.[11] Coupling the HPLC to a mass spectrometer (LC-MS) is highly advantageous, as it provides mass information for each eluting peak, aiding in impurity identification.
-
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg/mL of the compound in a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject the sample. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS): The Mass Identifier
MS provides the definitive molecular weight of the compound and its impurities.
-
Expertise & Causality: For halogenated compounds, MS offers unique diagnostic information.[13][14]
-
Molecular Ion Peak: Electrospray ionization (ESI) in positive mode will show a clear [M+H]⁺ ion corresponding to the free base of the molecule. This confirms the molecular weight.
-
Isotopic Pattern: While fluorine is monoisotopic, the hydrochloride salt contains chlorine, which has two major isotopes: ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[15][16] While less commonly observed for the counter-ion in ESI, if any chlorinated impurities are present, this isotopic signature is a powerful diagnostic tool.[15][16][17]
-
Fragmentation: Analyzing the fragmentation pattern can help elucidate the structure of unknown impurities.[13][14]
-
Comparative Analysis vs. Alternatives
To contextualize the importance of this rigorous analysis, we compare 5-Fluoro-1,2,3,6-tetrahydropyridine HCl with its non-fluorinated counterpart and a common research neurotoxin.
| Feature | 5-Fluoro-1,2,3,6-tetrahydropyridine HCl | 1,2,3,6-Tetrahydropyridine | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |
| Primary Purity Challenge | Potential for fluorinated isomers and regioisomers. | Susceptibility to oxidation; presence of oligomers. | Presence of oxidation product (MPP+), precursors. |
| Key Analytical Technique | ¹⁹F NMR is critical for isomer identification and quantification.[9] | GC-MS is often used due to volatility; ¹H NMR for structural integrity. | HPLC-UV/MS is essential to separate and quantify the highly polar MPP+ impurity. |
| Typical Purity Spec. | >98% (by HPLC and qNMR) | >95% (often less stable) | >98% (critical for neurotoxicity studies). |
| Implication of Impurities | Isomeric impurities can drastically alter binding affinity and biological activity. | Oxidation to pyridine can change reactivity; oligomers add non-specific mass. | Trace amounts of MPP+ can cause unintended neurotoxicity, confounding results. |
Validating the System: The Power of Orthogonality
A self-validating system is one where the results from one technique corroborate the findings of another, providing a high degree of confidence in the final purity value.
Caption: How orthogonal results build confidence.
In this example, the HPLC area percent (99.5%) closely matches the absolute purity from qNMR (99.4%). The LC-MS confirms the identity of the main peak and provides the mass of the impurity, allowing for its identification. This convergence of data from three different physical principles (chromatographic separation, nuclear spin, and mass-to-charge ratio) constitutes a trustworthy and self-validating assessment.
By adopting this comprehensive, multi-technique approach, researchers can proceed with their experiments, confident in the quality and purity of their this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Yamazaki, T., & Saito, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis.
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(15), 9234-9245.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Sabry, S. M. (2007). Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 15(4).
- BenchChem. (2025, December). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Chromatography Forum. (2012, April 3). Pyridine Hydrochloride by HPLC.
- University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules.
- ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives.
- DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- Dasari, M., Pelly, S. C., Geng, J., Gold, H. B., Pribut, N., Sharma, S. K., ... & Liotta, D. C. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Pharmacology & Translational Science, 6(5), 702-709.
- Khan, I., & Ali, M. A. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC advances, 14(3), 1839-1865.
- Apollo Scientific. (n.d.). 1,2,3,6-Tetrahydropyridine.
- Biosynth. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride.
- Sigma-Aldrich. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (M0896) - Product Information Sheet.
- TCI Chemicals. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride.
- ChemicalBook. (2025, January 27). 1,2,3,6-TETRAHYDROPYRIDINE.
Sources
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- 4. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
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- 17. youtube.com [youtube.com]
A Comparative Guide to 5-Fluoro-1,2,3,6-tetrahydropyridine Hydrochloride and its Analogs in Research
For researchers, scientists, and drug development professionals, the tetrahydropyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for designing novel therapeutic agents.[1][2] The strategic introduction of substituents can dramatically alter the pharmacological profile of these molecules. This guide provides an in-depth comparison of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride with other key tetrahydropyridine analogs, focusing on the profound influence of fluorination and other structural modifications on their chemical properties and biological activities. We will delve into their applications in neuroscience research, particularly in the context of monoamine oxidase (MAO) inhibition and GABA uptake, supported by experimental data and detailed protocols.
The Tetrahydropyridine Core: A Scaffold of Versatility and Peril
The 1,2,3,6-tetrahydropyridine ring is a cornerstone in the design of neuroactive compounds.[1] Its significance was famously highlighted by the accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that selectively destroys dopaminergic neurons and has been instrumental in creating animal models of Parkinson's disease.[1] This discovery spurred extensive research into the structure-activity relationships of tetrahydropyridine derivatives, aiming to harness their therapeutic potential while mitigating their toxic effects.[3]
The Role of Fluorine: A Game-Changer in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[4] The high bond energy of the C-F bond often increases metabolic stability, while the electronic effects of fluorine can modulate pKa, lipophilicity, and binding affinity to target proteins.[4][5] In the context of the tetrahydropyridine scaffold, a fluorine substituent can be expected to significantly alter the molecule's properties compared to its non-fluorinated counterparts.
Physicochemical Properties: A Comparative Analysis
The substitution on the tetrahydropyridine ring dictates its physicochemical properties, which in turn influence its pharmacokinetic profile. The introduction of a fluorine atom, as in 5-Fluoro-1,2,3,6-tetrahydropyridine, is expected to have several key effects compared to the parent compound and other analogs like MPTP.
| Compound | Key Structural Feature | Expected Impact on Physicochemical Properties |
| 1,2,3,6-Tetrahydropyridine | Unsubstituted Scaffold | Baseline for comparison. |
| 5-Fluoro-1,2,3,6-tetrahydropyridine | Fluorine at C5 | Increased metabolic stability due to the strong C-F bond. Altered pKa and lipophilicity, potentially enhancing membrane permeability.[4][5] |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | N-methyl and C4-phenyl groups | Increased lipophilicity, facilitating passage across the blood-brain barrier. The phenyl group is crucial for its neurotoxic activity. |
| Guvacine (1,2,5,6-Tetrahydropyridine-3-carboxylic acid) | Carboxylic acid at C3 | Increased polarity and water solubility. Acts as a GABA uptake inhibitor. |
Biological Activity: A Tale of Two Targets
Tetrahydropyridine analogs have shown affinity for a variety of biological targets, with monoamine oxidase (MAO) and GABA transporters (GATs) being among the most studied.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are crucial for the metabolism of monoamine neurotransmitters.[6] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[6] The tetrahydropyridine scaffold is a known substrate and inhibitor of MAO, particularly MAO-B.[7]
The neurotoxicity of MPTP is a direct consequence of its metabolism by MAO-B to the toxic metabolite MPP+.[8] This has led to the development of other tetrahydropyridine-based MAO inhibitors with therapeutic potential. The introduction of a fluorine atom in 5-Fluoro-1,2,3,6-tetrahydropyridine is anticipated to modulate its interaction with MAO. The electron-withdrawing nature of fluorine could influence the binding affinity and inhibitory potency.
Comparative MAO Inhibition Data for Tetrahydropyridine Analogs:
| Compound | Target | IC50 (µM) | Reference |
| 1-Propargyl-4-styrylpiperidine (cis-isomer) | MAO-A | 0.7261 ± 0.0269 | [7] |
| 1-Propargyl-4-styrylpiperidine (trans-isomer) | MAO-B | 0.3422 ± 0.0224 | [7] |
| Compound 4l (a triaryl-tetrahydropyridine) | MAO-A | 0.40 ± 0.05 | [9] |
| Compound 4n (a triaryl-tetrahydropyridine) | MAO-B | 1.01 ± 0.03 | [9] |
GABA Uptake Inhibition
GABA transporters regulate neuronal excitation by clearing GABA from the synaptic cleft.[10] Inhibition of these transporters is a therapeutic strategy for conditions like epilepsy.[10] Guvacine, a tetrahydropyridine derivative, is a known competitive inhibitor of GABA reuptake.[11] The introduction of a fluorine atom in place of other substituents could potentially modulate the affinity and selectivity for different GAT subtypes.
Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, detailed experimental protocols are essential.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of a test compound against MAO-A and MAO-B.
Objective: To determine the IC50 value of a test compound for the inhibition of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (non-selective substrate)
-
Phosphate buffer (pH 7.4)
-
Test compound (e.g., this compound)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well microplate
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Enzyme Preparation: Prepare fresh solutions of MAO-A and MAO-B enzymes in phosphate buffer.
-
Compound Dilution: Prepare serial dilutions of the test compound and positive controls.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution and the test compound dilutions. Incubate at 37°C for a specified pre-incubation time (e.g., 10 minutes).[7]
-
Initiate Reaction: Add the substrate (kynuramine) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., NaOH).
-
Detection: Measure the formation of the product (4-hydroxyquinoline) using a plate reader. The product can be detected by fluorescence (Ex/Em ~310/380 nm) or absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro MAO inhibition assay.
Protocol 2: [³H]GABA Uptake Assay
This protocol describes a method to measure the inhibition of GABA transport into cells expressing specific GAT subtypes.[11]
Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake.
Materials:
-
Cell line expressing the desired GAT subtype (e.g., HEK293-GAT1)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Guvacine)
-
96-well microplate
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the GAT-expressing cells to confluency and seed them into a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Pre-incubation: Wash the cells with pre-warmed assay buffer and then add the different concentrations of the test compound.
-
Uptake: Add a solution containing a mixture of unlabeled GABA and [³H]GABA to each well to initiate uptake.
-
Incubation: Incubate the plate at room temperature or 37°C for a short period (e.g., 10-20 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of GABA uptake for each compound concentration and calculate the IC50 value.
Synthesis of this compound
While the exact synthesis of this compound may not be widely published, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated piperidines and tetrahydropyridines.[12]
Caption: Proposed synthetic workflow for this compound.
Conclusion and Future Perspectives
The tetrahydropyridine scaffold continues to be a fertile ground for the discovery of novel neuroactive compounds. The strategic incorporation of fluorine, as in this compound, offers a promising avenue for modulating the pharmacological properties of these molecules. By enhancing metabolic stability and altering electronic properties, fluorination can lead to the development of drug candidates with improved efficacy and safety profiles.
Future research should focus on the direct synthesis and biological evaluation of this compound and other fluorinated analogs. Comparative studies investigating their potency and selectivity for various targets, including different MAO and GAT subtypes, will be crucial for elucidating their therapeutic potential. Furthermore, in vivo studies are needed to assess their pharmacokinetic profiles and neuroprotective or therapeutic effects in relevant animal models. The insights gained from such research will undoubtedly pave the way for the next generation of tetrahydropyridine-based therapeutics.
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- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central.
- Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. PubMed Central.
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Comparing the neurotoxic effects of "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride" to MPTP
For researchers and professionals in the field of neurodegenerative disease, particularly Parkinson's Disease (PD), the use of selective neurotoxins to model the disease in preclinical settings is indispensable. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has long been the gold standard for inducing a Parkinsonian-like state in various animal models. This guide provides an in-depth comparison of the neurotoxic effects of MPTP and its fluorinated analogs, offering insights into their mechanisms of action, relative potencies, and the experimental designs for their evaluation. While this guide was initially intended to include "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride," a thorough review of the scientific literature reveals a notable absence of specific data on this particular compound. Therefore, this guide will focus on well-characterized fluorinated analogs of MPTP, providing a robust and data-driven comparison that is highly relevant to the field.
The Archetypal Dopaminergic Neurotoxin: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
MPTP is a lipophilic protoxin that can readily cross the blood-brain barrier.[1] Its neurotoxicity is not inherent but is a result of its metabolic activation within the brain.[2] The canonical mechanism of MPTP-induced neurotoxicity is a multi-step process that culminates in the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc), a key pathological hallmark of Parkinson's disease.[3]
The key steps in MPTP's mechanism of action are:
-
Oxidation by Monoamine Oxidase B (MAO-B): In glial cells, MPTP is oxidized by MAO-B to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[2]
-
Conversion to MPP+: MPDP+ is then further oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[2]
-
Uptake by Dopamine Transporter (DAT): MPP+ is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[1]
-
Mitochondrial Impairment: Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[1]
-
Cellular Demise: This inhibition leads to a cascade of detrimental events, including ATP depletion, oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neuron.[1]
Fluorinated Analogs of MPTP: A Comparative Analysis
The strategic placement of fluorine atoms on the MPTP molecule can significantly alter its neurotoxic profile. Fluorine's high electronegativity and small size can influence the molecule's metabolic stability, its interaction with enzymes like MAO, and its overall potency.[4]
2'-Fluoro-MPTP (2'-F-MPTP)
Studies have shown that 2'-F-MPTP is a more potent neurotoxin than MPTP.[5] This enhanced potency is attributed to it being a better substrate for MAO-B.[5] Like MPTP, 2'-F-MPTP is exclusively oxidized by MAO-B, and its neurotoxicity can be blocked by MAO-B inhibitors such as deprenyl.[6]
2'-Trifluoromethyl-MPTP (2'-CF3-MPTP)
Similar to 2'-F-MPTP, 2'-CF3-MPTP has been found to be a more potent neurotoxin than the parent compound.[5] It also serves as a better substrate for MAO, leading to a more efficient conversion to its toxic metabolite.[5]
2'-Fluoromethyl-MPTP (2'-CH2F-MPTP)
The neurotoxicity of 2'-CH2F-MPTP is also more potent than that of MPTP.[6] Interestingly, unlike MPTP and 2'-F-MPTP, 2'-CH2F-MPTP is a substrate for both MAO-A and MAO-B.[6] Consequently, its neurotoxicity is not blocked by inhibitors of either MAO-A or MAO-B alone; a combination of both is required for protection.[6]
Structure-Activity Relationship: The Impact of Fluorination
The position of the fluorine substituent on the phenyl ring of MPTP analogs is a critical determinant of their interaction with MAO enzymes and, consequently, their neurotoxicity.[7]
-
Ortho and Meta Positions: Substituents in the ortho- and meta-positions of the phenyl ring can lead to stabilizing interactions within the active site of MAO, making these analogs more favorable substrates.[7] This is consistent with the enhanced potency observed for 2'-F-MPTP, 2'-CF3-MPTP, and 2'-CH2F-MPTP.
-
Para Position: Conversely, substituents in the para-position tend to create steric hindrance, making the compound a less favorable substrate for MAO.[7]
The ability of an MPTP analog to be oxidized by MAO to a pyridinium species is a necessary, but not sufficient, condition for it to be neurotoxic.[8] Other factors, such as the efficiency of uptake of the resulting MPP+ analog by the dopamine transporter, also play a crucial role.
Data Summary
| Compound | Primary MAO Substrate | Relative Neurotoxic Potency (vs. MPTP) | Reference(s) |
| MPTP | MAO-B | 1x | [6] |
| 2'-F-MPTP | MAO-B | > 1x | [5] |
| 2'-CF3-MPTP | MAO | > 1x | [5] |
| 2'-CH2F-MPTP | MAO-A and MAO-B | > 1x | [6] |
Experimental Protocols
In Vivo Neurotoxicity Assessment in Mice
This protocol describes a typical experiment to compare the neurotoxic effects of MPTP and its fluorinated analogs in C57BL/6 mice, a commonly used strain in Parkinson's disease research.
Materials:
-
MPTP hydrochloride (Sigma-Aldrich)
-
Fluorinated MPTP analog (e.g., 2'-F-MPTP)
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Rotarod apparatus
-
Apparatus for locomotor activity assessment
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Baseline Behavioral Testing:
-
Rotarod Test: Train the mice on the rotarod for 3 consecutive days. On the fourth day, record the latency to fall as the baseline performance.
-
Locomotor Activity: Place the mice in the activity chambers and record their baseline locomotor activity for 60 minutes.
-
-
Drug Administration:
-
Dissolve MPTP HCl and the fluorinated analog in sterile saline to the desired concentration. A typical dose for MPTP is 20-30 mg/kg.[3] Doses for fluorinated analogs should be determined from pilot studies or literature, but are generally expected to be lower than MPTP due to their higher potency.
-
Administer the compounds via intraperitoneal (i.p.) injection once daily for 5 consecutive days. A control group should receive saline injections.
-
-
Post-Dosing Behavioral Testing:
-
Seven days after the last injection, repeat the rotarod test and locomotor activity assessment to determine the extent of motor impairment.
-
-
Euthanasia and Tissue Collection:
-
Fourteen days after the last injection, euthanize the mice by an approved method.
-
Rapidly dissect the brains and isolate the striatum and ventral midbrain for neurochemical and immunohistochemical analysis.
-
Neurochemical Analysis of Dopamine and its Metabolites by HPLC-ECD
Materials:
-
Dissected striatal tissue
-
Perchloric acid (0.1 M) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Homogenize the striatal tissue in the ice-cold perchloric acid solution.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into the HPLC system.
-
Separate dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) on the C18 column using an appropriate mobile phase.
-
Detect the analytes using the electrochemical detector.
-
-
Data Analysis:
-
Quantify the concentrations of DA, DOPAC, and HVA by comparing their peak areas to those of known standards and normalizing to the internal standard.
-
Immunohistochemical Analysis of Dopaminergic Neuron Loss
Materials:
-
Dissected ventral midbrain tissue
-
4% paraformaldehyde (PFA)
-
Sucrose solutions (15% and 30%)
-
Cryostat
-
Primary antibody: anti-tyrosine hydroxylase (TH)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB)
Procedure:
-
Tissue Preparation:
-
Fix the ventral midbrain tissue in 4% PFA overnight.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions.
-
Freeze the tissue and cut 30 µm sections on a cryostat.
-
-
Immunostaining:
-
Incubate the sections with the primary anti-TH antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Amplify the signal using the ABC kit.
-
Visualize the staining with DAB.
-
-
Analysis:
-
Mount the stained sections on slides.
-
Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
-
Compare the number of TH-positive neurons between the different treatment groups.
-
Visualizations
Metabolic Activation of MPTP and its Fluorinated Analogs
Caption: Workflow for in vivo neurotoxicity comparison.
References
-
Riachi, N. J., et al. (1989). Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies. Journal of Neurochemistry, 52(4), 1319-1321. [Link]
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Riachi, N. J., et al. (1988). Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. Journal of Neurochemistry, 50(4), 1319-1321. [Link]
-
Sayre, L. M., et al. (1990). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Life Sciences, 46(5), 379-390. [Link]
-
Mazzola, G., et al. (1995). Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. Biochemical Pharmacology, 50(1), 103-112. [Link]
-
Heikkila, R. E., et al. (1989). Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs. Journal of Pharmacology and Experimental Therapeutics, 249(3), 820-828. [Link]
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Bradbury, A. J., et al. (1986). Toxicity of MPTP and structural analogs in clonal cell lines of neuronal origin expressing B type monoamine oxidase activity. Biochemical and Biophysical Research Communications, 141(1), 346-353. [Link]
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Chirakal, R., et al. (1988). Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. Journal of Medicinal Chemistry, 31(7), 1403-1407. [Link]
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Meredith, G. E., & Sonsalla, P. K. (2010). MPTP is a byproduct during the chemical synthesis of a meperidine analog. MPTP neurotoxicity develops only after metabolization to MPDP+ by MAO-B in glial cells and then to MPP+, the active toxic compound. ResearchGate. [Link]
-
Ahmad, M., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29452-29464. [Link]
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Doudet, D. J., et al. (1995). Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA. Journal of Nuclear Medicine, 36(8), 1421-1428. [Link]
-
Johnson, E. A., et al. (1987). The development of amine substituted analogues of MPTP as unique tools for the study of MPTP toxicity and Parkinson's disease. Life Sciences, 40(8), 697-704. [Link]
-
Ahmad, M., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis. ACS Omega, 7(33), 29452-29464. [Link]
-
McPherson, C. A., et al. (2018). An Evaluation of Neurotoxicity Following Fluoride Exposure from Gestational Through Adult Ages in Long-Evans Hooded Rats. Neurotoxicology and Teratology, 67, 45-56. [Link]
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Ott, A. N. (2021). Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks. [Link]
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Jin, C., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114025. [Link]
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McPherson, C. A., et al. (2018). An Evaluation of Neurotoxicity Following Fluoride Exposure from Gestational Through Adult Ages in Long-Evans Hooded Rats. Neurotoxicology Research, 34(4), 781-798. [Link]
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Rosestedt, M., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]
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Wikipedia. (2024). MPTP. [Link]
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Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453. [Link]
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A Comparative Analysis for Drug Discovery: 5-Fluoro-1,2,3,6-tetrahydropyridine Hydrochloride vs. 1,2,3,6-tetrahydropyridine Hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing molecular properties. This guide provides a comparative analysis of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride and its non-fluorinated parent compound, 1,2,3,6-tetrahydropyridine hydrochloride. While direct experimental data for the fluorinated analog is not extensively available in public literature, this guide will leverage established principles of fluorine chemistry and data from related structures to provide a robust comparative framework. This analysis aims to illuminate the potential advantages and challenges of utilizing the 5-fluoro analog in drug discovery programs.
Introduction: The Strategic Value of Fluorination in Tetrahydropyridine Scaffolds
The 1,2,3,6-tetrahydropyridine ring is a prevalent structural motif in a variety of biologically active compounds, including synthetic intermediates for complex alkaloids and neuroactive agents. The non-fluorinated compound, 1,2,3,6-tetrahydropyridine, is a well-characterized building block in organic synthesis.[1] The introduction of a fluorine atom at the 5-position of this ring system is anticipated to significantly modulate its physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and target-binding interactions.[2][3] This guide will dissect these anticipated effects, offering a predictive comparison to its non-fluorinated counterpart.
Physicochemical Properties: A Tale of Two Analogs
The substitution of a hydrogen atom with fluorine is expected to induce significant changes in the fundamental physicochemical properties of the tetrahydropyridine ring. These alterations are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1,2,3,6-tetrahydropyridine hydrochloride | This compound (Predicted) | Rationale for Predicted Change |
| Molecular Formula | C₅H₁₀ClN | C₅H₉ClFN | Addition of a fluorine atom and removal of a hydrogen atom. |
| Molecular Weight | 119.59 g/mol | 137.58 g/mol [4] | The atomic weight of fluorine is higher than that of hydrogen. |
| pKa (of the amine) | ~10-11 (Estimated for the free base) | Lower than the non-fluorinated analog | The strong electron-withdrawing effect of the fluorine atom will decrease the electron density on the nitrogen, reducing its basicity. |
| LogP (Octanol/Water) | Lower | Higher | The C-F bond is more lipophilic than a C-H bond, which is expected to increase the overall lipophilicity of the molecule. |
| Polar Surface Area (PSA) | Lower | Slightly Higher | The electronegative fluorine atom can contribute to the polar surface area. |
| Metabolic Stability | Susceptible to oxidation | Potentially enhanced | The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. |
Caption: A comparative table of the physicochemical properties of 1,2,3,6-tetrahydropyridine hydrochloride and the predicted properties of its 5-fluoro analog.
Synthesis and Reactivity: Navigating the Impact of Fluorine
The synthetic approaches to these two compounds and their subsequent reactivity in chemical transformations will differ due to the presence of the fluorine atom.
Synthesis of 1,2,3,6-tetrahydropyridine Hydrochloride
The synthesis of 1,2,3,6-tetrahydropyridine and its hydrochloride salt is well-established and can be achieved through various methods, including the partial reduction of pyridine.
Proposed Synthesis of this compound
Caption: A proposed synthetic workflow for this compound.
Comparative Reactivity
The presence of the electron-withdrawing fluorine atom in the 5-fluoro analog is expected to decrease the electron density of the double bond, making it less susceptible to electrophilic attack compared to the non-fluorinated counterpart. Conversely, the C-F bond itself can participate in specific chemical transformations, offering unique synthetic handles not available in the parent compound.
Comparative Biological Activity and Metabolic Stability: A Predictive Outlook
The introduction of fluorine can have a profound impact on the biological activity and metabolic fate of a molecule.
Potential Impact on Biological Activity
The altered physicochemical properties of the 5-fluoro analog can lead to:
-
Modified Target Binding: The fluorine atom can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target, potentially enhancing binding affinity and potency.
-
Altered Pharmacokinetics: The increased lipophilicity may affect membrane permeability and distribution within the body. The lower pKa could influence the ionization state at physiological pH, impacting cell penetration and receptor interactions.
Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the potential for increased metabolic stability. The carbon-fluorine bond is exceptionally strong and less prone to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. This can lead to a longer in-vivo half-life and improved bioavailability of the fluorinated compound compared to its non-fluorinated analog.
Caption: A diagram illustrating the anticipated effect of fluorination on metabolic stability.
Experimental Protocols
While specific experimental data for the 5-fluoro analog is scarce, the following are general protocols that would be employed for a comparative analysis.
Protocol: Determination of pKa by Potentiometric Titration
-
Preparation of Solutions: Prepare a standardized solution of the hydrochloride salt of the tetrahydropyridine analog in deionized water. Prepare a standardized solution of a strong base (e.g., NaOH).
-
Titration: Calibrate a pH meter. Titrate the tetrahydropyridine solution with the strong base, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point.
-
Causality: The pKa is a critical parameter that dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Protocol: Measurement of LogP by Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix the two phases vigorously in a separatory funnel and allow them to separate.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Causality: LogP is a key indicator of a molecule's lipophilicity, which is crucial for its ability to cross biological membranes and its potential for non-specific binding.
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Incubation: Incubate the test compound at a known concentration with liver microsomes (e.g., human, rat) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
Causality: This assay provides a measure of the compound's susceptibility to metabolism by major drug-metabolizing enzymes, which is a critical determinant of its in vivo half-life and potential for drug-drug interactions.
Conclusion and Future Directions
The introduction of a fluorine atom at the 5-position of the 1,2,3,6-tetrahydropyridine ring is predicted to significantly alter its physicochemical and pharmacological properties. The anticipated increase in metabolic stability and modulation of pKa and lipophilicity make this compound an intriguing candidate for drug discovery programs. However, the lack of extensive experimental data necessitates a thorough in-house evaluation of this compound. Future research should focus on developing an efficient synthesis of the 5-fluoro analog and conducting direct comparative studies against its non-fluorinated counterpart to validate the predictions outlined in this guide. Such studies will be instrumental in unlocking the full potential of this and other fluorinated scaffolds in the development of novel therapeutics.
References
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Arctom. This compound. [Link]
-
ChemSrc. CAS#:2138370-19-9. [Link]
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Juniper Publishers. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. [Link]
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Molecules. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
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RSC Publishing. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]
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- 4. 1279874-66-6|this compound|BLD Pharm [bldpharm.com]
A Researcher's Guide to the Comparative Analysis of Novel Ligands at the Dopamine Transporter: 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride vs. Cocaine
This guide provides a comprehensive framework for the characterization of novel compounds targeting the dopamine transporter (DAT). As a case study, we will outline the necessary experimental procedures to conduct a side-by-side comparison of "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride," a compound of unknown DAT activity, with cocaine, the prototypical DAT inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter pharmacology.
The dopamine transporter is a presynaptic protein critical for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[1] This regulatory role makes DAT a primary target for various therapeutic agents and drugs of abuse.[2][3] Understanding the precise interaction of a new chemical entity with DAT is a foundational step in preclinical drug development. This guide will detail the requisite in vitro assays to determine and compare the binding affinity and functional potency of our target compounds.
Compound Profiles: The Known and the Novel
A thorough comparison begins with understanding the pharmacology of the reference compound and forming a hypothesis for the novel agent based on its chemical structure.
Cocaine: The Reference Standard
Cocaine, a tropane alkaloid, exerts its powerful psychostimulant effects primarily by blocking the dopamine transporter.[3][4][5] This action inhibits the reuptake of dopamine, leading to an accumulation of the neurotransmitter in the synaptic cleft and subsequent overstimulation of postsynaptic dopamine receptors.[3][4] Cocaine is a competitive inhibitor, meaning it binds directly to the DAT, at a site that overlaps with the dopamine binding site, thereby preventing dopamine from being transported into the presynaptic neuron.[2][6][5] Its interaction with DAT is characterized by high affinity and rapid onset.[5][7]
| Parameter | Reported Value (Cocaine) | Description |
| Ki (nM) | ~100-500 | Dissociation constant for DAT binding; a measure of affinity. |
| IC50 (nM) | ~200-900 | Concentration causing 50% inhibition of dopamine uptake; a measure of functional potency. |
Note: Specific values can vary depending on experimental conditions (e.g., tissue preparation, radioligand used).
This compound: The Investigational Compound
To date, the pharmacological profile of this compound at the dopamine transporter has not been described in the scientific literature. Its structure, however, bears a resemblance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known pro-neurotoxin.[8][9] MPTP itself is not toxic but is metabolized in the brain to the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[8][10] MPP+ is a high-affinity substrate for DAT, which actively transports it into dopaminergic neurons, leading to their selective destruction.[8][10]
Given this structural similarity, it is plausible that this compound may also interact with DAT. The objective of the following protocols is to determine if it binds to DAT and, if so, with what affinity, and whether it inhibits DAT function.
Experimental Framework for Comparative DAT Ligand Characterization
To build a comprehensive pharmacological profile, two primary in vitro experiments are essential: a competitive radioligand binding assay to determine the compound's affinity (Ki) for DAT, and a dopamine uptake assay to measure its functional potency (IC50) as an inhibitor.
Caption: Overall experimental workflow for comparative analysis.
Protocol 1: DAT Radioligand Binding Assay
This assay determines the affinity of a test compound for DAT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter. Here, we will use [³H]WIN 35,428, a well-characterized cocaine analog.
A. Materials
-
Fresh or frozen rodent (rat or mouse) striata
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)
-
Non-specific control: GBR 12909 (10 µM) or unlabeled cocaine (10 µM)
-
Test Compounds: Cocaine hydrochloride and this compound, prepared in a dilution series.
-
96-well plates, filter mats (GF/B or GF/C), scintillation vials, and scintillation fluid.
-
Homogenizer, refrigerated centrifuge, and scintillation counter.
B. Procedure
-
Membrane Preparation:
-
Homogenize striatal tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[1]
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay). The final concentration should be adjusted to 100-200 µg protein per assay tube.
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 (~1-2 nM final concentration) + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL GBR 12909 (10 µM final) + 50 µL [³H]WIN 35,428 + 100 µL membrane suspension.
-
Competitive Binding: 50 µL of test compound (at various concentrations, e.g., 0.1 nM to 100 µM) + 50 µL [³H]WIN 35,428 + 100 µL membrane suspension.
-
-
Incubation: Incubate the plates at 4°C for 2-3 hours to reach equilibrium.[1]
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration over glass fiber filter mats.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter circles into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for several hours.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
C. Rationale and Self-Validation The inclusion of a "non-specific binding" control is critical for trustworthiness. This sample, containing a high concentration of an unlabeled DAT ligand, saturates all specific binding sites. Any remaining radioactivity is considered non-specific and must be subtracted from all other readings to isolate the specific binding of the radioligand to DAT. The experiment's success relies on achieving a high signal-to-noise ratio (Total Binding CPM / Non-specific Binding CPM > 5).
Caption: Principle of the competitive radioligand binding assay.
Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the primary function of DAT: the transport of dopamine. It uses synaptosomes, which are resealed nerve terminals that contain functional transporters.
A. Materials
-
Fresh rodent (rat or mouse) striata
-
Homogenization Buffer: 0.32 M Sucrose with 4 mM HEPES, pH 7.4
-
Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.[11][12]
-
Radiolabeled Substrate: [³H]Dopamine
-
Non-specific uptake control: Nomifensine (10 µM) or cocaine (100 µM)
-
Test Compounds: Cocaine hydrochloride and this compound, prepared in a dilution series.
-
Standard lab equipment as in Protocol 1.
B. Procedure
-
Synaptosome Preparation:
-
Homogenize striatal tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (S1) to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C.[12]
-
Discard the supernatant. Resuspend the pellet (P2, the crude synaptosomal fraction) in ice-cold Uptake Buffer.
-
Determine protein concentration and adjust to 50-100 µg per assay tube.
-
-
Assay Setup (in triplicate):
-
To each tube, add 400 µL of Uptake Buffer.
-
Add 50 µL of the test compound at various concentrations (or buffer for total uptake, or nomifensine for non-specific uptake).
-
Add 50 µL of the synaptosomal suspension.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
-
Initiation of Uptake:
-
Initiate the dopamine uptake by adding 50 µL of [³H]Dopamine (final concentration ~10-20 nM).
-
Incubate at 37°C for exactly 5-10 minutes. The short incubation time is crucial to measure the initial rate of transport.
-
-
Termination and Harvesting:
-
Terminate the uptake by adding 3 mL of ice-cold Uptake Buffer, followed by rapid vacuum filtration over glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold Uptake Buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter as described previously.
-
C. Rationale and Self-Validation This assay directly measures the function of the transporter. The use of a short incubation time ensures that the measurement reflects the initial velocity (V₀) of uptake, which is critical for accurate pharmacological assessment. The non-specific uptake control, using a saturating concentration of a known DAT inhibitor, accounts for any [³H]dopamine that enters the synaptosome through passive diffusion or other non-DAT mechanisms. This value is subtracted from all other measurements to determine DAT-specific uptake.
Caption: Experimental workflow for the synaptosomal [3H]dopamine uptake assay.
Data Analysis and Interpretation
1. Binding Assay Data (Calculating Ki):
-
First, calculate the specific binding at each concentration of the test compound: Specific Binding = Total CPM - Average Non-specific CPM.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
2. Uptake Assay Data (Calculating IC50):
-
First, calculate the specific uptake: Specific Uptake = Total Uptake CPM - Average Non-specific Uptake CPM.
-
Calculate the percent inhibition at each test compound concentration relative to the control (total specific uptake).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀, the concentration that inhibits 50% of dopamine uptake.
3. Comparative Analysis:
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| Cocaine | Experimental Value | Experimental Value |
| 5-Fluoro-1,2,3,6-tetrahydropyridine HCl | Experimental Value | Experimental Value |
References
-
Chen, N., & Pan, Y. (2012). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. Journal of Physical Chemistry B, 116(35), 10819-10828. [Link]
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Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789. [Link]
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National Institute on Drug Abuse. (2010). The Neurobiology of Cocaine Addiction. NIDA.[Link]
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Gnegy, M. E. (2003). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Journal of Pharmacological Sciences, 92(2), 89-96. [Link]
-
News-Medical.Net. (2024). Research decodes how cocaine alters dopamine transporter function. News-Medical.Net.[Link]
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Pedersen, J. T., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (125), 55933. [Link]
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Jones, S. R., et al. (2008). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience.[Link]
-
Karakaya, S., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56254. [Link]
-
Sershen, H., et al. (1983). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Journal of Neuroscience Methods, 9(2), 157-162. [Link]
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Sitte, H. H., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.20. [Link]
-
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.[Link]
-
Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 30(6), 1123-1131. [Link]
- Cheng, H. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Kiyatkin, E. A., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 30(6), 1123–1131. [Link]
- Andersen, P. H. (1987). Cocaine and the dopamine transporter. Journal of Neurochemistry, 48(6), 1887-1896.
-
Chen, N., & Pan, Y. (2012). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. The Journal of Physical Chemistry B, 116(35), 10819-10828. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]
-
Howell, L. L., & Carroll, F. I. (2004). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Journal of Pharmacology and Experimental Therapeutics, 309(2), 618-626. [Link]
-
Kimmel, H. L., et al. (2007). Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys. Pharmacology Biochemistry and Behavior, 86(1), 45-54. [Link]
-
Sørensen, L., et al. (2022). Is Cocaine Protonated When it Binds to the Dopamine Transporter? JACS Au, 2(4), 856-865. [Link]
-
Cheng, M. H., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 6, 134. [Link]
-
Wikipedia. (2023). MPTP. Wikipedia.[Link]
-
Sershen, H., et al. (1985). Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice. European Journal of Pharmacology, 113(1), 135-136. [Link]
-
Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 91-109. [Link]
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- 7. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Monoamine Transporter Selectivity: Profiling Novel Ligands Against Established Benchmarks
For researchers and drug development professionals navigating the complex landscape of neuropharmacology, understanding a compound's interaction with monoamine transporters is paramount. The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical regulators of neurotransmission and primary targets for a vast array of therapeutics and research compounds. A ligand's selectivity—its preferential binding to one transporter over others—is a key determinant of its pharmacological effect, dictating both therapeutic efficacy and potential side-effect profiles.
This guide provides a comparative framework for evaluating the selectivity of novel compounds at monoamine transporters. While our central topic is "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride," a comprehensive search of the scientific literature and chemical databases did not yield public data on its binding affinity for DAT, SERT, or NET. This absence of data underscores a critical step in the development of any novel CNS-active compound: the imperative for empirical determination of its selectivity profile.
Here, we will use the established profiles of well-characterized monoamine transporter ligands as a benchmark for comparison. This guide will delve into the experimental data for these comparators, provide a detailed protocol for determining transporter affinity, and illustrate the underlying principles of these assays.
Comparative Selectivity Profiles at Human Monoamine Transporters
The selectivity of a compound is typically expressed as a ratio of its binding affinity (Ki) for different transporters. A lower Ki value indicates a higher binding affinity. By comparing the Ki values for DAT, SERT, and NET, we can construct a selectivity profile.
The table below summarizes the binding affinities of several well-known monoamine transporter inhibitors. This data, gathered from various scientific sources, serves as a reference against which new compounds like "this compound" should be evaluated.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Primary Selectivity | Reference(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | To Be Determined | - |
| Cocaine | 230 | 740 | 480 | Non-selective | [1] |
| GBR 12909 | 1 | >100 | >100 | DAT Selective | [2][3][4] |
| Fluoxetine | 4180 | 1 | 660 | SERT Selective | [5] |
| Desipramine | 78720 | 61 | 4 | NET Selective | [6][7][8] |
Expert Interpretation: The data clearly illustrates the diverse selectivity profiles of these established compounds. Cocaine demonstrates relatively low selectivity, binding to all three transporters with comparable affinity[1]. In contrast, GBR 12909 is a highly potent and selective DAT inhibitor, while Fluoxetine is the archetypal selective serotonin reuptake inhibitor (SSRI)[2][3][4][5]. Desipramine shows strong preference for the norepinephrine transporter[6][7][8]. Understanding these profiles is crucial for interpreting in vivo effects and designing experiments. For a novel compound like this compound, determining its Ki values for DAT, SERT, and NET would be the foundational step in characterizing its pharmacological action.
The Experimental Backbone: In Vitro Radioligand Binding Assays
To determine the binding affinity of a test compound for monoamine transporters, competitive radioligand binding assays are the gold standard. These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the transporter of interest.
The following is a generalized, yet detailed, protocol for performing such assays using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.
Experimental Protocol: Competitive Radioligand Binding Assay
1. Cell Culture and Membrane Preparation:
-
Rationale: HEK293 cells are a robust and widely used cell line for expressing recombinant proteins. Using cells that stably express a single human monoamine transporter ensures that the binding assay is specific to the target of interest.
-
Procedure:
-
Culture HEK293 cells stably expressing either hDAT, hSERT, or hNET in the appropriate culture medium until they reach confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes, which contain the transporters.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration using a standard method like the BCA assay.
-
2. Competitive Binding Assay:
-
Rationale: This part of the assay measures the competition between the unlabeled test compound and a fixed concentration of a high-affinity radioligand for the transporter binding site.
-
Procedure:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
A range of concentrations of the unlabeled test compound (e.g., this compound) or vehicle.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
For hDAT : [³H]WIN 35,428
-
For hSERT : [³H]citalopram
-
For hNET : [³H]nisoxetine
-
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, potent inhibitor for that transporter instead of the test compound (e.g., 10 µM cocaine for DAT, 10 µM citalopram for SERT, 10 µM desipramine for NET).
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.
-
3. Separation of Bound and Free Ligand:
-
Rationale: It is crucial to separate the radioligand that is bound to the transporters from the unbound radioligand in the solution to accurately measure the binding.
-
Procedure:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The transporters bound to the radioligand will be trapped on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
4. Measurement and Data Analysis:
-
Rationale: Quantifying the radioactivity on the filters allows for the determination of the amount of bound radioligand at each concentration of the test compound.
-
Procedure:
-
Place the filters into scintillation vials.
-
Add a scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
The data is then analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.
-
Visualizing the Experimental Workflow and Transporter Interactions
To further clarify the experimental process and the molecular interactions, the following diagrams are provided.
Caption: A streamlined workflow for determining monoamine transporter binding affinity.
Caption: Comparative binding profiles at monoamine transporters.
Conclusion: The Path Forward in Characterizing Novel Ligands
The journey of a novel compound from synthesis to a well-characterized pharmacological tool is paved with rigorous empirical investigation. While "this compound" remains an unknown entity in the context of monoamine transporter selectivity, the framework provided here offers a clear path for its characterization. By employing standardized in vitro binding assays and comparing the results to established benchmarks, researchers can elucidate the compound's selectivity profile. This foundational data is indispensable for designing meaningful in vivo studies, predicting pharmacological effects, and ultimately, advancing the fields of neuroscience and drug development.
References
-
Chen, R., & Chen, C. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 8(1), 1-11. [Link]
-
LabNet Biotecnica. (n.d.). Desipramine hydrochloride. Retrieved from [Link]
-
Wikipedia. (2024). Fluoxetine. Retrieved from [Link]
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]
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- 4. The use of site-directed mutagenesis, transient transfection, and radioligand binding. A method for the characterization of receptor-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Dopamine Transporter Inhibitors: The Established Standard GBR 12909 versus Novel Tetrahydropyridine Analogs
For the researcher navigating the complexities of dopaminergic neurotransmission, the choice of pharmacological tools is a critical determinant of experimental success. This guide provides an in-depth comparison between GBR 12909 (Vanoxerine), a well-established, high-affinity dopamine transporter (DAT) inhibitor, and the emerging class of tetrahydropyridine derivatives, specifically considering the hypothetical profile of a compound like "5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride".
As a Senior Application Scientist, my aim is to move beyond a simple catalog of features. This document is designed to provide a framework for understanding how to evaluate and compare these tools, grounding the discussion in established experimental protocols and the causal logic behind them. We will dissect the known properties of the "gold standard," GBR 12909, and then establish a rigorous experimental roadmap for characterizing a novel compound to determine its comparative efficacy.
Part 1: GBR 12909 - The Well-Characterized Benchmark
GBR 12909 is a diarylpiperazine-based compound that has been a cornerstone of dopamine research for decades. Its value lies in its high potency and selectivity for the dopamine transporter, making it an indispensable tool for isolating the effects of DAT inhibition both in vitro and in vivo.
Mechanism of Action
The principal mechanism of GBR 12909 is the competitive inhibition of the dopamine transporter.[1] By binding directly to the dopamine binding site on the DAT protein, it physically blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[2][3] This blockade increases the extracellular concentration and prolongs the signaling lifetime of dopamine. Kinetic studies have revealed that GBR 12909's interaction with DAT is complex, potentially inducing a conformational change in the transporter protein, a phenomenon described as a "slow isomerization step".[4] This may contribute to its long duration of action compared to other inhibitors like cocaine.[5]
Caption: Mechanism of GBR 12909 at the dopaminergic synapse.
Binding Affinity & Selectivity
The efficacy of a research compound is defined by its affinity for the intended target and its selectivity against off-targets. GBR 12909 excels in this regard. It is a potent inhibitor of dopamine uptake with a high affinity for DAT, while demonstrating significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters.[2][3]
| Compound | Target Transporter | Binding Affinity (Ki, nM) | Selectivity (fold vs. DAT) |
| GBR 12909 | DAT | ~1 [3] | - |
| NET | >100[3] | >100x | |
| SERT | >100[3] | >100x |
This high selectivity is crucial for attributing experimental outcomes specifically to the modulation of the dopamine system, avoiding the confounding effects of norepinephrine or serotonin.
Part 2: A Framework for Characterizing a Novel Compound: The Case of 5-Fluoro-1,2,3,6-tetrahydropyridine HCl
While GBR 12909 is well-documented, neuroscience continuously evolves with the synthesis of novel chemical probes. A compound such as "this compound" represents such a probe. It is structurally distinct from GBR 12909 and its pharmacological profile is not widely documented in public literature. Therefore, a researcher must embark on a systematic characterization to determine its efficacy relative to the established standard.
The following sections outline the essential, self-validating experimental protocols required to build a comprehensive efficacy profile for a novel DAT inhibitor.
Workflow for Comparative Efficacy Assessment
Caption: Logical workflow for characterizing a novel DAT inhibitor.
Critical Experiment 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity profile of the novel compound against DAT, NET, and SERT.
Causality: This is the foundational experiment. A compound's ability to functionally inhibit the transporter is predicated on its physical binding. By running parallel assays for all three monoamine transporters, we establish not only its potency at the intended target (DAT) but also its potential for off-target effects, which is a critical aspect of its utility as a specific research tool.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize brain regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT, cerebral cortex for NET) from a suitable animal model (e.g., rat) in ice-cold buffer.
-
Membrane Isolation: Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet to a specific protein concentration.
-
Competitive Binding: In a 96-well plate, incubate the membrane preparation with:
-
A specific, high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
A range of concentrations of the unlabeled test compound (e.g., 5-F-THP HCl).
-
-
Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer, then measure the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Critical Experiment 2: In Vivo Microdialysis
Objective: To measure the real-time effect of the novel compound on extracellular dopamine concentrations in the brain of a freely moving animal.
Causality: While binding assays confirm a molecular interaction, they do not guarantee a physiological effect. Microdialysis provides direct evidence that the compound can cross the blood-brain barrier (if administered systemically) and engage the DAT in a living system to produce the expected neurochemical outcome: an increase in synaptic dopamine.[6][7] This experiment is the bridge from in vitro potential to in vivo efficacy.
Step-by-Step Methodology:
-
Surgical Preparation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula into a dopamine-rich brain region like the nucleus accumbens or striatum. Allow for several days of recovery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion & Baseline: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Collect the resulting dialysate in timed fractions (e.g., every 20 minutes). Analyze these initial samples to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer the test compound (5-F-THP HCl or GBR 12909 for comparison) via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate fractions for several hours to monitor the time course of the drug's effect on dopamine levels.
-
Neurochemical Analysis: Quantify the dopamine concentration in each dialysate sample using a highly sensitive method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[8]
-
Data Analysis: Express the results as a percentage change from the pre-drug baseline. This allows for a direct comparison of the magnitude and duration of the dopamine increase induced by 5-F-THP HCl versus GBR 12909.
Synthesizing the Comparison
After completing this experimental workflow, a researcher can construct a data-driven comparison:
| Parameter | GBR 12909 (Known) | 5-Fluoro-1,2,3,6-tetrahydropyridine HCl (Experimental) |
| DAT Affinity (Ki) | High (~1 nM)[3] | To be determined |
| Selectivity (DAT vs NET/SERT) | High (>100-fold)[3] | To be determined |
| In Vivo DA Increase (Peak %) | Dose-dependent increase | To be determined |
| Duration of Action | Long[5] | To be determined |
Conclusion and Recommendation
GBR 12909 remains the authoritative standard for studies requiring a potent and highly selective DAT inhibitor with a vast historical dataset for contextual comparison. Its pharmacological profile is thoroughly understood, lending a high degree of confidence to experimental interpretations.
A novel compound like This compound offers the potential for a different pharmacological profile—perhaps a different kinetic interaction with DAT, a unique metabolic profile, or different behavioral effects. However, its utility is entirely dependent on rigorous characterization. Without the foundational binding and microdialysis data outlined here, any results obtained with this compound would be difficult to interpret.
For drug development professionals and scientists, the choice is clear. For established paradigms, GBR 12909 is the reliable choice. For exploratory research into novel chemical scaffolds, a systematic, comparative approach as detailed in this guide is not just recommended; it is essential for scientific integrity and the generation of meaningful, reproducible data.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride, a halogenated heterocyclic compound, require a comprehensive and proactive approach. The structural similarity of the tetrahydropyridine core to known neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) necessitates that this compound be handled with extreme caution, assuming high toxicity until proven otherwise.[1][2]
This guide provides essential, field-proven procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel, the integrity of your research, and compliance with environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. Given its chemical structure, we must assume potential acute toxicity, neurotoxicity, and irritation.[2] All operations involving this compound, including disposal, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4 mil thickness).[1] | Prevents dermal absorption, a primary route of exposure for potent compounds. The outer glove is removed immediately after handling. |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects against splashes of solutions or accidental aerosolization of the solid compound. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs or a Tyvek suit.[1] | Provides a barrier against contamination of personal clothing and skin. Disposable garments prevent take-home contamination. |
| Respiratory | Required if handling outside of a fume hood (not recommended) or during a large spill. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4] |
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound . This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize acidic gases (like HCl and HF) produced during combustion.[5][6]
Core Principle: Never mix halogenated and non-halogenated waste streams.[7][8] Co-mingling complicates the disposal process, significantly increases costs, and can create dangerous chemical reactions in the waste container.[9]
Diagram 1: Waste Segregation Workflow
This diagram illustrates the critical decision-making process for segregating laboratory waste contaminated with the target compound.
Caption: Decision workflow for proper waste segregation.
On-Site Handling and Accumulation Protocol
All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
Step-by-Step Waste Collection:
-
Select the Correct Container: Use only a designated, chemically resistant container with a screw-top, vapor-tight lid provided by your institution's Environmental Health & Safety (EH&S) department.[7] The container must be compatible with the waste.
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[9] Clearly write "Halogenated Organic Waste" and list all constituents, including "this compound" and any solvents. Do not use abbreviations.[7]
-
Segregate Contaminated Materials:
-
Liquid Waste: Unused solutions or solvent rinses should be carefully poured into the designated liquid waste container using a funnel.
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, absorbent pads, and empty stock vials, must be collected in a separate, clearly labeled solid waste container.[1][3] Do not dispose of these items in the regular trash.
-
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[7][10] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Do Not Overfill: Leave at least 1 inch of headspace in the container to allow for expansion and prevent spills.[10]
-
Store Safely: Store the waste container in a well-ventilated area, away from incompatible materials, and within secondary containment (e.g., a spill tray).[8]
Final Disposal Procedures
The final disposal of this compound is not performed by laboratory personnel. It must be handled by a licensed hazardous waste disposal company. Your responsibility is to ensure the waste is properly accumulated and prepared for pickup.
Procedure for Disposal:
-
Once the waste container is 3/4 full, or if it has been stored for a maximum of 3 months, seal it tightly.[8]
-
Ensure the hazardous waste tag is complete and accurate.
-
Request a waste collection from your institution's EH&S department or designated waste handler.[9]
-
Follow their specific instructions for transport to the central accumulation area.
The most common and recommended disposal technology for this type of waste is high-temperature incineration .[5][11][12] This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and inorganic acids (HF, HCl), which are then neutralized in a scrubber system.[6]
Spill and Emergency Procedures
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.
Table 2: Spill Kit Contents
| Item | Purpose |
| Absorbent Pads/Material | To contain and absorb liquid spills. Use inert material like vermiculite for powders. |
| 10% Bleach Solution (Freshly Prepared) | Decontamination agent for inactivating the compound on surfaces.[1] |
| Waste Bags/Container | For collecting contaminated absorbent materials and PPE. |
| "Hazardous Waste" Labels | To properly identify the spill cleanup waste. |
| Tongs or Forceps | To handle contaminated debris without direct contact. |
Diagram 2: Emergency Spill Response Flowchart
This flowchart outlines the immediate, step-by-step actions to take in the event of a spill.
Caption: Step-by-step emergency response for a chemical spill.
Decontamination of Surfaces and Equipment
Thorough decontamination is essential to prevent cross-contamination and accidental exposure. Based on procedures for the structurally similar neurotoxin MPTP, a bleach solution is effective.[1][3]
Decontamination Protocol:
-
Prepare Solution: Prepare a fresh 10% household bleach solution (approximately 0.5% sodium hypochlorite).[1][13]
-
Apply to Surface: Liberally apply the bleach solution to the contaminated work surface within the fume hood.
-
Ensure Contact Time: Allow a minimum contact time of 15-30 minutes.[3]
-
Rinse: Thoroughly rinse the surface with water to remove residual bleach, which can be corrosive.[1]
-
Dispose of Materials: All cleaning materials (wipes, pads) must be disposed of as solid halogenated hazardous waste.[1]
-
Glassware: Reusable glassware should be soaked in the 10% bleach solution for at least 60 minutes before standard washing.[1]
By adhering to these rigorous, evidence-based procedures, you build a culture of safety that extends beyond the product itself, ensuring that your valuable research does not come at the cost of personal health or environmental integrity.
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A Senior Application Scientist's Comprehensive Guide to Handling 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Forward: The following guide provides essential, field-proven safety and handling protocols for 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride. As an analog of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound must be treated with extreme caution. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring the protection of researchers while maintaining experimental integrity. This document moves beyond a simple checklist, delving into the causal logic behind each recommendation to empower you with a deep, actionable understanding of potent neurotoxin management.
The Neurotoxic Threat: Understanding the Mechanism
This compound is a structural analog of MPTP, a compound notorious for its ability to induce a severe and irreversible condition resembling Parkinson's disease in humans and primates.[1][2] The toxicity of MPTP is not inherent to the molecule itself but arises from its metabolic activation within the brain.[3]
Once it crosses the blood-brain barrier, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in glial cells, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[3][4] This toxic metabolite is then selectively taken up by dopamine-producing neurons, where it inhibits Complex I of the mitochondrial electron transport chain.[1][4] This disruption of cellular respiration leads to ATP depletion, oxidative stress, and ultimately, the death of these critical neurons, resulting in the symptoms of parkinsonism.[1]
Given its structural similarity, it is prudent to assume that this compound can undergo a similar bioactivation process, presenting a significant neurotoxic risk. Therefore, all handling procedures must be designed to prevent any potential route of exposure—inhalation, dermal contact, or ingestion.[2][5]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective management of potent compounds relies on a multi-layered safety strategy known as the Hierarchy of Controls. This framework prioritizes the most effective control measures, with Personal Protective Equipment (PPE) serving as the crucial final barrier.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures as the most effective safety strategies.
Engineering Controls: Your Primary Line of Defense
Engineering controls are physical installations that isolate you from the hazard. For a potent neurotoxin like this compound, their use is non-negotiable.
-
Primary Containment: All handling of the solid compound and its concentrated solutions must occur within a certified chemical fume hood or a Class II, Type B2 biosafety cabinet that is vented to the outside.[2][6] This is critical to prevent the inhalation of aerosolized particles.
-
Ventilation: The laboratory must have negative pressure relative to adjacent non-laboratory areas to ensure containment.
-
Designated Work Area: A specific area within the hood should be designated for this work. Line this area with a disposable, absorbent plastic-backed pad to contain spills and simplify decontamination.[2]
Personal Protective Equipment (PPE): The Last Barrier
PPE is your final and most personal layer of protection. It should never be used as a substitute for robust engineering controls.[7] Consistent and correct use of PPE is essential to mitigate the risk of accidental exposure.[8][9]
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Body Protection | Disposable Gown or Coveralls | Solid-front, long-sleeved gown, preferably made of a material like Tyvek.[10] Must be worn over street clothes. | Prevents contamination of personal clothing and skin. Disposable nature eliminates take-home contamination. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves (minimum 4 mil thickness).[2] The outer pair should have extended cuffs. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[11] |
| Eye Protection | Safety Goggles | Snug-fitting, indirectly vented chemical splash goggles. | Protects against splashes and aerosols entering the eyes. Standard safety glasses do not provide an adequate seal.[6] |
| Respiratory | N95 Respirator (Minimum) | A NIOSH-approved N95 respirator is required when handling the powder or if there is a risk of aerosolization outside of a fume hood (e.g., during cage changes).[11][12] | Protects against the inhalation of fine particles, a primary route of exposure for potent compounds.[12] A fit test is mandatory. |
Standard Operating Procedure (SOP) for Safe Handling
This step-by-step protocol ensures a systematic and safe workflow from preparation to cleanup.
Caption: A systematic workflow minimizes risk at each stage of handling.
Step-by-Step Protocol:
-
Preparation:
-
Post warning signs on the laboratory door indicating that a potent neurotoxin is in use.
-
Don all required PPE as specified in the table above.
-
Prepare the designated area in the chemical fume hood by lining it with a disposable absorbent pad.[2]
-
Assemble all necessary materials (vials, solutions, pipettes, waste containers) inside the hood before starting.
-
-
Reconstitution of the Compound:
-
Avoid weighing the dry powder. The hydrochloride salt form is less volatile, but weighing poses the highest risk of aerosolization.[2]
-
Whenever possible, purchase the compound in a pre-weighed amount and dilute the entire contents of the vial at once.[2]
-
Slowly add the solvent to the vial using a syringe or pipette, keeping the vial opening pointed away from you, deep within the fume hood.
-
-
Handling of Solutions:
-
Use disposable plastic labware whenever possible to eliminate the need for decontaminating glassware.[2]
-
When transferring solutions, work carefully to avoid splashes and aerosol generation.
-
If working with animals, use appropriate restraint methods. Ensure needles are never recapped and are immediately placed in a sharps container after use.[6] Expel air from syringes into a piece of bleach-dampened gauze.[13]
-
-
Decontamination:
-
At the end of the procedure, decontaminate all surfaces and non-disposable equipment within the fume hood.
-
Use a freshly prepared 10% bleach solution (a 1:10 dilution of household bleach).[2][6]
-
Apply the bleach solution and ensure a contact time of at least 15 minutes before wiping clean with water.[2][6]
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, disposable gown, inner gloves, goggles, and respirator.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Operational Plan for Waste Disposal
Improper disposal can lead to environmental contamination and accidental exposure. A rigorous waste management plan is essential.
Caption: Segregation and chemical inactivation are key steps in the waste disposal process.
-
Solid Waste: All disposable items (gloves, gowns, absorbent pads, plasticware) are considered contaminated. Place them in a dedicated, clearly labeled hazardous waste bag inside a rigid container within the fume hood. Seal the bag and dispose of it through your institution's Environmental Health & Safety (EH&S) office for incineration.[6][11]
-
Liquid Waste: All excess solutions and the first rinse from any glassware must be chemically inactivated. Add bleach to achieve a final concentration of 10% and allow it to react for at least 30 minutes in a sealed container within the fume hood.[6][13] After inactivation, manage the solution as hazardous chemical waste through EH&S. Do not pour it down the drain.[14][15]
-
Sharps: All needles and syringes must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste.[6]
Emergency Procedures: Plan for the Unexpected
Accidents are possible even in the most controlled environments. A clear, rehearsed emergency plan is your most critical asset in the event of an exposure.
| Exposure Scenario | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing and outer gloves. 2. Wash the affected area vigorously with soap and running water for at least 15 minutes.[5][13] 3. Seek immediate medical attention. Notify your supervisor and EH&S. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][6] 2. Remove contact lenses if present. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[6][16] 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[5] 2. Seek immediate medical attention. Call a poison control center.[16] |
| Spill | Minor Spill (inside hood): Cover with an absorbent pad, saturate with 10% bleach solution, and let sit for 15 minutes before cleaning up and disposing of materials as hazardous waste.[6][13] Major Spill (outside hood): Evacuate the lab immediately, secure the area, and contact your institution's EH&S emergency line.[6] |
Prophylactic Antidote Note: Some institutional protocols for MPTP require having the MAO-B inhibitor Selegiline (L-deprenyl) available as a potential antidote to be taken immediately following a known exposure.[11][13] This is an administrative control that must be established and approved by your institution's occupational health and EH&S departments before work begins. Selegiline can have serious drug and food interactions, and its use must be medically supervised.[11]
References
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ResearchGate. Proposed activation and inactivation routes and metabolites from MPTP...[Link]
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PubMed. Effects of Personal Protective Equipment Use and Good Workplace Hygiene on Symptoms of Neurotoxicity in Solvent-Exposed Vehicle Spray Painters.[Link]
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Oxford Academic. Effects of Personal Protective Equipment Use and Good Workplace Hygiene on Symptoms of Neurotoxicity in Solvent-Exposed Vehicle Spray Painters.[Link]
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#1 Poison Shops. PPE Guidelines for Safe Handling of Toxic Substances.[Link]
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PubMed. Mechanism of the Neurotoxicity of MPTP. An Update.[Link]
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BASF. Minimize Exposure with Personal Protective Equipment.[Link]
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GERPAC. Personal protective equipment for preparing toxic drugs.[Link]
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PubMed. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study.[Link]
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PubMed. The development of amine substituted analogues of MPTP as unique tools for the study of MPTP toxicity and Parkinson's disease.[Link]
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IPS. Handling & Processing of Potent Compounds: A Holistic Approach.[Link]
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Wikipedia. MPTP.[Link]
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Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.[Link]
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University of Louisville. 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP) SOP.[Link]
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Fisher Scientific. SAFETY DATA SHEET - 1,2,3,6-Tetrahydropyridine.[Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
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Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.[Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
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University of Miami. RISK ASSESSMENT BY AGENT:1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[Link]
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University of Wisconsin-Madison. Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[Link]
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University of Pennsylvania EHRS. Fact Sheet: MPTP, Safe Handling.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
